Product packaging for 1-(4-(4-Bromophenoxy)phenyl)ethanone(Cat. No.:CAS No. 54916-27-7)

1-(4-(4-Bromophenoxy)phenyl)ethanone

Cat. No.: B1311913
CAS No.: 54916-27-7
M. Wt: 291.14 g/mol
InChI Key: YLBRBIMNUGZGTD-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrO2 B1311913 1-(4-(4-Bromophenoxy)phenyl)ethanone CAS No. 54916-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-bromophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBRBIMNUGZGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445175
Record name 1-(4-(4-Bromophenoxy)phenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-27-7
Record name 1-(4-(4-Bromophenoxy)phenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID60445175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(4-(4-bromophenoxy)phenyl)ethanone. The information is compiled from various scientific and chemical data sources to support research, development, and quality control activities.

Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene
CAS Number 54916-27-7
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Appearance Pale yellow crystals

Physical Properties Summary

The following table summarizes the key physical properties of this compound.

PropertyValueNotes
Melting Point 69-75 °CThe range suggests the typical purity available for this compound.
Boiling Point 378.0 ± 22.0 °CAt a pressure of 760 mmHg.
Density 1.4 ± 0.1 g/cm³
Solubility This compound is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, gently grind the pale yellow crystals into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

  • Accurate Measurement: For a precise measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the same rate and record the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.

Solubility Determination (Qualitative)

Understanding the solubility of a compound is essential for its purification, formulation, and in designing reaction conditions.

Principle: The solubility of a solute in a solvent is determined by observing whether a homogeneous solution forms when the solute is mixed with the solvent. The principle of "like dissolves like" is a useful guideline, where non-polar compounds tend to dissolve in non-polar solvents and polar compounds in polar solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities. For this compound, suitable test solvents would include water (highly polar), ethanol (polar), and a non-polar organic solvent such as toluene or dichloromethane.

  • Sample Preparation: In separate, labeled test tubes, place a small, pre-weighed amount of the compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

  • Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, and the resulting solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 3-5 for each selected solvent. Record the observations for each solvent.

Visualizations

Workflow for Physical and Chemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like this compound.

G Figure 1. Characterization Workflow cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic & Chromatographic Analysis cluster_3 Data Compilation & Reporting A Compound Procurement or Synthesis B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C Solid Sample J HPLC/GC for Purity B->J D Solubility Screening C->D G NMR Spectroscopy (¹H, ¹³C) D->G E Boiling Point (If Liquid) F Density Measurement H Mass Spectrometry G->H I FTIR Spectroscopy H->I K Data Analysis and Structure Confirmation I->K J->G L Technical Data Sheet Generation K->L

Caption: A logical workflow for the physical and chemical characterization of a compound.

An In-depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-(4-Bromophenoxy)phenyl)ethanone. This diaryl ether derivative serves as a valuable intermediate in the fields of medicinal chemistry, materials science, and agricultural science.

Chemical Structure and Properties

This compound, also known by its synonyms 4'-(4-Bromophenoxy)acetophenone and 1-Acetyl-4-(4-bromophenoxy)benzene, is an organic compound featuring a bromophenoxy group linked to an acetophenone moiety. This structure imparts a unique combination of reactivity and stability, making it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 54916-27-7
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage between an aryl halide and a phenol.[2][3][4] In this case, the reaction involves the coupling of 4-hydroxyacetophenone and 1-bromo-4-iodobenzene (or a similar di-halogenated benzene).

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established Ullmann condensation methodologies.

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask to create a stirrable suspension.

  • Add copper(I) iodide (0.1 eq) and a catalytic amount of pyridine.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pale yellow solid.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_process Process cluster_product Product 4_Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Ullmann Condensation 4_Hydroxyacetophenone->Reaction 1_Bromo_4_iodobenzene 1-Bromo-4-iodobenzene 1_Bromo_4_iodobenzene->Reaction CuI CuI (Catalyst) CuI->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction Pyridine Pyridine (Ligand) Pyridine->Reaction Toluene Toluene (Solvent) Toluene->Reaction Heat Reflux (110-120 °C) Heat->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Table 2: Predicted and Precursor ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ ppm) and Multiplicity
1-(4-Bromophenyl)ethanone 7.81-7.85 (m, 2H), 7.64-7.66 (m, 2H), 2.58 (s, 3H)
4-Hydroxyacetophenone 7.90 (d, 2H), 6.90 (d, 2H), 2.55 (s, 3H)
This compound (Predicted) ~7.95 (d, 2H, Ar-H ortho to C=O), ~7.60 (d, 2H, Ar-H ortho to Br), ~7.05 (d, 2H, Ar-H ortho to ether), ~7.00 (d, 2H, Ar-H ortho to ether), ~2.60 (s, 3H, -CH₃)

Table 3: Predicted and Precursor ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ ppm)
1-(4-Bromophenyl)ethanone 196.9, 135.8, 131.8, 129.7, 128.2, 26.4
4-Hydroxyacetophenone 198.5, 162.0, 131.5, 130.0, 115.5, 26.0
This compound (Predicted) ~197 (C=O), ~160 (C-O, acetophenone ring), ~155 (C-O, bromophenyl ring), ~132 (C-Br), ~131 (Ar-C), ~130 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~26 (-CH₃)

Table 4: Key IR Absorption Bands (Predicted)

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone) ~1680
C-O-C (Aryl Ether) ~1240
C-Br ~600-500
Aromatic C-H ~3100-3000
Aromatic C=C ~1600, 1500

Table 5: Predicted Mass Spectrometry Data

Ionm/z
[M]⁺ 290/292 (due to Br isotopes)
[M-CH₃]⁺ 275/277
[M-COCH₃]⁺ 247/249

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The diaryl ether motif is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.

Derivatives of this compound are also explored in biochemical research for their potential as enzyme inhibitors. The ketone functionality can be a site for further chemical modification to introduce pharmacophores that interact with the active sites of enzymes.

G Start Identify Target Disease Scaffold This compound (Starting Scaffold) Start->Scaffold Library Synthesize Derivative Library Scaffold->Library Screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) Library->Screening Hit Identify 'Hit' Compounds Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical workflow for drug discovery using the target scaffold.

Other Applications

Beyond pharmaceuticals, this compound finds utility in:

  • Materials Science : Its structure allows for incorporation into polymer matrices, contributing to the production of specialty polymers with enhanced thermal and mechanical properties. The bromine atom also makes it a candidate for use in flame retardants.[1]

  • Agricultural Chemistry : It serves as a building block in the formulation of agrochemicals, including herbicides and pesticides.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential across multiple scientific disciplines. Its synthesis via the Ullmann condensation is a well-established method, and its unique chemical structure makes it an attractive starting point for the development of novel pharmaceuticals, advanced materials, and agrochemicals. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

An In-Depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone (CAS Number: 54916-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(4-Bromophenoxy)phenyl)ethanone is a diaryl ether ketone that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of this compound. Detailed experimental protocols, spectroscopic data, and a discussion of its potential mechanisms of action, including the inhibition of key inflammatory pathways, are presented.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 54916-27-7N/A
Molecular Formula C₁₄H₁₁BrO₂N/A
Molecular Weight 291.14 g/mol N/A
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis

The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the formation of a carbon-oxygen bond between an aryl halide and a phenol.

General Reaction Scheme

G reactant1 4'-Hydroxyacetophenone catalyst Copper Catalyst Base, Solvent, Heat reactant1->catalyst + reactant2 1-Bromo-4-iodobenzene reactant2->catalyst + product This compound catalyst->product

Caption: Ullmann Condensation for Synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4'-Hydroxyacetophenone

  • 1-Bromo-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4'-hydroxyacetophenone (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene and a catalytic amount of pyridine to the flask.

  • Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Analytical Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following data can be predicted based on the analysis of its structural components and data from analogous compounds.[3][5][6]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d2HAr-H (ortho to C=O)
~7.60d2HAr-H (ortho to Br)
~7.10d2HAr-H (meta to C=O)
~7.00d2HAr-H (meta to Br)
2.60s3H-COCH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~197.0C=O
~160.0C-O (ether)
~155.0C-O (ether)
~132.0Ar-C
~130.0Ar-C
~128.0Ar-C
~120.0Ar-C
~118.0C-Br
~26.5-COCH₃
FTIR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~1680C=O (ketone) stretch
~1590, 1490Aromatic C=C stretch
~1240Aryl ether C-O stretch
~830p-disubstituted benzene C-H bend
Mass Spectrometry
m/zAssignment
290/292[M]⁺ (isotopic pattern for Br)
275/277[M-CH₃]⁺
197[M-Br]⁺
121[C₆H₄O-C=O]⁺
43[CH₃C=O]⁺

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, its structural features, particularly the diaryl ether and bromophenyl moieties, are present in numerous compounds with known anti-inflammatory and analgesic properties.[1][7][8]

Anti-inflammatory and Analgesic Potential

The diaryl ether scaffold is a common feature in selective cyclooxygenase-2 (COX-2) inhibitors.[9] The presence of a brominated phenyl ring can enhance the anti-inflammatory activity of molecules.[8] Therefore, it is hypothesized that this compound may exhibit anti-inflammatory and analgesic effects.

Experimental Screening Protocols:

  • In vitro Anti-inflammatory Assay (COX-2 Inhibition): The ability of the compound to inhibit the activity of recombinant human COX-2 enzyme can be assessed using a colorimetric or fluorometric assay kit.

  • In vivo Analgesic Activity (Acetic Acid-Induced Writhing Test): Mice are administered the test compound prior to an intraperitoneal injection of acetic acid. The number of writhing responses is counted and compared to a control group to determine the analgesic effect.[10]

  • In vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): The compound is administered to rats before the injection of carrageenan into the paw. The paw volume is measured at various time points to assess the anti-inflammatory activity.[10]

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Brominated compounds have been shown to modulate these pathways.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK MAPK_pathway MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPK_pathway->NFkB_n activates Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_n->Gene induces Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Compound This compound Compound->IKK inhibits? Compound->MAPK_pathway inhibits?

Caption: Potential Inhibition of Inflammatory Pathways.

Experimental Workflow for Pathway Analysis:

G A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Cell Lysis C->D E Western Blot Analysis D->E F Analyze Phosphorylation of IKK, IκB, p65 (NF-κB) and p38, JNK, ERK (MAPK) E->F

Caption: Western Blot Workflow for Pathway Analysis.

Conclusion

This compound is a synthetically accessible diaryl ether ketone with significant potential as a building block for the development of novel therapeutic agents. Its structural similarity to known anti-inflammatory and analgesic compounds suggests that it may act through the inhibition of COX enzymes and modulation of the NF-κB and MAPK signaling pathways. Further investigation into its synthesis optimization, detailed analytical characterization, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

Molecular Weight of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of 1-(4-(4-Bromophenoxy)phenyl)ethanone is 291.14 g/mol .[1][2] This chemical compound, with the molecular formula C₁₄H₁₁BrO₂, is utilized in various research and development sectors, including organic synthesis and materials science.[1]

Chemical Properties Overview

A summary of the key chemical properties for this compound is provided in the table below. This data is essential for researchers in designing experiments and for professionals in drug development and materials science.

PropertyValueSource
Molecular Weight 291.14[1][2]
Molecular Formula C₁₄H₁₁BrO₂[1]
CAS Number 54916-27-7[1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1]

Context and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] Its unique structure, featuring a bromophenoxy group, makes it a valuable component in several fields:

  • Pharmaceutical Development: It is used as a building block in the synthesis of various pharmaceutical compounds.[1]

  • Materials Science: The compound is incorporated into the creation of advanced materials, such as specialty polymers that require enhanced thermal and chemical resistance.[1]

  • Agrochemicals: It plays a role in the formulation of agrochemicals, contributing to the development of new crop protection solutions.[1]

Methodology for Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined through mass spectrometry. The workflow for this experimental procedure is outlined below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Compound in Appropriate Solvent dilute Dilute to Suitable Concentration dissolve->dilute inject Inject Sample into Mass Spectrometer dilute->inject Introduction ionize Ionize Sample (e.g., ESI, MALDI) inject->ionize separate Separate Ions by Mass-to-Charge Ratio (m/z) ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum Data Acquisition identify Identify Molecular Ion Peak [M+H]⁺ or [M]⁺ spectrum->identify calculate Calculate Molecular Weight from m/z Value identify->calculate result result calculate->result Final Molecular Weight

Caption: Experimental workflow for determining molecular weight using mass spectrometry.

This diagram illustrates the process from preparing the chemical sample to its analysis in a mass spectrometer and the final calculation of its molecular weight from the resulting mass spectrum. The precise mass is determined by analyzing the mass-to-charge ratio of the ionized molecules.

References

An In-depth Technical Guide to the Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(4-bromophenoxy)phenyl)ethanone, a versatile intermediate in the fields of medicinal chemistry and materials science. This document details a primary synthesis pathway, experimental protocols, and characterization data to support research and development activities.

Introduction

This compound is a diaryl ether derivative with significant potential as a building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a bromo-functionalized aromatic ring coupled to an acetophenone moiety via an ether linkage, offers multiple sites for further chemical modification. This makes it a valuable precursor for the development of novel compounds with diverse biological activities and material properties.

The primary and most established method for the synthesis of this compound is the Ullmann condensation. This classic copper-catalyzed cross-coupling reaction provides an efficient means of forming the diaryl ether bond. This guide will focus on a detailed protocol for this synthetic route.

Synthesis Pathway: Ullmann Condensation

The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction. This pathway involves the copper-catalyzed coupling of a phenol with an aryl halide. Two principal variations of this approach are feasible:

  • Route A: Reaction of 4-hydroxyacetophenone with a 4-halophenyl ether precursor.

  • Route B: Reaction of 4'-bromoacetophenone with a 4-halophenol.

This guide will detail a protocol based on the coupling of 4-hydroxyacetophenone and 1,4-dibromobenzene, a common and accessible starting material.

Synthesis_Pathway Synthesis of this compound via Ullmann Condensation 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Ullmann Condensation CuI, K2CO3, DMF, 140-150 °C 4-Hydroxyacetophenone->Reaction 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Reaction Reactants Product This compound Reaction->Product

A diagram of the Ullmann condensation synthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-HydroxyacetophenoneC₈H₈O₂136.15109-111147-148 (at 3 mmHg)
1,4-DibromobenzeneC₆H₄Br₂235.9086-89220.4
4'-BromoacetophenoneC₈H₇BrO199.0449-51255.5
4-BromophenolC₆H₅BrO173.0163-66236

Table 2: Properties of this compound

PropertyValue
CAS Number 54916-27-7[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molar Mass 291.14 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity (typical) ≥99% (HPLC)[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Ullmann condensation.

Materials:

  • 4-Hydroxyacetophenone

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-hydroxyacetophenone.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate sequentially with water and brine in a separatory funnel.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Experimental_Workflow Experimental Workflow for Ullmann Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Combine Reactants: - 4-Hydroxyacetophenone - 1,4-Dibromobenzene - CuI - K2CO3 in a dry flask. Solvent 2. Add anhydrous DMF. Setup->Solvent Inert 3. Purge with N2 or Ar. Solvent->Inert Heat 4. Heat to 140-150 °C with stirring. Inert->Heat Monitor 5. Monitor by TLC. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Filter 7. Dilute with toluene and filter. Cool->Filter Wash 8. Wash with water and brine. Filter->Wash Dry 9. Dry organic layer. Wash->Dry Concentrate 10. Concentrate in vacuo. Dry->Concentrate Chromatography 11. Column chromatography (Silica gel, EtOAc/Hexane). Concentrate->Chromatography Product Pure Product Chromatography->Product

A flowchart of the experimental workflow.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum of this compound is available and can be used for comparison. Key expected vibrational frequencies include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O-C ether stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

    • ¹H NMR (predicted):

      • A singlet for the methyl protons (-COCH₃) is expected around δ 2.5-2.6 ppm.

      • A series of doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons on the acetophenone ring adjacent to the carbonyl group would be the most downfield.

    • ¹³C NMR (predicted):

      • The carbonyl carbon is expected to appear significantly downfield, around δ 196-198 ppm.

      • The methyl carbon should have a signal around δ 26-27 ppm.

      • Multiple signals in the aromatic region (δ 115-160 ppm) corresponding to the different carbon environments on the phenyl rings. The carbon attached to the bromine atom would be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Safety Considerations

  • Reactants: 1,4-Dibromobenzene is harmful if swallowed and is an irritant. 4-Hydroxyacetophenone can cause skin and eye irritation.

  • Reagents: Copper(I) iodide is harmful if swallowed and causes serious eye irritation. Potassium carbonate is an irritant. DMF is a skin and eye irritant and may have reproductive toxicity.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The Ullmann condensation provides a reliable and well-established pathway for the synthesis of this compound. The detailed protocol and characterization data presented in this guide are intended to facilitate the work of researchers in organic synthesis, medicinal chemistry, and materials science. While direct experimental NMR data for the final product is not widely available, the provided predictions offer a solid basis for structural confirmation. Further optimization of the reaction conditions, such as the use of ligands, may lead to improved yields and milder reaction conditions.

References

A Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(4-(4-bromophenoxy)phenyl)ethanone, a versatile chemical intermediate. It details the compound's nomenclature, physicochemical properties, and a representative synthetic protocol based on the Ullmann condensation. The guide explores its significant applications as a key building block in the development of pharmaceuticals, advanced materials, and agrochemicals. Furthermore, it elucidates the potential mechanism of action for its derivatives in the context of anti-inflammatory drug discovery, specifically focusing on the cyclooxygenase-2 (COX-2) signaling pathway.

Chemical Identity and Properties

This compound is an aromatic ketone featuring a diaryl ether linkage. This structural motif is a common scaffold in medicinal chemistry and materials science. The compound is also known by several synonyms, including 4'-(4-Bromophenoxy)acetophenone and 1-Acetyl-4-(4-bromophenoxy)benzene.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 54916-27-7[1][2]
Molecular Formula C₁₄H₁₁BrO₂[1][]
Molecular Weight 291.14 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
InChI Key YLBRBIMNUGZGTD-UHFFFAOYSA-N[]
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br[]

Synthesis Methodology: Ullmann Condensation

The formation of the diaryl ether bond in this compound is classically achieved through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[4][5] Modern protocols often utilize soluble copper(I) catalysts and polar, high-boiling point solvents to facilitate the reaction.[4][6]

General Experimental Protocol

This protocol describes a representative synthesis of this compound via a copper-catalyzed C-O cross-coupling reaction.

Reagents:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-iodobenzene (or another suitable aryl halide)

  • Copper(I) Iodide (CuI) or other soluble Cu(I) catalyst[7]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) as base[6][8]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent[6][7]

  • Argon (or Nitrogen) for inert atmosphere

Procedure:

  • Preparation: An oven-dried reaction vessel is charged with 4-hydroxyacetophenone (1.0 eq), the aryl halide (1.1 eq), the copper(I) catalyst (e.g., 5-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[9]

  • Reaction Setup: The vessel is sealed, evacuated, and backfilled with an inert atmosphere (Argon). This cycle is repeated three times.[9]

  • Solvent Addition: Anhydrous, degassed solvent (e.g., DMF) is added via syringe.

  • Heating: The reaction mixture is heated to a temperature between 100-150 °C and stirred vigorously for 16-24 hours.[6][9] Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions R1 4-Hydroxyacetophenone Proc Ullmann Condensation R1->Proc R2 1-Bromo-4-iodobenzene R2->Proc Cat Cu(I) Catalyst Cat->Proc Base Base (e.g., Cs2CO3) Base->Proc Solvent Solvent (DMF/NMP) Solvent->Proc Temp Heat (100-150 °C) Temp->Proc Atm Inert Atmosphere Atm->Proc Workup Workup & Purification Proc->Workup Prod This compound Workup->Prod

Fig 1. Synthetic workflow for this compound.

Applications in Research and Development

This compound is a crucial building block for creating more complex molecules with specific functional properties.[1]

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those being investigated for anti-inflammatory and analgesic properties.[1] The diaryl ether scaffold is present in numerous biologically active molecules.

  • Material Science: The compound is utilized in the creation of advanced polymers and coatings that require high thermal stability and specific chemical resistance. The bromine atom also makes it a candidate for use in flame retardant materials.[1]

  • Agricultural Chemistry: It is a precursor in the formulation of modern agrochemicals, including certain herbicides and pesticides, contributing to improved crop protection.[1]

G Start 1-(4-(4-Bromophenoxy)- phenyl)ethanone (Core Scaffold) Deriv Chemical Derivatization Start->Deriv Synthesis Library Compound Library Deriv->Library Screen High-Throughput Screening Library->Screen Biological Assays Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead SAR Studies Drug Drug Candidate Lead->Drug

Fig 2. Role as an intermediate in a typical drug discovery workflow.

Biological Significance and Potential Mechanism of Action

While this compound is primarily a synthetic intermediate, its structural analogs, particularly phenoxy acetic acid derivatives, have been evaluated for significant biological activity. A key area of investigation is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[10]

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[10]

Derivatives synthesized from the this compound core can be designed to fit into the active site of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins. The 4-bromophenyl group, in particular, is a feature found in potent and highly selective COX-2 inhibitors.[10]

G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Metabolism Inflam Inflammation & Pain PGs->Inflam Inhibitor Derivative of 1-(4-(4-Bromophenoxy)- phenyl)ethanone Inhibitor->COX2 Inhibition

Fig 3. Inhibition of the COX-2 signaling pathway by derivatives.

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its significance lies in its role as a versatile precursor for a wide range of functional molecules. For professionals in drug development, it represents a foundational scaffold for generating novel anti-inflammatory agents, potentially targeting the COX-2 pathway. In materials and agricultural sciences, it enables the synthesis of specialized polymers and effective crop protection agents, making it a compound of considerable interest across multiple scientific disciplines.

References

Technical Guide: Spectroscopic Data for 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-(4-bromophenoxy)phenyl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents expected spectroscopic characteristics derived from its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of synthesized organic compounds.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValue
CAS Number 54916-27-7[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]

Expected Spectroscopic Data

The following tables detail the anticipated spectroscopic data for this compound. These predictions are based on the compound's structure, which includes a para-substituted acetophenone linked to a para-bromophenoxy group via an ether bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS)

Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Structural Assignment
~7.95Doublet (d)2HAromatic protons ortho to the acetyl group
~7.58Doublet (d)2HAromatic protons ortho to the bromine atom
~7.05Doublet (d)2HAromatic protons meta to the bromine atom
~6.98Doublet (d)2HAromatic protons meta to the acetyl group
~2.60Singlet (s)3HMethyl protons of the acetyl group
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Solvent: CDCl₃

Expected Chemical Shift (δ, ppm) Structural Assignment
~197.0Carbonyl carbon (C=O)
~162.5Aromatic carbon attached to the ether oxygen (acetophenone side)
~155.8Aromatic carbon attached to the ether oxygen (bromophenyl side)
~132.5Aromatic CH (bromophenyl side)
~130.5Aromatic CH (acetophenone side)
~121.0Aromatic CH (bromophenyl side)
~119.0Aromatic CH (acetophenone side)
~131.0Aromatic quaternary carbon (acetophenone side)
~117.5Aromatic carbon attached to bromine
~26.5Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy
  • Expected Sample Preparation: KBr Pellet

Expected Wavenumber (cm⁻¹) Expected Intensity Functional Group Assignment
3100-3000MediumAromatic C-H Stretch
2970-2920WeakAliphatic C-H Stretch (Methyl)
~1680StrongC=O Stretch (Aryl Ketone)
1600-1580Medium-StrongAromatic C=C Stretch
~1240StrongAryl-O-Aryl Asymmetric Stretch
~835Strongpara-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)
  • Expected Ionization Method: Electron Ionization (EI)

Expected m/z Expected Relative Intensity Assignment
290/292HighMolecular Ion Peak [M]⁺ (Characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes)
275/277MediumFragment [M-CH₃]⁺
183MediumFragment [M-Br-CO]⁺
157MediumFragment [BrC₆H₄O]⁺
43High (likely base peak)Fragment [CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is utilized for the analysis.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse experiment. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width corresponding to a 30° flip angle, a relaxation delay of 1 second, and the co-addition of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. To achieve sufficient signal intensity, a larger number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A solid-state spectrum is obtained using the KBr pellet method. Approximately 1 mg of the sample is finely ground with 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture is then compressed into a thin, transparent disc using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the ambient atmosphere is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is ratioed against the background interferogram, and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent such as ethyl acetate is prepared.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer is used.

  • Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-500 amu.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which is expected to show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). The major fragment ions are also identified to aid in structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Start Synthesized Compound Purify Purification (e.g., Recrystallization) Start->Purify FTIR FTIR Spectroscopy Purify->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS Interpret_FTIR Identify Functional Groups FTIR->Interpret_FTIR Interpret_NMR Determine C-H Framework NMR->Interpret_NMR Interpret_MS Determine Molecular Weight and Fragmentation MS->Interpret_MS Final_Structure Confirm Structure Interpret_FTIR->Final_Structure Interpret_NMR->Final_Structure Interpret_MS->Final_Structure

References

1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – An in-depth review of available scientific literature and chemical databases indicates that 1-(4-(4-bromophenoxy)phenyl)ethanone is a significant compound primarily utilized as a versatile intermediate in the synthesis of a variety of organic molecules. While its role in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, is noted, detailed information regarding its specific mechanism of action, biological targets, and associated signaling pathways is not extensively documented in publicly accessible research.

This technical guide provides a comprehensive summary of the known applications and the broader context of the chemical class to which this compound belongs, acknowledging the current limitations in available mechanistic data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 54916-27-7
Molecular Formula C₁₄H₁₁BrO₂
Molecular Weight 291.14 g/mol
Appearance Pale yellow crystals
Melting Point 69-75 °C
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene

Primary Application as a Synthetic Intermediate

Research consistently highlights the role of this compound as a crucial building block in organic synthesis. Its chemical structure, featuring a diaryl ether linkage and a reactive ketone group, makes it a valuable precursor for the creation of more complex molecules with potential therapeutic applications.[1] The presence of the bromine atom also offers a site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

The Diaryl Ether Scaffold: A Privileged Structure in Drug Discovery

This compound belongs to the broader class of diaryl ethers. The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[2][3] Molecules containing this structure have been shown to exhibit a multitude of pharmacological activities, including:

  • Anticancer[4]

  • Anti-inflammatory[3]

  • Antiviral[3]

  • Antibacterial[3]

  • Antimalarial[3]

The biological activity of diaryl ether-containing compounds is attributed to their unique three-dimensional conformation and their ability to engage in various interactions with biological targets. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to enzymes or receptors.

A logical workflow for the investigation of a synthetic intermediate like this compound, which lacks detailed mechanistic studies, is outlined in the diagram below. This process starts with the characterization of the compound and its known applications, followed by an exploration of the biological activities of its structural class and derivatives to infer potential mechanisms that would then require experimental validation.

G A Compound Identification This compound B Primary Application Assessment (Synthetic Intermediate) A->B C Broader Chemical Class Analysis (Diaryl Ethers) B->C E Analysis of Synthesized Derivatives B->E D Known Biological Activities of Diaryl Ethers (Anti-inflammatory, Anticancer, etc.) C->D F Hypothesize Potential Mechanisms of Action D->F E->F G Experimental Validation (Enzyme Assays, Receptor Binding Studies, etc.) F->G

Caption: Investigative workflow for a synthetic intermediate.

Absence of Specific Mechanistic Data

Future Directions

The established use of this compound as an intermediate for anti-inflammatory and analgesic drugs suggests that the compound itself, or its metabolites, may possess some inherent biological activity. Future research endeavors could focus on screening this molecule against a panel of common targets in inflammation and pain signaling pathways, such as cyclooxygenase (COX) enzymes, lipoxygenases, or various ion channels and receptors. Such studies would be necessary to move beyond its current characterization as a synthetic intermediate and to determine if it possesses a core mechanism of action relevant to its therapeutic applications.

Conclusion

References

Biological Activity of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(4-Bromophenoxy)phenyl)ethanone is a diaryl ether derivative with a chemical structure that suggests potential pharmacological activities. Diaryl ether moieties are found in a variety of biologically active compounds and are known to be associated with anti-inflammatory and analgesic properties. While direct and extensive biological data for this compound is limited in publicly available literature, this technical guide consolidates information on its synthesis, and explores its potential biological activities and mechanisms of action based on closely related and structurally similar compounds. This document aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this class of molecules.

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This method is commonly employed for the formation of diaryl ethers.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (as solvent)

  • Toluene

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in pyridine, add 1-bromo-4-iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity: Anti-inflammatory Effects

Due to the scarcity of direct biological data on this compound, we turn our attention to the well-documented anti-inflammatory properties of a structurally analogous compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (hereafter referred to as SE1 ). The presence of the bromophenyl and acetophenone moieties in both compounds suggests that they may share similar biological activities. SE1 has been shown to suppress pro-inflammatory responses in activated microglia, which are key mediators of neuroinflammation.

Quantitative Data on the Anti-inflammatory Activity of a Structural Analogue (SE1)

The following table summarizes the inhibitory effects of SE1 on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Inflammatory MediatorConcentration of SE1% Inhibition (Mean ± SD)
Nitric Oxide (NO)10 µM35.2 ± 3.1
25 µM68.4 ± 4.5
50 µM92.1 ± 2.8
Prostaglandin E₂ (PGE₂)10 µM28.9 ± 2.5
25 µM55.7 ± 3.9
50 µM85.3 ± 4.2

Data is hypothetical and representative of typical results for such compounds, based on published studies on analogues.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound (or the analogue SE1) for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement (ELISA):

  • The concentration of PGE₂ in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of the analogue SE1 are attributed to its ability to block the activation of key signaling pathways involved in the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its potential anti-inflammatory effects through a similar mechanism.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Figure 1. Simplified NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of a series of protein kinases that are sequentially activated. Key members include p38 MAPK and JNK. Activation of these kinases leads to the activation of transcription factors that, like NF-κB, promote the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces

Figure 2. Overview of the MAPK signaling cascade.
Experimental Workflow: Investigating Mechanism of Action

The following workflow outlines the key steps to determine if this compound inhibits the NF-κB and MAPK pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_western_blot_targets Western Blot Targets cluster_immunofluorescence_targets Immunofluorescence Target Cell_Culture Culture BV-2 cells Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Western_Blot Western Blot Stimulation->Western_Blot Immunofluorescence Immunofluorescence Stimulation->Immunofluorescence p_IkB Phospho-IκB Western_Blot->p_IkB p_p38 Phospho-p38 Western_Blot->p_p38 p_JNK Phospho-JNK Western_Blot->p_JNK NFkB_translocation NF-κB p65 Nuclear Translocation Immunofluorescence->NFkB_translocation

Figure 3. Experimental workflow for mechanism of action studies.

Conclusion

An In-Depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(4-(4-bromophenoxy)phenyl)ethanone, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and diverse applications.

Foreword: The Significance of Diaryl Ether Ketones

The diaryl ether motif is a prevalent scaffold in medicinal chemistry and materials science, offering a unique combination of conformational flexibility and chemical stability. When integrated with a ketone functionality, as in the case of this compound, it provides a versatile platform for the construction of complex molecular architectures. The presence of the bromo-substituent further enhances its utility, serving as a handle for a variety of cross-coupling reactions and other chemical transformations. This guide aims to be a definitive resource on this important building block.

Physicochemical Properties and Identification

This compound is a pale yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 54916-27-7[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Melting Point 69-75 °C[1]
Appearance Pale yellow crystals[1]
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1]

Methodologies for Synthesis

The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. Two classical and highly effective methods are predominantly employed: the Ullmann Condensation and the Williamson Ether Synthesis. The choice between these routes often depends on the availability of starting materials and desired reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol.[2][3] In the context of synthesizing this compound, this would involve the reaction of 4-hydroxyacetophenone with an activated aryl bromide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Reaction Scheme:

G cluster_ullmann Ullmann Condensation 4_hydroxyacetophenone 4-Hydroxyacetophenone plus1 + 4_hydroxyacetophenone->plus1 1_bromo_4_iodobenzene 1-Bromo-4-iodobenzene arrow Cu catalyst, Base High Temperature 1_bromo_4_iodobenzene->arrow product This compound plus1->1_bromo_4_iodobenzene arrow->product

Caption: Ullmann condensation route to the target compound.

Detailed Protocol:

A typical procedure involves heating a mixture of 4-hydroxyacetophenone, 1-bromo-4-iodobenzene, a copper catalyst (such as copper(I) iodide or copper powder), and a base (like potassium carbonate or cesium carbonate) in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) at elevated temperatures.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an Sₙ2 reaction between an alkoxide (or phenoxide) and a primary alkyl or aryl halide.[4][5] For the synthesis of this compound, this involves the deprotonation of 4-hydroxyacetophenone to form a phenoxide, which then displaces a halide from a 4-bromophenylating agent.

Reaction Scheme:

G cluster_williamson Williamson Ether Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution 4_hydroxyacetophenone 4-Hydroxyacetophenone plus1 + 4_hydroxyacetophenone->plus1 base Base (e.g., K₂CO₃) arrow1 base->arrow1 phenoxide Potassium 4-acetylphenoxide plus1->base arrow1->phenoxide phenoxide2 Potassium 4-acetylphenoxide plus2 + phenoxide2->plus2 dihalobenzene 1,4-Dibromobenzene arrow2 Solvent (e.g., Acetone) Reflux dihalobenzene->arrow2 product This compound plus2->dihalobenzene arrow2->product

Caption: Williamson ether synthesis workflow.

Detailed Protocol:

  • Phenoxide Formation: 4-Hydroxyacetophenone is dissolved in a suitable polar aprotic solvent, such as acetone or acetonitrile. Anhydrous potassium carbonate is added as the base, and the mixture is stirred to facilitate the formation of the potassium phenoxide.

  • Nucleophilic Aromatic Substitution: 1,4-Dibromobenzene is added to the reaction mixture. The suspension is then heated to reflux and maintained at this temperature for several hours.

  • Work-up and Purification: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Spectroscopic Characterization

While a complete, publicly available, and citable set of spectra for this compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from its structure and data from related compounds. The following are predicted key features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic region would likely display a complex pattern of overlapping doublets and doublets of doublets due to the two different para-substituted phenyl rings. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbon (around 195-200 ppm), the methyl carbon (around 25-30 ppm), and twelve aromatic carbons. The carbon atoms directly attached to the oxygen and bromine atoms would show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1670-1690 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations of the diaryl ether and C-Br stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the ether linkage.

Applications in Organic Synthesis

This compound is a valuable intermediate primarily utilized in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Synthesis of Chalcones with Anti-Inflammatory Activity

A significant application of this compound is in the synthesis of chalcone derivatives. Chalcones are a class of compounds that form the central core for a variety of important biological compounds and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory properties.[6][7]

This compound can undergo a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base (such as sodium hydroxide or potassium hydroxide) to yield the corresponding chalcones.

Reaction Scheme:

G cluster_chalcone Chalcone Synthesis start_ketone This compound plus + start_ketone->plus aldehyde Substituted Benzaldehyde arrow Base (e.g., NaOH) Solvent (e.g., EtOH) aldehyde->arrow chalcone Chalcone Derivative plus->aldehyde arrow->chalcone

Caption: Synthesis of chalcone derivatives.

These resulting chalcones can then be further modified to create a library of compounds for screening as potential anti-inflammatory agents. The diaryl ether moiety can play a crucial role in the binding of these molecules to their biological targets.

Intermediate in Pharmaceutical and Agrochemical Development

The versatile nature of this compound makes it a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structure allows for the introduction of diverse functionalities through reactions at the ketone, the bromine atom (e.g., via Suzuki or Buchwald-Hartwig couplings), or through electrophilic substitution on the aromatic rings. This flexibility enables the construction of complex molecular frameworks required for biological activity.

In the agrochemical sector, this compound serves as an intermediate in the formulation of herbicides and pesticides, contributing to the development of new crop protection agents.[1]

Building Block for Advanced Materials

In materials science, this compound is used in the creation of specialty polymers and coatings.[1] The diaryl ether linkage imparts thermal stability and chemical resistance, while the bromine atom can act as a site for polymerization or as a functional group to impart flame-retardant properties to the resulting materials.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis is readily achievable through well-established methods such as the Ullmann condensation and Williamson ether synthesis. The presence of multiple reactive sites within its structure allows for its elaboration into a wide array of more complex molecules, most notably chalcones with potential anti-inflammatory activity. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(4-bromophenoxy)phenyl)ethanone, a diaryl ether ketone of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including various synonyms and registry numbers, and summarizes its key physicochemical properties. A detailed experimental protocol for its synthesis via Ullmann condensation is provided. Furthermore, this guide explores the pharmacological relevance of this compound and its structural analogs, particularly as potential anti-inflammatory agents through the inhibition of the cyclooxygenase (COX) pathway.

Chemical Identity and Synonyms

This compound is a chemical compound characterized by a 4-bromophenoxy group linked to a phenyl ethanone moiety. This structure is a common scaffold in various biologically active molecules.

Systematic Name: this compound

Common Synonyms:

  • 4'-(4-Bromophenoxy)acetophenone[1]

  • 1-Acetyl-4-(4-bromophenoxy)benzene[1]

  • 4-(4-Bromophenoxy)acetophenone

CAS Number: 54916-27-7[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the formation of a diaryl ether from an aryl halide and a phenol.

General Reaction Scheme

The reaction proceeds by coupling 4-hydroxyacetophenone with an activated aryl halide, such as 1-bromo-4-fluorobenzene or 1,4-dibromobenzene, in the presence of a copper catalyst and a base.

Reaction: 4-Hydroxyacetophenone + 1-Bromo-4-halobenzene → this compound

Detailed Experimental Protocol (Ullmann Condensation)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reactant Addition: Add anhydrous DMF and 1-bromo-4-fluorobenzene (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Related Compounds and Structural Analogs

The diaryl ether ketone scaffold is present in numerous compounds of scientific interest. Understanding the properties of related structures can provide insights into structure-activity relationships.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
1-(4-Bromophenyl)ethanone 99-90-1C₈H₇BrO199.04Lacks the phenoxy ether linkage.
4'-(4-Bromophenyl)acetophenone 5731-01-1C₁₄H₁₁BrO275.14Biphenyl structure instead of a diaryl ether.
1-(4-(4-Chlorophenoxy)phenyl)ethanone 4148-60-1C₁₄H₁₁ClO₂246.69Chlorine substitution instead of bromine.
1-(4-Phenoxyphenyl)ethanone 2215-73-8C₁₄H₁₂O₂212.24Lacks the bromine substituent.

Biological Activity and Signaling Pathways

Diaryl ether and related diaryl scaffolds are prevalent in a variety of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to known COX inhibitors suggests a potential role in modulating inflammatory pathways.

Proposed Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory diaryl ether compounds is the inhibition of COX-1 and/or COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these inhibitors prevent prostaglandin synthesis, thereby reducing the inflammatory response.

The diagram below illustrates the proposed signaling pathway and the inhibitory role of diaryl ether ketones.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Proposed Inhibitor) Inhibitor->COX_Enzymes

Caption: Proposed inhibitory action on the COX pathway.

Experimental Workflows

The synthesis and purification of this compound involves a standard organic chemistry workflow. The following diagram outlines the key steps from reaction setup to the isolation of the pure product.

Synthesis_Workflow A Reactant Mixing (4-Hydroxyacetophenone, 1-Bromo-4-fluorobenzene, CuI, K₂CO₃ in DMF) B Ullmann Condensation (Heating under Inert Atmosphere) A->B C Reaction Work-up (Cooling, Dilution, Filtration) B->C D Liquid-Liquid Extraction (Ethyl Acetate/Water) C->D E Drying and Concentration D->E F Column Chromatography (Silica Gel) E->F G Pure Product (this compound) F->G

Caption: Workflow for synthesis and purification.

Conclusion

This compound is a valuable building block in synthetic chemistry with potential applications in the development of novel therapeutic agents and advanced materials. This guide provides essential technical information to support further research and development involving this compound. The provided synthesis protocol and the discussion of its potential biological activity as a COX inhibitor offer a solid foundation for its utilization in drug discovery and medicinal chemistry programs. Further investigation into its specific biological targets and efficacy is warranted to fully elucidate its therapeutic potential.

References

Thermochemical Properties of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1-(4-(4-bromophenoxy)phenyl)ethanone. Despite its relevance in pharmaceutical and materials science, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, combustion, and sublimation. This guide summarizes the available physical data and outlines the established experimental and computational methodologies that are pivotal for determining these crucial thermodynamic parameters. The content is designed to be a valuable resource for researchers, enabling them to understand the necessary experimental workflows and theoretical approaches for characterizing this and similar compounds.

Introduction

This compound, also known as 4'-(4-bromophenoxy)acetophenone, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a bromophenoxy group, makes it a valuable intermediate in the synthesis of various organic compounds. Understanding its thermochemical properties is essential for process development, safety analysis, and computational modeling in drug discovery and materials science. This document consolidates the known physical characteristics of this compound and provides a detailed description of the standard methodologies for determining its key thermochemical properties.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
CAS Number 54916-27-7[1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a compound like this compound requires precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols for measuring key thermochemical parameters.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry, particularly using a bomb calorimeter, is the primary method for determining the enthalpy of combustion of solid and liquid organic compounds.[2][3] For halogenated compounds, specific considerations are necessary to ensure complete combustion and to account for the formation of halogenated products.

  • Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

  • Auxiliary Substance: A known amount of a combustion aid, such as benzoic acid or mineral oil, may be used to ensure complete combustion.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is often added to the bomb to ensure that the combustion products are in their standard states.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time before, during, and after the combustion.

  • Data Analysis: The temperature change is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The energy equivalent of the calorimeter system (calorimeter constant) is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected temperature rise, the calorimeter constant, and corrections for the combustion of the fuse wire and any auxiliary substances. For halogenated compounds, corrections for the formation of hydrobromic acid are also necessary.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

G Workflow for Determining Enthalpy of Formation cluster_0 Combustion Calorimetry cluster_1 Calculation A Sample Preparation & Weighing B Bomb Assembly & Pressurization with O2 A->B C Calorimeter Setup & Equilibration B->C D Ignition & Temperature Monitoring C->D E Data Analysis & Corrections D->E F Calculate Enthalpy of Combustion (ΔcH°) E->F G Apply Hess's Law F->G H Determine Enthalpy of Formation (ΔfH°) G->H

Workflow for Determining Enthalpy of Formation
Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from the solid to the gaseous state. It is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value.

Experimental Protocol: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility.[4][5][6][7][8] The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

  • Sample Loading: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

  • Mass Loss Measurement: At a given temperature, the rate of mass loss of the sample due to effusion of vapor through the orifice is measured with a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

  • Data Analysis: The vapor pressure is measured at several different temperatures. A plot of ln(P) versus 1/T yields a straight line, and the enthalpy of sublimation is calculated from the slope of this line according to the Clausius-Clapeyron equation.

G Workflow for Determining Enthalpy of Sublimation cluster_0 Knudsen Effusion Experiment cluster_1 Data Analysis A Sample in Knudsen Cell B High Vacuum & Temperature Control A->B C Measure Rate of Mass Loss B->C D Calculate Vapor Pressure at Different Temperatures C->D E Plot ln(P) vs. 1/T D->E F Apply Clausius-Clapeyron Equation E->F G Determine Enthalpy of Sublimation (ΔsubH°) F->G

Workflow for Determining Enthalpy of Sublimation
Enthalpy of Fusion

The enthalpy of fusion (ΔfusH°) is the heat absorbed by a substance when it melts at a constant temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the enthalpy of fusion and other thermal transitions.[9][10][11][12]

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes heating at a constant rate through the melting point of the substance.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.

G Workflow for Determining Enthalpy of Fusion A Sample Preparation & Sealing in Pan B DSC Instrument Setup (Sample & Reference) A->B C Controlled Heating Program B->C D Measure Differential Heat Flow C->D E Integrate Melting Peak Area D->E F Determine Enthalpy of Fusion (ΔfusH°) E->F

Workflow for Determining Enthalpy of Fusion

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties. High-level ab initio quantum chemistry methods can predict enthalpies of formation with a high degree of accuracy.

Theoretical Approaches

  • Gaussian-n (Gn) Theories: Methods like G3 and G4 are composite procedures that approximate a high-level calculation by a series of lower-level calculations.[13][14][15][16] They are designed to yield thermochemical data close to experimental accuracy.

  • Complete Basis Set (CBS) Methods: Techniques such as CBS-QB3 and CBS-APNO are also composite methods that extrapolate to the complete basis set limit to achieve high accuracy for thermochemical properties.[17][18][19][20]

These computational approaches involve geometry optimization, frequency calculations to obtain zero-point vibrational energies and thermal corrections, and a series of single-point energy calculations with large basis sets. The calculated total atomization energy can then be used to derive the gas-phase enthalpy of formation.

Conclusion

While experimental thermochemical data for this compound are currently lacking in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry outline the standard procedures for measuring the enthalpy of formation, sublimation, and fusion, respectively. Furthermore, the highlighted computational methods offer a robust alternative for obtaining reliable estimates of these crucial properties. This information is intended to support future research and development involving this and structurally related compounds.

References

An In-depth Technical Guide on the Crystal Structure of 1-(4-(4-Bromophenoxy)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various derivatives of 1-(4-(4-bromophenoxy)phenyl)ethanone. While crystallographic data for the parent compound, this compound, is not publicly available in surveyed databases, this document summarizes the structural information for several key derivatives, offering insights into their molecular conformations and packing in the solid state. The information presented is collated from peer-reviewed scientific literature.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives that have been characterized by single-crystal X-ray diffraction. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement parameters.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanoneC₁₄H₁₁BrO₃STriclinicP-15.6467(4)10.3597(6)11.1934(6)86.430(5)89.177(5)83.763(5)649.64(7)20.039[1]
1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanoneC₁₄H₁₀BrClO₂MonoclinicP2₁/c15.2653(8)4.5541(2)23.7336(9)90129.135(2)901279.80(10)40.041[2][3][4]
1-(4-Bromophenyl)but-3-yn-1-oneC₁₀H₇BrOMonoclinicP2₁/n---90-90---[5]

Further details for 1-(4-Bromophenyl)but-3-yn-1-one were not fully available in the public abstract.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are crucial for reproducibility and further research. Below are detailed protocols extracted from the cited literature.

Synthesis and Crystallization

1. 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone: The synthesis of this compound was carried out according to a previously reported method.[1]

2. 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone: A mixture of 2-bromo-1-(4-bromophenyl)ethanone (200 mg, 0.72 mmol), 4-chlorophenol (92.56 mg, 0.72 mmol), and potassium carbonate (44.3 mg, 0.79 mmol) in 10 ml of DMF was stirred at room temperature for 2 hours.[3] The resulting product was recrystallized from ethanol to yield colorless needle-like crystals suitable for X-ray diffraction.[2]

3. 1-(4-Bromophenyl)but-3-yn-1-one: This compound was obtained as a side product during the synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid. Colorless crystals suitable for single-crystal X-ray diffraction analysis were obtained by the slow evaporation of an ethanol solution.[5]

X-ray Data Collection and Structure Refinement

General Workflow: The determination of crystal structures for these compounds follows a standard workflow, which is depicted in the diagram below. This process involves crystal mounting, data collection using a diffractometer, data reduction, structure solution and refinement, and finally, validation and deposition of the structural data.

1. For 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone:

  • Data Collection: An Agilent SuperNova Dual diffractometer with an Atlas detector was used.[1]

  • Absorption Correction: A multi-scan correction was applied using CrysAlis PRO.[1]

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined on F² using SHELXL97. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

2. For 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone:

  • Data Collection: A Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used at a temperature of 200 K.[2][4]

  • Absorption Correction: A multi-scan correction was applied using SADABS.[2][4]

  • Structure Solution and Refinement: The structure was refined on F². Carbon-bound hydrogen atoms were placed in calculated positions and included in the refinement in the riding model approximation.[2][3]

Visualizations

Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core molecular structure of the this compound framework and a typical experimental workflow for crystal structure determination.

General Molecular Structure of this compound cluster_phenyl1 Phenyl Ring cluster_phenyl2 4-Bromophenyl Ring cluster_ethanone Ethanone Group p1_c1 p1_c2 p1_c1->p1_c2 C_keto C p1_c1->C_keto p1_c3 p1_c2->p1_c3 p1_c4 p1_c3->p1_c4 p1_c5 p1_c4->p1_c5 O_ether O p1_c4->O_ether ether linkage p1_c6 p1_c5->p1_c6 p1_c6->p1_c1 p2_c1 p2_c2 p2_c1->p2_c2 p2_c3 p2_c2->p2_c3 p2_c4 p2_c3->p2_c4 p2_c5 p2_c4->p2_c5 Br Br p2_c4->Br p2_c6 p2_c5->p2_c6 p2_c6->p2_c1 O_keto O C_keto->O_keto CH3 CH3 C_keto->CH3 O_ether->p2_c1

Caption: Core structure of this compound.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

References

Methodological & Application

Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-(4-bromophenoxy)phenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and advanced materials.[1] The protocol detailed herein is based on the principles of the Ullmann condensation, a reliable method for the formation of diaryl ethers. This application note includes a detailed experimental procedure, tables of quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction

This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules with potential biological activity.[1] Its structure, featuring a bromophenoxy moiety, makes it a versatile substrate for further functionalization through cross-coupling reactions. The synthesis of this diaryl ether is typically achieved through a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution. The Ullmann condensation, which involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, is a well-established and effective method for creating the C-O bond in diaryl ethers.[2][3] This protocol focuses on a modified Ullmann-type reaction for the synthesis of the target compound.

Data Presentation

Table 1: Reactant and Reagent Specifications
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
4-FluoroacetophenoneC₈H₇FO138.14403-42-9≥98%Sigma-Aldrich
4-BromophenolC₆H₅BrO173.01106-41-2≥99%Alfa Aesar
Potassium CarbonateK₂CO₃138.21584-08-7≥99%Fisher Scientific
Copper(I) IodideCuI190.457681-65-498%Strem Chemicals
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Sigma-Aldrich
Table 2: Product Characterization
PropertyValue
Product Name This compound
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
CAS Number 54916-27-7[1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity (HPLC) ≥99%[1]
Yield ~85% (literature)
Table 3: Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 2.58 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 196.8, 161.9, 156.3, 132.8, 131.0, 130.6, 119.5, 117.8, 116.5, 26.4.
IR (KBr, cm⁻¹) 3080, 1675 (C=O), 1585, 1485, 1240 (C-O), 1060, 830.
Mass Spectrometry (EI) m/z (%): 292/290 (M⁺, 100/98), 277/275 (M⁺-CH₃, 85/83), 183 (15), 155 (20), 120 (30), 76 (40).

Experimental Protocol

This protocol describes the synthesis of this compound via a copper-catalyzed nucleophilic aromatic substitution, a variation of the Ullmann condensation.

Materials and Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • 4-Fluoroacetophenone

  • 4-Bromophenol

  • Potassium Carbonate (anhydrous, powdered)

  • Copper(I) Iodide

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • 5% aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 10 mmol), 4-fluoroacetophenone (1.38 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

    • Add copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous dimethylformamide (DMF, 40 mL) to the flask via a syringe.

  • Reaction:

    • Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of toluene.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with toluene (2 x 30 mL).

    • Combine the organic layers and wash with 5% aqueous HCl (2 x 40 mL) to remove any remaining DMF and basic impurities.

    • Wash the organic layer with saturated brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from hot ethanol to yield pure this compound as pale yellow crystals.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure and purity of the compound.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reactants 4-Fluoroacetophenone 4-Bromophenol K₂CO₃, CuI Solvent Anhydrous DMF Reactants->Solvent Add Inert_Atmosphere N₂/Ar Atmosphere Solvent->Inert_Atmosphere Establish Heating Heat to 140-150°C (12-18 hours) Inert_Atmosphere->Heating Quench Add H₂O and Toluene Heating->Quench Extraction Extract with Toluene Quench->Extraction Wash_HCl Wash with 5% HCl Extraction->Wash_HCl Wash_Brine Wash with Brine Wash_HCl->Wash_Brine Drying Dry with MgSO₄ Wash_Brine->Drying Evaporation Rotary Evaporation Drying->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Characterization MP, NMR, IR, MS Recrystallization->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism r1 4-Fluoroacetophenone catalyst CuI, K₂CO₃ plus + r2 4-Bromophenol p1 This compound catalyst->p1 Ullmann Condensation

Caption: Overall reaction scheme for the Ullmann condensation.

References

Application Notes and Protocols for the NMR Analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-(4-bromophenoxy)phenyl)ethanone. It includes detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Predicted chemical shifts (δ) and coupling constants (J) are presented in tabular format to aid in spectral interpretation. Furthermore, this guide features visualizations of the molecular structure and experimental workflow to facilitate a deeper understanding of the analytical process.

Introduction

This compound is a diaryl ether ketone derivative. The structural elucidation and purity assessment of such organic molecules are critical in research and development, particularly in the fields of medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note provides a standardized protocol for the ¹H and ¹³C NMR analysis of this compound, enabling researchers to obtain high-quality, reproducible spectral data.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a (CH₃)2.60Singlet-3H
H-2', H-6'7.95Doublet8.82H
H-3', H-5'7.05Doublet8.82H
H-2, H-67.55Doublet8.82H
H-3, H-56.95Doublet8.82H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-a (CH₃)26.5
C=O196.8
C-1'135.5
C-2', C-6'130.5
C-3', C-5'119.5
C-4'162.0
C-1156.0
C-2, C-6121.0
C-3, C-5132.5
C-4 (C-Br)118.0

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Experimental Protocols

Sample Preparation

A meticulous sample preparation is crucial for acquiring high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity and free from paramagnetic impurities, which can cause significant line broadening.[1]

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is recommended for this analysis.[1] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[2][3]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing.[2]

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualizations

Molecular Structure and Atom Labeling

Caption: Structure of this compound with atom labeling for NMR assignment.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard instrument Place Sample in Spectrometer standard->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate Peaks (¹H) calibrate->integrate assign Assign Peaks integrate->assign

Caption: Workflow for the NMR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone. This compound, also known as 4'-(4-Bromophenoxy)acetophenone, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The described method is suitable for purity assessment, stability studies, and quality control of this compound in various sample matrices.

Introduction

This compound is a crystalline solid with a molecular formula of C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol .[1] Its chemical structure includes a bromophenoxy group, which makes it a valuable building block in organic synthesis. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this intermediate in research and manufacturing processes. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, which is a widely used, versatile, and sensitive analytical technique for the separation and quantification of multi-component mixtures.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1]
CAS Number 54916-27-7[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14[1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]

Experimental Protocol

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

Equipment and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[2]

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[2]

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Standard: this compound reference standard (≥99% purity).[1]

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC grade water and acetonitrile, each containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare a stock solution of the sample by dissolving it in acetonitrile to a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC method, based on typical validation results for similar compounds.

ParameterResult
Linearity (R²) ≥ 0.999
Precision (RSD%) Intra-day: ≤ 2.0%Inter-day: ≤ 3.0%
Accuracy (Recovery %) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time Approximately 8.5 min

Experimental Workflow

experimental_workflow prep Solution Preparation std_prep Standard Solution (1 mg/mL in Acetonitrile) prep->std_prep sample_prep Sample Solution (1 mg/mL in Acetonitrile) prep->sample_prep dilution Dilution with Mobile Phase std_prep->dilution sample_prep->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_system HPLC System filtration->hplc_system analysis Chromatographic Separation (C18 Column) hplc_system->analysis detection UV Detection (254 nm) analysis->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant

Caption: Workflow for HPLC analysis of this compound.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of the analyte in the sample is then determined from this calibration curve.

Conclusion

The described HPLC method provides a reliable and efficient means for the analysis of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Note: High-Resolution Mass Spectrometric Analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed guide to the analysis of 1-(4-(4-bromophenoxy)phenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals and advanced polymers.[1] We present optimized protocols for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as well as Electron Ionization (EI) for structural elucidation. This guide emphasizes the causality behind methodological choices, providing researchers with a robust framework for obtaining high-fidelity data. We detail expected fragmentation patterns, leveraging the distinct isotopic signature of bromine for confident identification, and provide protocols for both sensitive detection and detailed structural characterization.

Introduction and Analyte Properties

This compound is a diaryl ether and aromatic ketone whose utility in organic synthesis demands precise and reliable analytical methods for its characterization and quantification.[1] Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[2] Understanding the molecule's behavior under different ionization conditions is critical for developing robust analytical workflows in drug development, quality control, and materials science.

The structural features of the analyte—a moderately non-polar diaryl ether backbone combined with a polar ketone functional group—inform the selection of appropriate ionization techniques. The presence of a bromine atom provides a unique isotopic signature that is highly advantageous for selective detection and identification.

Analyte Information:

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1][3]
CAS Number 54916-27-7[1][3]
Molecular Formula C₁₄H₁₁BrO₂[1][3]
Average Molecular Weight 291.14 g/mol [1][3]
Monoisotopic Mass 289.99424 Da (for ⁷⁹Br) / 291.99219 Da (for ⁸¹Br)N/A
Appearance Pale yellow crystals[1]
Structure Chemical Structure of this compoundN/A

(Note: Monoisotopic mass calculated based on primary isotopes. The structure image is a representation.)

Experimental Protocols

Rationale for Method Selection

The choice of ionization source is paramount for successful analysis.

  • Electron Ionization (EI): As a "hard" ionization technique, EI induces significant and reproducible fragmentation.[4] This is invaluable for unambiguous structural confirmation by creating a detailed fragmentation fingerprint.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and semi-polar molecules.[5] For this analyte, it is particularly effective in the negative ion mode for selectively detecting the bromine atom.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is well-suited for moderately polar to non-polar compounds that are thermally stable.[1][6] It often provides a strong molecular ion signal with minimal fragmentation, making it ideal for quantification.[6]

Protocol 1: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical to prevent instrument contamination and ensure reproducible results.[7]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane (DCM).

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a final concentration range of 1-10 µg/mL using the mobile phase intended for LC-MS analysis (e.g., 80:20 Methanol:Water) or a volatile solvent for direct infusion/GC-MS (e.g., Methanol).

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could block instrument lines.

  • Vials: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.

  • Blanks: Prepare blank samples using the same solvent as the working solution to run between samples to prevent carry-over.

Protocol 2: LC-MS/MS Analysis with ESI and APCI

This protocol is designed for sensitive detection and quantification, as well as confirmation of the molecular weight.

Workflow Diagram:

LCMS_Workflow Sample Prepared Sample (1-10 µg/mL) UPLC UHPLC System (C18 Column) Sample->UPLC Injection IonSource Ion Source UPLC->IonSource Elution ESI ESI (+/-) IonSource->ESI APCI APCI (+) IonSource->APCI MS1 Quadrupole 1 (Precursor Scan) ESI->MS1 APCI->MS1 CID Collision Cell (Fragmentation) MS1->CID Select m/z 291/293 MS2 TOF Analyzer (Product Scan) CID->MS2 Fragment Ions Data Data Analysis MS2->Data

Caption: LC-MS/MS experimental workflow.

Instrumentation:

  • LC System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mass Spectrometer: A hybrid quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

LC Parameters:

Parameter Value Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Elutes the moderately non-polar analyte.
Gradient Start at 40% B, ramp to 95% B over 5 min Ensures good peak shape and separation.
Flow Rate 0.4 mL/min Standard for 2.1 mm ID columns.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 2 µL | Prevents overloading the column. |

MS Parameters (Source Dependent):

Parameter ESI (+) APCI (+) ESI (-)
Capillary Voltage 3.5 kV 4.0 kV -3.0 kV
Source Temp. 120 °C 120 °C 120 °C
Desolvation Temp. 350 °C 400 °C 350 °C
Vaporizer Temp. N/A 400 °C N/A
Cone Voltage 30 V 30 V -100 V

| Scan Range (m/z) | 50 - 400 | 50 - 400 | 50 - 100 |

Rationale for MS Parameters:

  • Positive Mode (ESI/APCI): The cone voltage (30V) is kept low to promote the formation of the protonated molecular ion [M+H]⁺ while minimizing in-source fragmentation. APCI is operated at a higher temperature to ensure efficient vaporization and gas-phase ionization of the analyte.

  • Negative Mode (ESI): A high cone voltage (-100V) is deliberately used to induce in-source fragmentation. This technique is highly selective for brominated compounds, as it promotes the cleavage of the C-Br bond, leading to the formation of the bromide anion (Br⁻), which can be detected as a characteristic isotopic doublet at m/z 79 and 81.

Protocol 3: EI Analysis for Structural Elucidation

This protocol uses a hard ionization source to generate a detailed fragmentation pattern for structural confirmation. This can be performed via Gas Chromatography (GC-MS) or a direct insertion probe.

Instrumentation:

  • System: GC-MS or MS with a direct insertion probe.

  • Ion Source: Electron Ionization (EI).

EI-MS Parameters:

Parameter Value Rationale
Ionization Energy 70 eV Standard energy to produce reproducible fragmentation patterns and allow for library matching.[4]
Source Temp. 230 °C Ensures analyte remains in the gas phase.

| Scan Range (m/z) | 40 - 400 | Covers the molecular ion and all expected fragments. |

Expected Results and Fragmentation Analysis

The combination of functional groups (aromatic ketone, diaryl ether, bromophenyl) dictates the fragmentation behavior of this compound.

Predicted Key Ions and Fragments:

Ion Description Ionization Mode Predicted m/z Notes
Molecular Ion EI 290 / 292 M•⁺ radical cation. Shows characteristic 1:1 bromine isotope pattern.
Protonated Molecule ESI (+), APCI (+) 291 / 293 [M+H]⁺. Base peak in soft ionization. Shows 1:1 isotope pattern.
Acylium Ion EI, MS/MS 275 / 277 [M-CH₃]⁺. Result of alpha-cleavage of the methyl group, a characteristic fragmentation for ketones.[4]
Bromophenoxy Cation EI, MS/MS 171 / 173 [C₆H₄BrO]⁺. Result of ether bond cleavage.
Benzoyl Cation EI, MS/MS 195 [M-C₆H₄Br]⁺. Result of ether bond cleavage with charge retention on the acetylphenyl moiety.
Bromophenyl Cation EI, MS/MS 155 / 157 [C₆H₄Br]⁺. Subsequent fragmentation of the bromophenoxy cation.

| Bromide Anion | ESI (-) | 79 / 81 | Br⁻. Highly selective marker for brominated compounds via in-source fragmentation. |

Fragmentation Pathway Diagram:

Fragmentation_Pathway cluster_M Molecular Ion Region cluster_frags Primary Fragments cluster_secondary Secondary Fragments M_EI M•⁺ m/z 290/292 (EI) Frag1 [M-CH₃]⁺ m/z 275/277 M_EI->Frag1 α-cleavage - •CH₃ Frag2 [C₆H₄BrO]⁺ m/z 171/173 M_EI->Frag2 Ether Cleavage Frag3 [C₈H₇O₂]⁺ m/z 195 M_EI->Frag3 Ether Cleavage M_ESI [M+H]⁺ m/z 291/293 (ESI/APCI) M_ESI->Frag1 CID - CH₄ Frag5 [C₇H₅O]⁺ m/z 105 Frag1->Frag5 - C₆H₄BrO• Frag4 [C₆H₄Br]⁺ m/z 155/157 Frag2->Frag4 - CO

Caption: Predicted EI fragmentation pathway.

Discussion of Fragmentation: Under hard ionization (EI) or collision-induced dissociation (CID) in MS/MS, the primary fragmentation is expected to be the alpha-cleavage of the bond between the carbonyl carbon and the methyl group. This is a highly favorable pathway for ketones, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a very stable acylium ion at m/z 275/277.[4]

A second major fragmentation route is the cleavage of the C-O ether linkage. This can occur in two ways:

  • Formation of the bromophenoxy cation at m/z 171/173.

  • Formation of the 4-acetylphenoxy cation at m/z 195.

Further fragmentation of the acylium ion (m/z 275/277) can lead to the loss of the neutral bromophenoxy radical, resulting in a benzoyl-type ion at m/z 105. The bromophenoxy cation (m/z 171/173) can subsequently lose carbon monoxide (CO, 28 Da) to form the bromophenyl cation at m/z 155/157. The presence of the bromine atom in any fragment is immediately identifiable by the characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio.

Conclusion

This application note provides a comprehensive and scientifically grounded set of protocols for the mass spectrometric analysis of this compound. By selecting the appropriate ionization technique, researchers can achieve objectives ranging from high-sensitivity quantification (APCI/ESI) to unambiguous structural confirmation (EI and MS/MS). The predictable fragmentation pathways, especially the characteristic alpha-cleavage of the ketone and the distinct bromine isotopic signature, provide a self-validating system for the confident identification of this important chemical intermediate.

References

Applications of 1-(4-(4-Bromophenoxy)phenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(4-Bromophenoxy)phenyl)ethanone is a versatile ketone and diaryl ether that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its structural features, including the reactive acetyl group and the bromophenoxy moiety, make it an attractive starting material for the development of novel therapeutic agents. This compound is particularly valuable in the synthesis of chalcones and their subsequent conversion to pyrazoles, which are known to exhibit a broad spectrum of biological activities. Research has indicated its utility as a key intermediate in the development of anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1]

Synthetic Applications and Biological Activities of Derivatives

This compound is primarily utilized as a precursor for the synthesis of chalcones and pyrazoles, two classes of compounds with well-documented pharmacological importance.

Chalcone Derivatives: Precursors to Bioactive Molecules
Pyrazole Derivatives: Potent Anti-inflammatory and Analgesic Agents

The chalcones derived from this compound can be cyclized with hydrazine derivatives to yield pyrazole compounds. Pyrazoles are a well-established class of heterocyclic compounds in medicinal chemistry, with celecoxib being a prominent example of a pyrazole-based anti-inflammatory drug. Derivatives of pyrazoles synthesized from precursors structurally similar to our compound of interest have exhibited significant biological activities.

Quantitative Biological Data

The following table summarizes the biological activities of representative pyrazole derivatives synthesized from a structurally analogous starting material, 4-bromoacetophenone. These data provide an indication of the potential therapeutic efficacy of derivatives of this compound.

Table 1: In-vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDStructureAnimal ModelAssayDose% Inhibition of EdemaReference
3a 1-(3-(4-Bromophenyl)-5-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-pyrazol-1-yl)ethanoneRatCarrageenan-induced paw edema50 mg/kg84.39%[7]
6b 2-oxo-pyridine derivative from chalcone 2bRatCarrageenan-induced paw edema50 mg/kg89.57%[7]
Indomethacin Standard DrugRatCarrageenan-induced paw edema50 mg/kg72.99%[7]
Celecoxib Standard DrugRatCarrageenan-induced paw edema50 mg/kg83.76%[7]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of chalcones and pyrazoles, based on established methodologies for structurally related compounds.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (15-20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a 40% aqueous solution of NaOH dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute glacial acetic acid.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol outlines the synthesis of pyrazole derivatives from the chalcones prepared in Protocol 1.

Materials:

  • Chalcone derivative from Protocol 1

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid or ethanol with a catalytic amount of a base (e.g., NaOH)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazole derivative.

Visualizations

Signaling Pathway Inhibition by Pyrazole Derivatives

Pyrazole derivatives, such as the well-known drug celecoxib, often exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis of bioactive pyrazole derivatives from this compound involves a two-step synthetic sequence followed by biological screening.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrazole Pyrazole Derivative Chalcone->Pyrazole Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazole InVitro In Vitro Assays (e.g., Enzyme Inhibition) Pyrazole->InVitro InVivo In Vivo Models (e.g., Anti-inflammatory Assay) Pyrazole->InVivo Data Quantitative Data (IC50, % Inhibition) InVitro->Data InVivo->Data

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of chalcones and pyrazoles provides a clear pathway for the development of novel compounds with potential therapeutic applications, particularly in the areas of inflammation and pain management. The provided protocols and data for structurally related compounds offer a solid foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and selectivity as potential drug candidates.

References

Application Notes and Protocols for 1-(4-(4-Bromophenoxy)phenyl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-(4-bromophenoxy)phenyl)ethanone as a versatile pharmaceutical intermediate. The primary application highlighted is in the synthesis of chalcone derivatives, a class of compounds with significant anti-inflammatory and analgesic properties. Detailed experimental protocols and quantitative data are provided to support researchers in their drug discovery and development efforts.

Introduction

This compound, also known as 4'-(4-bromophenoxy)acetophenone, is a key building block in organic synthesis, particularly for the creation of biologically active molecules.[1] Its chemical structure, featuring a bromophenoxy group, enhances its utility as a precursor in various reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones, in turn, are investigated for their therapeutic potential, including their role as anti-inflammatory and analgesic agents.

Physicochemical Properties

PropertyValueReference
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1]
CAS Number 54916-27-7[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Store at 0-8 °C[1]

Application in the Synthesis of Anti-Inflammatory Chalcones

This compound is a versatile starting material for the synthesis of a wide range of chalcone derivatives with potential anti-inflammatory activity. The general synthetic approach involves the Claisen-Schmidt condensation with various substituted benzaldehydes.

General Synthetic Scheme: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without an enolizable α-hydrogen) and a ketone. In this case, this compound serves as the ketone component.

G start This compound + Substituted Benzaldehyde product (E)-1-(4-(4-bromophenoxy)phenyl)-3-(aryl)prop-2-en-1-one (Chalcone Derivative) start->product Claisen-Schmidt Condensation reagents Base (e.g., NaOH or KOH) Ethanol, rt or heat

References

Application of 1-(4-(4-Bromophenoxy)phenyl)ethanone in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-(4-Bromophenoxy)phenyl)ethanone is a versatile aromatic ketone that serves as a valuable building block in the synthesis of advanced polymers. Its unique structure, featuring a bromophenoxy group, allows for its incorporation into polymer backbones, leading to materials with enhanced thermal stability, chemical resistance, and flame-retardant properties.[1] This compound is primarily utilized as a precursor to synthesize functional monomers, particularly bisphenols, which are then polymerized to create high-performance poly(aryl ether ketone)s (PAEKs). Additionally, the presence of the bromine atom makes it a candidate for use in flame-retardant polymer formulations.

Application in Poly(aryl ether ketone) Synthesis

While this compound is not typically used as a direct monomer in polymerization, it can be chemically modified to produce a bisphenol monomer. This derived bisphenol can then undergo nucleophilic aromatic substitution polymerization with a di-fluoro aromatic ketone, such as 4,4′-difluorobenzophenone, to yield a poly(aryl ether ketone) with pendant bromophenoxy groups. These pendant groups can enhance the polymer's properties and provide sites for further post-polymerization modification.[2][3][4][5][6]

Logical Workflow for Polymer Synthesis

Monomer This compound Reaction1 Reaction with Phenol (Acid Catalysis) Monomer->Reaction1 Bisphenol Bisphenol Monomer (Derived) Reaction1->Bisphenol Polymerization Nucleophilic Aromatic Substitution Polymerization Bisphenol->Polymerization Comonomer 4,4'-Difluorobenzophenone Comonomer->Polymerization Polymer Poly(aryl ether ketone) with pendant bromophenoxy groups Polymerization->Polymer

Figure 1: Logical workflow for the synthesis of a poly(aryl ether ketone) using this compound as a precursor.

Experimental Protocols

1. Synthesis of a Bisphenol Monomer from this compound

This protocol describes a general acid-catalyzed condensation reaction to produce a bisphenol.[7][8]

  • Materials:

    • This compound

    • Phenol (excess)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • Solvent (e.g., toluene)

    • Deionized water

    • Methanol

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser, add this compound, a molar excess of phenol, and a catalytic amount of p-toluenesulfonic acid.

    • Add toluene to the flask to facilitate the removal of water.

    • Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Add a suitable solvent (e.g., dichloromethane) to dissolve the residue and wash the organic phase with deionized water to remove the acid catalyst and excess phenol.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure bisphenol monomer.

    • Characterize the structure of the synthesized bisphenol using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

2. Synthesis of Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution

This protocol outlines the polymerization of the derived bisphenol with 4,4′-difluorobenzophenone.[2][9]

  • Materials:

    • Synthesized bisphenol monomer

    • 4,4′-Difluorobenzophenone

    • Anhydrous potassium carbonate (K₂CO₃)

    • High-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or sulfolane)

    • Toluene

    • Methanol

    • Deionized water

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of the synthesized bisphenol monomer and 4,4′-difluorobenzophenone.

    • Add a slight excess of anhydrous potassium carbonate (as a weak base).

    • Add DMAc and toluene to the flask.

    • Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the mixture to reflux (around 140-150 °C) for several hours to azeotropically remove the water generated from the reaction of the bisphenol with K₂CO₃.

    • After the water is removed, drain the toluene from the Dean-Stark trap and slowly raise the temperature to 180-200 °C to initiate polymerization.

    • Maintain the reaction at this temperature under a nitrogen atmosphere for several hours. The viscosity of the solution will increase as the polymer chain grows.

    • Monitor the formation of the high molecular weight polymer by observing the viscosity of the reaction mixture.

    • After the desired viscosity is achieved, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol or a methanol/water mixture.

    • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any remaining salts and solvent.

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

    • Characterize the resulting polymer for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by thermogravimetric analysis and differential scanning calorimetry), and mechanical properties.

Application in Flame-Retardant Polymers

The bromine atom in this compound imparts flame-retardant characteristics. This compound can be potentially used as a reactive flame retardant, where it is chemically incorporated into the polymer structure, or as an additive flame retardant, where it is blended with the polymer matrix.[10]

Potential Signaling Pathway for Flame Retardancy

Heat Heat Source Polymer Polymer with Brominated Compound Heat->Polymer Decomposition Thermal Decomposition Polymer->Decomposition GasPhase Gas Phase Inhibition Decomposition->GasPhase Release of HBr CondensedPhase Condensed Phase Char Formation Decomposition->CondensedPhase Promotes Charring HBr HBr Radicals GasPhase->HBr Char Protective Char Layer CondensedPhase->Char Flame Flame Propagation HBr->Flame Radical Scavenging Flame->Heat Char->Polymer Insulates & Protects

Figure 2: Simplified mechanism of flame retardancy for a polymer containing a brominated compound.

Experimental Protocol for a Flame-Retardant Epoxy Resin

This protocol describes the incorporation of a brominated compound into an epoxy resin as a reactive flame retardant.

  • Materials:

    • This compound (or a derivative with reactive groups like hydroxyl or amine)

    • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

    • Curing agent (e.g., 4,4′-diaminodiphenylmethane)

    • Solvent (e.g., acetone, if necessary)

  • Procedure:

    • If necessary, chemically modify this compound to introduce reactive groups (e.g., reduction of the ketone to a hydroxyl group).

    • In a beaker, mix the desired amount of the brominated compound with the DGEBA epoxy resin.

    • Heat the mixture gently (e.g., 60-80 °C) with stirring to ensure a homogeneous dispersion. If the brominated compound is a solid, a small amount of solvent can be used to aid dissolution, which should be evaporated later.

    • Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly until a homogeneous blend is obtained.

    • Pour the mixture into a preheated mold and cure it in an oven following a specific curing cycle (e.g., 2 hours at 120 °C followed by 2 hours at 180 °C).

    • After curing, allow the sample to cool down slowly to room temperature.

    • Evaluate the flame retardancy of the cured epoxy resin using standard tests such as the UL-94 vertical burn test or Limiting Oxygen Index (LOI).

    • Characterize the thermal and mechanical properties of the flame-retardant epoxy resin.

Data Presentation

The following tables summarize hypothetical quantitative data for polymers synthesized using a bisphenol derived from this compound.

Table 1: Molecular Weight and Polydispersity of Synthesized Poly(aryl ether ketone)

Polymer SampleMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
PAEK-Br-135,00072,0002.06
PAEK-Br-242,00085,5002.04
PAEK-Br-348,00098,0002.04

Table 2: Thermal Properties of Synthesized Poly(aryl ether ketone)

Polymer SampleGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)Char Yield at 800 °C (%)
PAEK-Br-118551062
PAEK-Br-219252565
PAEK-Br-319853068

Table 3: Flame Retardancy Properties of Epoxy Resin Formulations

FormulationBromine Content (wt%)UL-94 RatingLimiting Oxygen Index (LOI, %)
Neat Epoxy0Burns22
Epoxy + 10% Additive5.2V-128
Epoxy + 20% Additive10.4V-035

This compound is a valuable precursor for the synthesis of high-performance polymers. Through its conversion to a bisphenol monomer, it can be incorporated into poly(aryl ether ketone) backbones, resulting in polymers with excellent thermal stability and mechanical properties. Furthermore, the presence of bromine in its structure makes it a promising candidate for developing flame-retardant materials. The provided protocols and data serve as a foundational guide for researchers and scientists in the fields of polymer chemistry and materials science to explore the potential of this versatile compound.

References

Application Notes and Protocols for the Derivatization of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-(4-Bromophenoxy)phenyl)ethanone is a versatile ketone that serves as a valuable starting material in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structure, featuring a reactive ketone group and a biphenyl ether moiety with a bromine atom, allows for a wide range of chemical modifications. The bromine atom, in particular, offers a site for further cross-coupling reactions, enhancing its utility as a building block in medicinal chemistry and materials science.[1][2] This document provides detailed protocols for two key derivatization reactions of this compound: the synthesis of a chalcone derivative via Claisen-Schmidt condensation and its subsequent cyclization to a pyrazole derivative, as well as the formation of an oxime. These derivatives are of significant interest due to their potential biological activities, including anti-inflammatory and antimicrobial properties.[3][4]

Part 1: Synthesis of Chalcone and Pyrazole Derivatives

The Claisen-Schmidt condensation of this compound with an aromatic aldehyde yields a chalcone, which is an α,β-unsaturated ketone.[5][6][7] These chalcones can then undergo a cyclocondensation reaction with hydrazine hydrate to form pyrazole derivatives.[3][4][8][9]

Experimental Workflow: From Ketone to Pyrazole

G A This compound + Aromatic Aldehyde B Claisen-Schmidt Condensation (Ethanolic NaOH) A->B C Chalcone Intermediate B->C D Hydrazine Hydrate (in Glacial Acetic Acid) C->D E Cyclocondensation D->E F Pyrazole Derivative E->F

Caption: Workflow for the synthesis of a pyrazole derivative.

Protocol 1.1: Synthesis of (E)-1-(4-(4-bromophenoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)

This protocol details the base-catalyzed condensation of this compound with 4-methoxybenzaldehyde.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

  • To this stirred solution, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with constant stirring.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 1.2: Synthesis of 5-(4-(4-bromophenoxy)phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazole Derivative)

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate.

Materials:

  • (E)-1-(4-(4-bromophenoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone from Protocol 1.1)

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield the pure pyrazole derivative.

Data Presentation: Expected Yields and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
(E)-1-(4-(4-bromophenoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)C₂₂H₁₇BrO₃409.2885-95Yellow Solid
5-(4-(4-bromophenoxy)phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazole)C₂₂H₁₉BrN₂O₂423.3170-85Crystalline Solid

Part 2: Synthesis of this compound Oxime

The reaction of this compound with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding oxime. This derivatization is a straightforward and high-yielding method to modify the ketone functional group.[10]

Experimental Workflow: Oxime Formation

G A This compound B Hydroxylamine Hydrochloride Pyridine, Ethanol A->B C Reflux B->C D Workup and Isolation C->D E This compound Oxime D->E

Caption: Workflow for the synthesis of an oxime derivative.

Protocol 2.1: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Denatured ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), hydroxylamine hydrochloride (2.1 equivalents), and denatured ethanol.

  • Slowly add pyridine (1.85 equivalents) to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Add water to the residue to precipitate the product and stir the resulting slurry for about an hour.

  • Filter the solid product using a Buchner funnel, wash with water, and dry under vacuum to obtain the oxime.

Data Presentation: Expected Yield and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
This compound OximeC₁₄H₁₂BrNO₂306.16>95White Solid

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment should be worn, and all procedures should be performed in a fume hood. The yields are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

References

Application Notes and Protocols for the Quantification of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the quantitative analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method for the quantification of aromatic ketones. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is presented as an alternative and confirmatory method. The protocols herein are based on established analytical principles for similar compounds and are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.

Introduction

This compound, also known as 4'-(4-Bromophenoxy)acetophenone, is a versatile chemical intermediate utilized in the synthesis of various organic molecules.[1][2] Its applications span pharmaceutical development, including the synthesis of anti-inflammatory and analgesic drugs, and materials science, where it is used in the creation of advanced polymers and coatings.[1] Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of starting materials and final products.

This document outlines detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The methodologies are designed to be readily adaptable for routine analysis and validation in a laboratory setting.

Analytical Methods

Two primary methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the routine quantification of non-volatile and thermally stable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method suitable for the analysis of volatile compounds and for confirmatory identification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is designed for the accurate and precise quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the UV absorbance of the acetophenone chromophore)
Run Time Approximately 10 minutes

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

The following tables summarize the typical validation parameters for the HPLC-UV method, as per the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
751,140,200
1001,521,500
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision

ParameterConcentration (µg/mL)Relative Standard Deviation (RSD)
Repeatability (Intra-day) 50< 1.0%
Intermediate Precision (Inter-day) 50< 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.5101.0
7574.599.3

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD ~0.1
LOQ ~0.3
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method provides a highly selective and sensitive alternative for the quantification and confirmation of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (Electron Ionization - EI)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

Preparation of Standard and Sample Solutions:

Prepare standard and sample solutions in a volatile organic solvent like dichloromethane or ethyl acetate at concentrations suitable for GC-MS analysis (typically in the low µg/mL range).

Analysis Procedure:

  • Inject the prepared standard and sample solutions into the GC-MS system.

  • Acquire data in full scan mode to confirm the identity of the compound by its mass spectrum.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 290, 292, 183, 185).

  • Construct a calibration curve and quantify the sample as described for the HPLC method.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep_gc Sample and Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Weigh_GC Weigh Standard/Sample Dissolve_GC Dissolve in Dichloromethane Weigh_GC->Dissolve_GC Transfer Transfer to GC Vial Dissolve_GC->Transfer Inject_GC Inject into GC-MS Transfer->Inject_GC Separate_GC Separation on Capillary Column Inject_GC->Separate_GC Detect_GC Mass Spectrometric Detection (EI) Separate_GC->Detect_GC Identify Identify by Mass Spectrum Detect_GC->Identify Quantify_SIM Quantify using SIM Identify->Quantify_SIM

Caption: Workflow for GC-MS analysis.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers a high degree of selectivity and is ideal for confirmatory analysis and trace-level detection. The provided protocols and illustrative validation data serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to establish reliable analytical procedures for this important chemical intermediate. It is recommended that a full method validation be performed in the end-user's laboratory to ensure suitability for the intended application.

References

Application Notes and Protocols for the Experimental Use of 1-(4-(4-Bromophenoxy)phenyl)ethanone in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(4-Bromophenoxy)phenyl)ethanone, also known as 4'-(4-Bromophenoxy)acetophenone, is a synthetic compound that has been identified as a potential modulator of enzyme activity.[1] Its chemical structure, featuring a bromophenoxy group, suggests its potential to interact with biological targets, making it a compound of interest for biochemical and pharmaceutical research.[1] While specific quantitative data on the enzyme inhibition properties of this compound is not extensively available in the public domain, this document provides a generalized framework and protocols for its investigation as an enzyme inhibitor.

Derivatives of bromophenols have demonstrated inhibitory effects against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and carbonic anhydrase isoenzymes (hCA I and II).[2][3] This suggests that this compound may also exhibit inhibitory activity against these or other enzymes.

These application notes offer a detailed guide for researchers to systematically evaluate the inhibitory potential of this compound against a target enzyme. The provided protocols are designed to be adaptable to various enzyme systems and assay formats.

Data Presentation

As specific inhibitory data for this compound is not currently available, the following tables are presented as templates for data organization. Researchers should populate these tables with their experimentally determined values.

Table 1: Inhibitory Activity of this compound against Target Enzyme

Target EnzymeSubstrateIC50 (µM)Ki (µM)Mode of Inhibition
[e.g., Acetylcholinesterase][e.g., Acetylthiocholine]
[e.g., Carbonic Anhydrase II][e.g., 4-Nitrophenyl acetate]

Table 2: Comparative Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)
This compound[Target Enzyme]
[Positive Control Inhibitor 1][Target Enzyme]
[Positive Control Inhibitor 2][Target Enzyme]

Experimental Protocols

The following are generalized protocols for determining the enzyme inhibitory activity of this compound. These should be optimized based on the specific enzyme and substrate being investigated.

Protocol 1: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a working solution of the target enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Enzyme solution

      • Inhibitor solution (at various concentrations) or solvent control (for 100% activity).

    • Include a blank control (no enzyme) for background correction.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the rate of the reaction using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence).

    • Monitor the reaction kinetically over a set period.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Normalize the data by setting the activity in the absence of the inhibitor to 100%.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Kinetics and Ki Value

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • This experiment involves varying both the substrate and inhibitor concentrations.

    • Set up a matrix in a 96-well plate with different concentrations of the substrate in the columns and different concentrations of the inhibitor (including a zero-inhibitor control) in the rows.

  • Enzyme Reaction and Measurement:

    • Add the enzyme solution to all wells.

    • Pre-incubate the enzyme with the inhibitor.

    • Initiate the reactions by adding the substrate solutions.

    • Measure the initial reaction velocities (V₀) for all conditions.

  • Data Analysis:

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition:

      • Competitive: Vmax remains unchanged, Km increases.

      • Non-competitive: Vmax decreases, Km remains unchanged.

      • Uncompetitive: Both Vmax and Km decrease.

      • Mixed: Both Vmax and Km are altered.

    • Calculate the Ki value using the appropriate equation based on the mode of inhibition. For competitive inhibition, Ki can be determined from the x-intercept of the Lineweaver-Burk plot or by using the Cheng-Prusoff equation if the IC50 is known.

Visualizations

The following diagrams illustrate a general workflow for enzyme inhibition screening and a conceptual representation of a competitive enzyme inhibition pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) assay_setup Set up 96-well Plate (Enzyme + Inhibitor/Control) prep_inhibitor->assay_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->assay_setup prep_substrate Prepare Substrate Solution reaction_start Initiate Reaction (Add Substrate) prep_substrate->reaction_start pre_incubation Pre-incubate assay_setup->pre_incubation pre_incubation->reaction_start measurement Kinetic Measurement (Plate Reader) reaction_start->measurement calc_velocity Calculate Initial Velocities (V₀) measurement->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data kinetic_analysis Lineweaver-Burk Plot (Determine Ki & Mode) calc_velocity->kinetic_analysis calc_ic50 Determine IC50 plot_data->calc_ic50 G cluster_enzyme Enzyme Active Site cluster_ligands Ligands cluster_complexes Complexes E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (this compound) ES->E P Product ES->P k_cat EI->E

References

Application Note & Protocols: 1-(4-(4-Bromophenoxy)phenyl)ethanone as a Pivotal Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Diaryl Ether Scaffold – A Privileged Structure in Modern Agrochemicals

The diaryl ether (DE) motif is a cornerstone in the discovery of new agrochemicals and pharmaceuticals, recognized for its unique physicochemical properties and versatile biological activities.[1][2] This structural unit is prevalent in a wide array of commercial products, including herbicides, fungicides, and insecticides. Its prevalence stems from the conformational flexibility of the ether linkage, which allows molecules to adopt optimal orientations for binding to diverse biological targets. 1-(4-(4-Bromophenoxy)phenyl)ethanone emerges as a particularly valuable intermediate in this context. Its structure combines the stable diaryl ether core with two key functional handles: a reactive acetyl group and a bromine atom. The bromine atom is especially significant, serving as a versatile point for synthetic diversification through cross-coupling reactions, while the ketone functionality allows for the construction of various heterocyclic systems.[3][4] This application note provides an in-depth guide for researchers on leveraging this powerful building block for the synthesis of novel agrochemicals, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of the Core Building Block

The most direct and industrially scalable method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed reaction forms the critical C-O ether bond between an aryl halide and a phenol.[5][6] The choice of a copper catalyst is foundational; while modern palladium-catalyzed methods exist, the Ullmann-type reaction remains robust and cost-effective for this specific transformation, though it often requires high temperatures.[5][7][8]

Workflow for Ullmann Condensation Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Hydroxyacetophenone E Ullmann Condensation (C-O Cross-Coupling) A->E B 4-Bromofluorobenzene or 1-Bromo-4-iodobenzene B->E C Copper(I) Iodide (CuI) Catalyst Potassium Carbonate (K2CO3) Base C->E Catalyst & Base D High-boiling polar solvent (e.g., DMF, NMP) Heat (150-210°C) D->E Solvent & Temp F This compound (Target Building Block) E->F Yields 70-85% G A This compound B Claisen Condensation with Diethyl oxalate A->B 1. NaOEt, EtOH C Diketone Intermediate B->C D Cyclization with Hydrazine derivative (e.g., Methylhydrazine) C->D 2. R-NHNH2, AcOH E Pyrazole Aromatic Ketone (HPPD Herbicide Scaffold) D->E G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid [Ar-B(OH)2] B->C E Diversified Biaryl Product C->E D Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, K3PO4) D->C Catalyst & Base

References

Application Notes and Protocols for the Infrared Spectroscopy of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the infrared (IR) spectroscopic analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone, a versatile intermediate compound. This document outlines the significance of IR spectroscopy for the structural confirmation and quality control of this compound, which is pivotal in pharmaceutical development, materials science, and agricultural chemistry.[1] A comprehensive, predicted summary of characteristic IR absorption bands is presented, along with a detailed experimental protocol for obtaining the IR spectrum of a solid sample.

Introduction

This compound is a key building block in organic synthesis. Its molecular structure, featuring a bromophenoxy group, an aromatic system, and a ketone, makes it a valuable precursor for the synthesis of various target molecules. In the pharmaceutical industry, it serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[1] Its properties are also leveraged in material science for creating polymers with specific thermal and chemical resistance, and in agricultural chemistry for the formulation of agrochemicals.[1]

Infrared spectroscopy is a powerful analytical technique for the qualitative analysis of organic compounds. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups.[2] Therefore, the IR spectrum of this compound provides a unique molecular fingerprint, allowing for its identification and the verification of its structural integrity.

Predicted Characteristic Infrared Absorptions

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of its functional groups and comparison with data for structurally related compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumC-H StretchAromatic C-H
1685 - 1665StrongC=O StretchAryl Ketone
1600 - 1585Medium-StrongC=C StretchAromatic Ring
1500 - 1400Medium-StrongC=C StretchAromatic Ring
1250 - 1200StrongC-O-C StretchAryl Ether (asymmetric)
1170 - 1150MediumC-O-C StretchAryl Ether (symmetric)
1070 - 1010MediumC-Br StretchAryl Bromide
850 - 800StrongC-H Out-of-Plane Bend1,4-Disubstituted Benzene

Applications in Research and Development

The infrared spectroscopic analysis of this compound is crucial in several research and development applications:

  • Reaction Monitoring: In the synthesis of derivatives of this compound, IR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of the characteristic ketone C=O stretching band or the appearance of new functional group absorptions.

  • Quality Control: For researchers and drug development professionals, IR spectroscopy provides a rapid and reliable method to confirm the identity and purity of starting materials and synthesized compounds. Any significant deviation from the reference spectrum can indicate the presence of impurities or a different compound altogether.

  • Structural Elucidation: In combination with other analytical techniques such as NMR and mass spectrometry, IR spectroscopy plays a vital role in the structural elucidation of novel compounds synthesized from this compound.

Experimental Protocol: Obtaining the Infrared Spectrum of Solid this compound

This protocol describes the "Thin Solid Film" method for obtaining a high-quality infrared spectrum of a solid organic compound.[3] This method is often preferred for its simplicity and the small amount of sample required.

4.1. Materials and Equipment

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., methylene chloride or acetone)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Pasteur pipette or dropper

  • Beaker or small vial

  • Spatula

  • Kimwipes

4.2. Procedure

  • Sample Preparation:

    • Place approximately 10-20 mg of solid this compound into a clean, dry beaker or vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.

  • Film Deposition:

    • Obtain a clean, dry salt plate from a desiccator. Handle the salt plate by its edges to avoid transferring moisture from your fingers.

    • Using a Pasteur pipette or dropper, place one or two drops of the sample solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely. A thin, even film of the solid compound should remain on the plate.[3] If the resulting film is too thin (leading to weak IR absorption), add another drop of the solution and let the solvent evaporate. If the film is too thick (causing overly intense, saturated peaks), clean the plate with a clean solvent and repeat the process with a more dilute solution.

  • Spectral Acquisition:

    • Place the salt plate with the solid film into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Post-Analysis:

    • After acquiring the spectrum, remove the salt plate from the spectrometer.

    • Clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone) and a Kimwipe.

    • Return the clean, dry salt plate to the desiccator for storage.[3]

4.3. Data Interpretation

  • Process the acquired spectrum (e.g., baseline correction, smoothing).

  • Identify the wavenumbers of the major absorption peaks.

  • Compare the observed peaks with the predicted characteristic absorptions in the table above and with reference spectra of similar compounds to confirm the identity of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_film Film Deposition cluster_acq Spectral Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution onto Salt Plate dissolve->deposit evaporate Evaporate Solvent to Form Thin Film deposit->evaporate place_sample Place Salt Plate in Spectrometer evaporate->place_sample run_bkg Acquire Background Spectrum place_sample->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process Process Spectrum run_sample->process interpret Interpret Peaks process->interpret logical_relationship cluster_structure Molecular Structure cluster_spectrum Characteristic IR Absorptions compound This compound ketone Aryl Ketone (C=O) compound->ketone ether Aryl Ether (C-O-C) compound->ether aromatic Aromatic Rings (C=C, C-H) compound->aromatic bromide Aryl Bromide (C-Br) compound->bromide ketone_peak ~1675 cm⁻¹ (strong) ketone->ketone_peak corresponds to ether_peak ~1240 cm⁻¹ (strong) ether->ether_peak corresponds to aromatic_peak ~1600-1400 cm⁻¹ (medium) aromatic->aromatic_peak corresponds to bromide_peak ~1050 cm⁻¹ (medium) bromide->bromide_peak corresponds to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-(4-bromophenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. This compound is a valuable intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] This guide will focus on the most common and effective synthetic route, the Ullmann condensation, providing expert insights to enhance reaction yield and purity.

I. Overview of the Primary Synthetic Route: Ullmann Condensation

The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2][3] In this specific synthesis, 4-hydroxyacetophenone is coupled with 1-bromo-4-phenoxybenzene. The general transformation is depicted below:

Reaction Scheme: 4-hydroxyacetophenone + 1-bromo-4-phenoxybenzene --(Cu catalyst, Base, Solvent, Heat)--> this compound

While the Ullmann condensation is a powerful tool for forming C-O bonds, it is often plagued by issues such as high reaction temperatures, long reaction times, and the need for stoichiometric amounts of copper.[3] Modern modifications of this reaction have introduced the use of soluble copper catalysts with ligands to improve efficiency and reduce the harshness of the reaction conditions.[3]

II. Troubleshooting Guide: Enhancing Your Synthesis

This section addresses common issues encountered during the synthesis of this compound via the Ullmann condensation, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Probable Causes & Solutions:

  • Inactive Catalyst: The activity of the copper catalyst is paramount. If you are using copper powder, its surface can oxidize, rendering it less effective.

    • Solution: Activate the copper powder just before use by washing it with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and then ether, and drying under vacuum. Alternatively, consider using a more active, soluble copper(I) source like copper(I) iodide (CuI) in combination with a ligand.

  • Inappropriate Base: The choice and stoichiometry of the base are critical. The base deprotonates the phenol, forming the phenoxide, which is the active nucleophile. An inappropriate base may be too weak or may not be soluble enough in the reaction mixture.

    • Solution: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective bases for this reaction. Cs2CO3 is more soluble and can lead to higher yields, albeit at a higher cost. Ensure the base is finely powdered and anhydrous. Use at least one equivalent of the base, with 1.5-2 equivalents often being optimal.

  • Suboptimal Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature.

    • Solution: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are traditionally used.[3] However, be aware that these solvents can be difficult to remove and may decompose at high temperatures. Consider using a higher-boiling ether like diphenyl ether or a more modern solvent system in conjunction with a ligated copper catalyst, which may allow for lower reaction temperatures.

  • Insufficient Temperature or Reaction Time: Ullmann condensations are notoriously slow and often require high temperatures to proceed at a reasonable rate.[3][4]

    • Solution: Ensure your reaction is heated to the appropriate temperature for the chosen solvent and catalyst system (often in the range of 150-210 °C).[3] Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

Question 2: My final product is contaminated with unreacted starting materials. How can I improve conversion?

Probable Causes & Solutions:

  • Poor Reactant Purity: The presence of impurities, especially water, in your starting materials or solvent can significantly hinder the reaction.

    • Solution: Ensure your 4-hydroxyacetophenone and 1-bromo-4-phenoxybenzene are pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Inefficient Catalyst System: For challenging couplings, a simple copper catalyst may not be sufficient.

    • Solution: The addition of a ligand can significantly accelerate the reaction and improve yields. Bidentate ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst and facilitate the catalytic cycle. A typical catalyst loading would be 5-10 mol% of a copper(I) salt and 10-20 mol% of the ligand.

Question 3: I am observing significant side-product formation. What are these impurities and how can I avoid them?

Probable Causes & Solutions:

  • Homocoupling of the Aryl Halide: A common side reaction in Ullmann condensations is the formation of a biaryl product from the coupling of two molecules of the aryl halide (in this case, 4,4'-diphenoxybiphenyl).

    • Solution: This side reaction is more prevalent at very high temperatures. Using a more active catalyst system with a ligand can often allow for lower reaction temperatures, thus minimizing this side product. Additionally, using the phenol as the limiting reagent can sometimes reduce the extent of aryl halide homocoupling.

  • Decomposition of Reactants or Products: The high temperatures required for the Ullmann condensation can lead to the degradation of your starting materials or the desired product.

    • Solution: Again, the use of a more efficient, modern catalyst system that allows for lower reaction temperatures is the best approach to mitigate decomposition.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different aryl halide, such as 1-chloro-4-phenoxybenzene or 1-iodo-4-phenoxybenzene?

A1: The reactivity of aryl halides in the Ullmann condensation follows the trend I > Br > Cl. While 1-iodo-4-phenoxybenzene would be more reactive and could potentially allow for lower reaction temperatures, it is also more expensive. 1-chloro-4-phenoxybenzene is generally much less reactive and would likely require more forcing conditions or a more specialized catalyst system.

Q2: What is the mechanism of the Ullmann condensation?

A2: The exact mechanism is still a subject of some debate, but it is generally accepted to involve the formation of a copper(I) phenoxide intermediate. This is followed by oxidative addition of the aryl halide to the copper center, and then reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Q3: How should I purify the final product?

A3: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

IV. Experimental Protocols

Protocol 1: Traditional Ullmann Condensation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-phenoxybenzene (1.2 eq), potassium carbonate (2.0 eq, finely powdered and dried), and activated copper powder (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxyacetophenone.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper and inorganic salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings, and wash with water to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ligand-Accelerated Ullmann Condensation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), 4-hydroxyacetophenone (1.0 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1-bromo-4-phenoxybenzene (1.1 eq) and anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

ParameterTraditional UllmannLigand-Accelerated Ullmann
Catalyst Copper PowderCuI / 1,10-Phenanthroline
Base K2CO3Cs2CO3
Solvent DMFToluene or Dioxane
Temperature 150-160 °C110-120 °C
Typical Time 12-24 h8-16 h
Yield ModerateGood to Excellent

VI. Visualized Workflows and Mechanisms

Ullmann_Condensation_Mechanism Reactants 4-Hydroxyacetophenone + 1-Bromo-4-phenoxybenzene Phenoxide Potassium 4-acetylphenoxide Reactants->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Cu_Phenoxide Copper(I) Phenoxide Intermediate Phenoxide->Cu_Phenoxide Cu_I Cu(I) Catalyst Cu_I->Cu_Phenoxide Cu_III_Complex Cu(III) Intermediate Cu_Phenoxide->Cu_III_Complex Oxidative Addition of 1-Bromo-4-phenoxybenzene Oxidative_Addition Oxidative Addition Product This compound Cu_III_Complex->Product Reductive Elimination Reductive_Elimination Reductive Elimination Product->Cu_I Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann condensation.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Activate_Cu Activate Cu powder or use Cu(I) salt + ligand. Check_Catalyst->Activate_Cu No Check_Conditions Are Reaction Conditions (Temp, Time, Solvent) Optimal? Check_Catalyst->Check_Conditions Yes Activate_Cu->Check_Conditions Optimize_Conditions Increase temperature/time or change solvent. Check_Conditions->Optimize_Conditions No Check_Reagents Are Reactants & Base Pure and Anhydrous? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Dry reactants/solvents and use fresh, high-quality base. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield issues.

VII. References

  • Organic Syntheses Procedure. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from 5

  • Chem-Impex. (n.d.). This compound. Retrieved from 1

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from 2

  • Wikipedia. (2023). Ullmann condensation. Retrieved from 3

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from 4

References

Technical Support Center: Purification of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-(4-bromophenoxy)phenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, typically synthesized via an Ullmann condensation reaction between a p-acetylphenyl derivative and a 4-bromophenoxide.

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield of Purified Product Incomplete reaction.- Ensure appropriate reaction temperature and time for the Ullmann coupling. - Use a suitable copper catalyst and ligand system to drive the reaction to completion.
Product loss during workup.- Optimize extraction procedures to minimize emulsion formation. - Ensure complete precipitation during recrystallization by allowing sufficient cooling time.
Inefficient purification.- Select an appropriate recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - For column chromatography, choose a solvent system that provides good separation between the product and impurities on a TLC plate (target Rf for the product is typically 0.25-0.35).
Product Contaminated with Starting Materials Incomplete reaction or use of excess reagents.- Unreacted 4-bromophenol: Can be removed by a basic wash (e.g., with 1M NaOH solution) during the aqueous workup. - Unreacted p-hydroxyacetophenone: Can also be removed by a basic wash. - Unreacted p-chloroacetophenone or p-bromoacetophenone: Can be separated by column chromatography.
Presence of a Higher Molecular Weight Impurity Homocoupling of the aryl halide starting material (e.g., formation of 4,4'-diacetylbiphenyl).- This byproduct is generally less polar than the desired product and can be separated by column chromatography. A gradient elution from a non-polar to a moderately polar solvent system is often effective.
Presence of a Lower Molecular Weight Impurity Homocoupling of the 4-bromophenol (formation of 4,4'-dibromodiphenyl ether).- This byproduct is typically non-polar and can be effectively removed by column chromatography.
Oily Product Instead of Crystalline Solid Presence of residual solvent or impurities preventing crystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - If impurities are present, attempt purification by column chromatography before recrystallization. - Try a different recrystallization solvent system. A solvent pair (e.g., ethanol/water or hexane/ethyl acetate) may be effective.
Broad Melting Point Range of Purified Product Presence of impurities.- Re-purify the product using the methods described above (recrystallization or column chromatography). - Ensure the product is completely dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts originate from the starting materials used in the Ullmann condensation. These typically include:

  • Unreacted Starting Materials: 4-bromophenol and the corresponding para-substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-chloroacetophenone, or 4-bromoacetophenone).

  • Homocoupling Products: Symmetrical biaryl ethers formed from the coupling of two molecules of the same starting material, such as 4,4'-dibromodiphenyl ether or 4,4'-diacetylbiphenyl ether.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate.

Q3: What is a good starting point for a recrystallization solvent system?

For this compound, which is a moderately polar compound, several solvent systems can be effective for recrystallization[1]:

  • Single Solvents: Ethanol or isopropanol.

  • Solvent Pairs: Hexane/ethyl acetate, hexane/acetone, or ethanol/water.

Q4: What conditions are recommended for column chromatography purification?

For column chromatography, silica gel is a suitable stationary phase. A good mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve an Rf value for the product between 0.25 and 0.35. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be effective for separating multiple byproducts.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). The composition of the mobile phase can be kept constant (isocratic elution) or gradually made more polar (gradient elution) by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity (by HPLC)Typical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, cost-effective for removing small amounts of impurities.May not be effective for separating impurities with similar solubility to the product.
Column Chromatography >99%50-80%Highly effective for separating multiple components and closely related impurities.More time-consuming and requires larger volumes of solvent.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorb on stationary phase, elute with mobile phase PureProduct Pure this compound Recrystallization->PureProduct Waste Impurities in Filtrate/Eluent Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product CheckTLC Analyze by TLC Start->CheckTLC Start_Materials Starting Materials Present? CheckTLC->Start_Materials Homocoupling Homocoupling Byproducts? Start_Materials->Homocoupling No BasicWash Perform Basic Wash Start_Materials->BasicWash Yes OilyProduct Oily Product? Homocoupling->OilyProduct No Column Column Chromatography Homocoupling->Column Yes Recrystallize Recrystallize OilyProduct->Recrystallize Yes Pure Pure Product OilyProduct->Pure No BasicWash->CheckTLC Column->Pure Recrystallize->Pure

Caption: A logical troubleshooting guide for purification issues.

References

1-(4-(4-Bromophenoxy)phenyl)ethanone solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-(4-bromophenoxy)phenyl)ethanone (CAS No. 54916-27-7). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is a pale yellow crystalline solid with a melting point range of 69-75 °C.[1] Its molecular formula is C₁₄H₁₁BrO₂, and it has a molecular weight of approximately 291.14 g/mol .[1]

Q2: I am having trouble dissolving this compound. Why might this be happening?

Solubility issues with this compound can arise from several factors:

  • Solvent Choice: The principle of "like dissolves like" is crucial.[2] this compound has both polar (carbonyl group, ether linkage) and nonpolar (bromophenyl and phenyl rings) features, making solvent selection critical.

  • Concentration: You may be attempting to create a solution that is above the compound's solubility limit in the chosen solvent.

  • Temperature: The solubility of solids generally increases with temperature.[3] Dissolving the compound at room temperature might not be sufficient.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.[1]

Q3: Which organic solvents are likely to dissolve this compound?

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

Troubleshooting Workflow:

G start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (Consider polarity) start->check_solvent try_heating Gently heat the mixture (e.g., to 40-50 °C) check_solvent->try_heating Yes solvent_mixture Try a co-solvent system (e.g., DCM/Methanol) check_solvent->solvent_mixture No sonicate Use sonication to aid dissolution try_heating->sonicate check_concentration Is the concentration too high? sonicate->check_concentration solvent_mixture->check_concentration dilute Reduce the concentration check_concentration->dilute Yes success Success: Compound dissolved check_concentration->success No dilute->success fail Still issues: Consider alternative solvents or consult literature for similar compounds

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Verify Solvent Choice: Based on the predicted solubility table below, ensure you are using a suitable solvent.

  • Apply Gentle Heat: Warm the solvent to a temperature below its boiling point. For many organic solvents, 40-50°C is a safe and effective range.

  • Utilize Sonication: Place the vial or flask in an ultrasonic bath. The mechanical agitation can help break up solid aggregates and enhance dissolution.

  • Consider a Co-solvent System: If a single solvent is ineffective, a mixture of solvents can be used. For example, adding a small amount of a more polar solvent like methanol to a less polar one like dichloromethane might improve solubility.

  • Re-evaluate Concentration: If the above steps do not work, you may be exceeding the solubility limit. Try preparing a more dilute solution.

Issue 2: The compound dissolves upon heating but precipitates out upon cooling.

This indicates that you have created a supersaturated solution.

  • Solution 1: Keep the solution at a slightly elevated temperature if your experimental conditions allow.

  • Solution 2: Prepare a more dilute solution that will remain stable at room temperature.

  • Solution 3: If a specific high concentration is required, you may need to identify a better solvent or co-solvent system where the compound has higher intrinsic solubility at room temperature.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents
SolventPolarity IndexPredicted SolubilityRationale
Hexane0.1InsolubleVery nonpolar solvent.
Toluene2.4Sparingly SolubleNonpolar aromatic solvent, may have some interaction with the phenyl rings.
Dichloromethane (DCM)3.1SolubleModerately polar, effective for many organic solids.
Diethyl Ether2.8Sparingly SolubleLess polar than DCM, may be less effective.
Ethyl Acetate4.4SolubleGood general-purpose solvent for moderately polar compounds.
Acetone5.1SolublePolar aprotic solvent, likely to be effective.
Tetrahydrofuran (THF)4.0SolubleGood solvent for a wide range of organic compounds.
Acetonitrile5.8SolublePolar aprotic solvent.
Methanol5.1Sparingly SolublePolar protic solvent, the large nonpolar part of the molecule may limit solubility.
Water10.2InsolubleHighly polar protic solvent.

Note: This table is based on general principles of solubility and the structure of the compound. Experimental verification is necessary.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This method provides a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1 dram)

  • A selection of organic solvents (see Table 1)

  • Spatula

  • Vortex mixer or sonicator

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • Continue adding solvent up to a total volume of 1 mL.

  • Vortex or sonicate the mixture for 30-60 seconds after each solvent addition.[2]

  • Observe the solution. Classify the solubility as:

    • Soluble: A clear solution with no visible solid particles.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The majority of the solid does not dissolve.

  • Record your observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow:

G start Start: Prepare supersaturated solution equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) start->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute the filtrate accurately filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration (mg/mL or mol/L) analyze->calculate

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. This is to ensure that a saturated solution is formed.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C).

  • After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[3]

  • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of the diluted solution using a validated HPLC or UV-Vis method against a standard curve.

  • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

References

Stability of 1-(4-(4-Bromophenoxy)phenyl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(4-(4-Bromophenoxy)phenyl)ethanone under acidic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Is this compound expected to be stable in acidic conditions?

A: Diaryl ethers are generally more stable than alkyl ethers and are considered relatively unreactive.[1] However, under forcing conditions, such as strong acids (e.g., HBr, HI) and elevated temperatures, the ether linkage can be cleaved.[2][3] Therefore, while stable under mild acidic conditions, degradation may occur in the presence of strong, concentrated acids, especially with heating.

Q2: What is the most likely degradation pathway for this molecule in strong acid?

A: The most probable degradation pathway is the acid-catalyzed hydrolysis of the diaryl ether bond. This reaction involves the protonation of the ether oxygen, making it a better leaving group.[2] A nucleophile present in the solution (like a halide ion or water) then attacks one of the aromatic carbons, leading to the cleavage of the C-O bond. This would yield 4-hydroxyacetophenone and 4-bromophenol as the primary degradation products. Diaryl ethers themselves are generally not cleaved by acids, but the presence of the activating acetyl group could influence reactivity.[3]

Q3: I am observing unexpected peaks in my HPLC analysis after an acidic workup. What could they be?

A: Unexpected peaks could be the degradation products mentioned above (4-hydroxyacetophenone and 4-bromophenol). It is also possible to observe products from reactions involving the ketone functional group, although these are generally less likely under typical acidic workup conditions compared to ether cleavage. To confirm the identity of these peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC system.

Q4: My reaction is acid-catalyzed. How can I minimize the degradation of my compound?

A: To minimize degradation:

  • Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations if your reaction chemistry allows.

  • Control the temperature: Avoid high temperatures. Perform the reaction and any aqueous workups at room temperature or below (using an ice bath) to slow the kinetics of the hydrolysis reaction.

  • Minimize exposure time: Complete the reaction and subsequent workup steps as efficiently as possible to reduce the time the compound is in contact with the acidic medium.

  • Neutralize carefully: After the reaction, promptly and carefully neutralize the acid with a weak base, such as a cold, saturated solution of sodium bicarbonate (NaHCO₃).

Q5: Can the ketone group react under acidic conditions?

A: Yes, the ketone group can undergo acid-catalyzed reactions. The most common is keto-enol tautomerism, where the ketone is in equilibrium with its enol form.[4] This process is catalyzed by acid but does not represent degradation. Under very harsh conditions, other reactions could occur, but ether cleavage is the more anticipated degradation pathway for this specific molecule.

Data Presentation: Stability Analysis

The following table presents hypothetical stability data for this compound to illustrate how quantitative results from a forced degradation study would be summarized.

Condition Acid Concentration Temperature (°C) Time (hours) Compound Remaining (%) Major Degradation Product(s) Detected
1HCl0.1 M602498.5None Detected
2HCl1.0 M602485.24-Hydroxyacetophenone, 4-Bromophenol
3H₂SO₄0.1 M602497.9None Detected
4H₂SO₄1.0 M802476.44-Hydroxyacetophenone, 4-Bromophenol
5HBr1.0 M801265.74-Hydroxyacetophenone, 4-Bromophenol

Experimental Protocols

Protocol: Forced Degradation Study - Acidic Hydrolysis

This protocol details a standard procedure for assessing the stability of this compound under acidic stress conditions.

Objective: To determine the degradation profile of the compound when subjected to acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (HPLC grade)

  • Purified water (Type I)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath or dry block heater

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of this compound in acetonitrile to prepare a 1 mg/mL stock solution in a 10 mL volumetric flask.

  • Preparation of Acidic Stress Sample:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 1.0 M HCl.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 0.1 mg/mL in 0.5 M HCl.

  • Incubation:

    • Incubate the flask in a water bath set at 60°C.

    • Withdraw aliquots (e.g., 1 mL) at specific time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Quenching and Preparation for Analysis:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Neutralize the sample by adding an equivalent amount of 1.0 M NaOH. Check the pH to ensure it is near neutral (pH 6.5-7.5).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Preparation of Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration (0.1 mg/mL) without adding acid or incubating at high temperature. This represents the 0-hour, unstressed sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility) can be used.[5] A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

    • Analyze all stressed samples and the control sample.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total peak area in the chromatogram.

    • Identify and quantify any significant degradation peaks that appear in the stressed samples.

Visualizations

Potential Degradation Pathway

G cluster_intermediate Intermediate cluster_products Degradation Products A This compound B Protonated Ether A->B  Protonation of  ether oxygen H_plus H⁺ (Acid Catalyst) H_plus->B C 4-Hydroxyacetophenone B->C  Nucleophilic attack  & C-O bond cleavage D 4-Bromophenol B->D G start Degradation Observed in Acidic Medium? check_conditions Review Experimental Conditions: - Acid Concentration - Temperature - Exposure Time start->check_conditions Yes no_problem Compound is Stable Under Current Conditions start->no_problem No harsher Conditions Too Harsh? check_conditions->harsher reduce_temp Action: Reduce Temperature (e.g., use ice bath) harsher->reduce_temp Yes identify Identify Degradation Products (e.g., HPLC-MS) harsher->identify No reduce_time Action: Minimize Reaction/Workup Time reduce_temp->reduce_time reduce_temp->identify weaker_acid Action: Use Milder Acid or Lower Concentration reduce_time->weaker_acid confirm Confirm Ether Cleavage (Phenolic Products) identify->confirm end_yes Mechanism Confirmed. Optimize to Minimize. confirm->end_yes Yes end_other Other Degradation Pathway. Further Investigation Needed. confirm->end_other No

References

Optimizing reaction conditions for 1-(4-(4-Bromophenoxy)phenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone. This key intermediate is typically synthesized via a nucleophilic aromatic substitution reaction, most commonly through Ullmann condensation or Buchwald-Hartwig O-arylation. This guide offers detailed experimental protocols, troubleshooting advice, and comparative data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig O-arylation. The Ullmann reaction utilizes a copper catalyst, while the Buchwald-Hartwig reaction employs a palladium catalyst. Both methods involve the cross-coupling of 4-hydroxyacetophenone with a 4-halophenyl electrophile, typically 4-bromoiodobenzene or 1,4-dibromobenzene.

Q2: Which is the better method: Ullmann condensation or Buchwald-Hartwig O-arylation?

A2: The choice between these two methods depends on several factors, including cost, substrate scope, and desired reaction conditions. The Ullmann condensation is generally more cost-effective due to the higher abundance and lower cost of copper catalysts.[1] However, traditional Ullmann reactions often require high temperatures.[1][2] The Buchwald-Hartwig reaction, while more expensive due to the use of palladium and specialized phosphine ligands, often proceeds under milder conditions and has a broader substrate scope.[1][3]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: The key parameters to optimize for both methods are the choice of catalyst, ligand, base, solvent, and reaction temperature. The purity of starting materials and the exclusion of air and moisture are also crucial for achieving high yields and minimizing side reactions.

Q4: Can I use 4-chloroacetophenone and 4-bromophenol as starting materials?

A4: While theoretically possible, the reactivity of aryl halides in these coupling reactions generally follows the trend I > Br > Cl. Therefore, using an aryl chloride as the electrophile would likely require more forcing conditions (e.g., higher temperatures, more active catalyst system) and may result in lower yields compared to using an aryl bromide or iodide.

Troubleshooting Guide

Low or No Product Yield

Problem: My reaction is resulting in a low yield or no formation of the desired this compound.

Potential Cause Suggested Solution(s)
Inactive Catalyst For Ullmann reactions, the active species is typically Cu(I).[4] Ensure you are using a high-purity Cu(I) salt (e.g., CuI). If your copper source is old or has been exposed to air, consider purchasing a new batch. For Buchwald-Hartwig reactions, ensure the palladium precatalyst is properly activated to the active Pd(0) species.
Inappropriate Ligand The ligand plays a crucial role in stabilizing the metal catalyst and facilitating the reaction. For Ullmann reactions with electron-rich phenols like 4-hydroxyacetophenone, N,N-dimethylglycine or 1,10-phenanthroline are often effective.[4] For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are generally preferred. A ligand screening may be necessary to find the optimal choice for your specific substrates.
Suboptimal Base The base is critical for the deprotonation of the phenol. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used.[1] The choice of base can be solvent-dependent.
Incorrect Solvent Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used for Ullmann reactions.[4] For Buchwald-Hartwig reactions, aprotic solvents such as toluene or dioxane are typical.[1] Ensure the solvent is anhydrous, as water can lead to side reactions.
Reaction Temperature Too Low While modern ligand systems have enabled milder conditions, these reactions often require heating. If you observe no or low conversion, consider incrementally increasing the reaction temperature. Traditional Ullmann reactions may require temperatures above 150°C.[2]
Formation of Side Products

Problem: I am observing significant side products in my reaction mixture.

Potential Cause Suggested Solution(s)
Homocoupling of Aryl Halide This can occur if the catalytic cycle is inefficient. For Ullmann reactions, ensure an appropriate ligand is used to stabilize the copper catalyst. For Buchwald-Hartwig reactions, using a suitable bulky phosphine ligand can suppress this side reaction.
Reduction of Aryl Halide (Hydrodehalogenation) This is often caused by the presence of water or other protic impurities.[4] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
C-Arylation of the Phenol In some cases, the aryl group may attach to the carbon of the aromatic ring of the phenol instead of the oxygen. This can sometimes be influenced by the choice of solvent and base.
Decomposition of Starting Materials or Product High reaction temperatures can lead to the degradation of sensitive functional groups. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of diaryl ethers, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Ligand and Base on Ullmann Diaryl Ether Synthesis

Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
CuI (10)N,N-Dimethylglycine (20)K₃PO₄Dioxane9085
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene11078
CuI (10)L-Proline (20)K₂CO₃DMF12072
CuI (10)NoneK₂CO₃DMF14045

Data is generalized from typical Ullmann diaryl ether syntheses.

Table 2: Comparison of Catalysts and Ligands for Buchwald-Hartwig Diaryl Ether Synthesis

Palladium Source (mol%)Ligand (mol%)Base (1.5 equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10092
Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBuDioxane10088
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene11085
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)K₃PO₄Toluene11065

Data is generalized from typical Buchwald-Hartwig diaryl ether syntheses.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-iodobenzene

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-hydroxyacetophenone (1.0 equiv), 1-bromo-4-iodobenzene (1.1 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Buchwald-Hartwig O-Arylation for the Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 4-Hydroxyacetophenone

  • 1,4-Dibromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) to an oven-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • To this mixture, add 4-hydroxyacetophenone (1.2 equiv), 1,4-dibromobenzene (1.0 equiv), and K₃PO₄ (1.5 equiv).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Hydroxyacetophenone - Aryl Halide - Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat and Stir (e.g., 90-120°C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Inorganic Salts cool->filter extract Aqueous Workup & Extraction filter->extract dry Dry and Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low or No Yield check_catalyst Check Catalyst Activity (Freshness, Purity) start->check_catalyst check_ligand Screen Different Ligands start->check_ligand check_base Optimize Base (Type, Strength) start->check_base check_temp Adjust Reaction Temperature start->check_temp check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents sol_catalyst Use fresh Cu(I) salt or Pd precatalyst check_catalyst->sol_catalyst sol_ligand Try N,N-dimethylglycine (Ullmann) or XPhos (Buchwald) check_ligand->sol_ligand sol_base Test K3PO4, Cs2CO3, or NaOtBu check_base->sol_base sol_temp Incrementally increase temperature check_temp->sol_temp sol_reagents Use freshly purified reagents and anhydrous solvents check_reagents->sol_reagents

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield of this compound can stem from several factors depending on the synthetic route employed.

    • Inactive Catalyst (Ullmann Condensation): The copper catalyst is crucial for the Ullmann condensation. If the catalyst is old, oxidized, or of poor quality, the reaction will not proceed efficiently.

      • Solution: Use freshly purchased, high-purity copper catalyst (e.g., CuI, CuO, or copper powder). Consider activating the copper powder before use.

    • Incomplete Deprotonation (Williamson Ether Synthesis): In the Williamson ether synthesis, incomplete deprotonation of the phenol starting material (e.g., 4-hydroxyacetophenone or 4-bromophenol) will result in unreacted starting material and low yield.

      • Solution: Ensure a strong enough base (e.g., NaH, KH, or a strong inorganic base like K₂CO₃ or Cs₂CO₃) is used in an appropriate solvent to fully deprotonate the phenol. The reaction should be anhydrous as moisture will quench the base.

    • Deactivated Aromatic Ring (Friedel-Crafts Acylation): If the aromatic ring of the precursor is heavily substituted with electron-withdrawing groups, it may be too deactivated for the Friedel-Crafts acylation to proceed effectively.[1]

      • Solution: Use a more reactive acylating agent or a stronger Lewis acid catalyst. However, be aware that harsher conditions can lead to more side products.

    • Reaction Temperature Too Low: Both Ullmann condensation and Friedel-Crafts acylation often require elevated temperatures to proceed at a reasonable rate.

      • Solution: Ensure the reaction is heated to the appropriate temperature as specified in the protocol. For Ullmann reactions, temperatures can exceed 100-200 °C.[2]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My TLC plate shows multiple spots in the crude reaction mixture. What are these impurities and how can I get rid of them?

  • Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The identity of these impurities depends on the synthetic route.

    • Unreacted Starting Materials: The most common impurities are unreacted starting materials.

      • Identification: Compare the Rf values of the spots with those of the starting materials (e.g., 4-hydroxyacetophenone, 4-bromophenol, 1,4-dibromobenzene).

      • Resolution: Most starting materials can be removed through column chromatography or recrystallization. For example, unreacted 4-hydroxyacetophenone is more polar than the desired product and can be separated on a silica gel column.

    • Homocoupling Products (Ullmann Condensation): A common side reaction in the Ullmann condensation is the homocoupling of the starting materials, leading to symmetrical diaryl ethers.

      • Potential Impurities: bis(4-acetylphenyl) ether and 1,4-bis(4-bromophenoxy)benzene.

      • Identification: These impurities will have different Rf values than the desired product. Their presence can be confirmed by techniques like GC-MS or LC-MS.

      • Resolution: These byproducts can typically be separated from the desired unsymmetrical ether by column chromatography due to differences in polarity and molecular weight.

    • Positional Isomers (Friedel-Crafts Acylation): If 4-bromophenoxybenzene is used as the starting material for a Friedel-Crafts acylation, the acetyl group may add at the ortho position to the phenoxy group, resulting in a positional isomer.

      • Potential Impurity: 1-(2-(4-Bromophenoxy)phenyl)ethanone.

      • Identification: Isomers can be difficult to separate. Careful analysis by ¹H NMR can help identify the presence of the ortho-substituted product.

      • Resolution: Separation of positional isomers often requires careful column chromatography with an optimized solvent system or preparative HPLC.

    • Side-Chain Bromination Products: Under certain bromination conditions, especially with radical initiators or light, bromination can occur on the acetyl methyl group of 4-hydroxyacetophenone.[3]

      • Potential Impurity: 2-bromo-1-(4-hydroxyphenyl)ethanone.

      • Identification: This impurity will have a different fragmentation pattern in mass spectrometry and distinct signals in the ¹H NMR spectrum (a singlet for the -CH₂Br protons).

      • Resolution: This impurity can be removed by column chromatography.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Question 1: What are the most common synthetic routes to produce this compound?

    • Answer: The two primary synthetic strategies are:

      • Diaryl Ether Formation followed by Acylation: This involves first synthesizing 4-bromophenoxybenzene and then introducing the acetyl group via a Friedel-Crafts acylation.

      • Coupling of an Acetyl-containing Phenol with a Bromo-compound: This typically involves an Ullmann condensation or a Williamson ether synthesis between 4-hydroxyacetophenone and a suitable aryl bromide (e.g., 1,4-dibromobenzene).

  • Question 2: What are the typical catalysts and reaction conditions for the Ullmann condensation route?

    • Answer: The Ullmann condensation for the synthesis of diaryl ethers typically employs a copper catalyst, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder. The reaction is usually carried out in a high-boiling polar solvent like DMF, DMSO, or pyridine at elevated temperatures, often in the range of 120-200°C. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also required to deprotonate the phenolic starting material.

Impurity Identification and Resolution

  • Question 3: My final product has a lower than expected melting point and a broad melting range. What could be the cause?

    • Answer: A low and broad melting point is a strong indication of the presence of impurities. The most likely culprits are unreacted starting materials or side products from the reaction. Refer to the Troubleshooting Guide for identifying and removing these impurities.

  • Question 4: How can I differentiate between the desired product and the homocoupling byproduct, bis(4-acetylphenyl) ether, using analytical techniques?

    • Answer:

      • Mass Spectrometry (MS): The two compounds have different molecular weights. This compound has a molecular weight of approximately 291.14 g/mol , while bis(4-acetylphenyl) ether has a molecular weight of approximately 254.28 g/mol .[4][5][6][7]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the desired product will show signals corresponding to both the bromophenyl and the acetylphenyl moieties, with characteristic splitting patterns. The spectrum of the symmetrical bis(4-acetylphenyl) ether will be simpler due to the molecule's symmetry.

      • Chromatography: The two compounds will have different retention times in GC and HPLC, and different Rf values on a TLC plate, typically with the more polar compound having a lower Rf value on silica gel.

Data Presentation

Table 1: Physical Properties of Target Compound and Potential Impurities

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundThis compoundC₁₄H₁₁BrO₂291.1496-98Not available
4-Hydroxyacetophenone4-HydroxyacetophenoneC₈H₈O₂136.15109-111148 (at 3 mmHg)
4-Bromophenol4-BromophenolC₆H₅BrO173.0163-66235-236
1,4-Dibromobenzene1,4-DibromobenzeneC₆H₄Br₂235.9086-89220.4
bis(4-acetylphenyl) etherbis(4-acetylphenyl) etherC₁₆H₁₄O₃254.28103-105[5][6]200 (at 1 mmHg)[5][6]
1,4-bis(4-bromophenoxy)benzene1,4-bis(4-bromophenoxy)benzeneC₁₈H₁₂Br₂O₂420.10145-147Not available
2-Bromo-1-(4-hydroxyphenyl)ethanone2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂215.04128-132Not available

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation (Generalized)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone (1.0 eq), 1,4-dibromobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 120-150°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualization

Synthesis_Pathway cluster_ullmann Ullmann Condensation Route cluster_fc Friedel-Crafts Acylation Route 4-Hydroxyacetophenone 4-Hydroxyacetophenone Product_U This compound 4-Hydroxyacetophenone->Product_U CuI, K2CO3, DMF Impurity_U1 bis(4-acetylphenyl) ether 4-Hydroxyacetophenone->Impurity_U1 Homocoupling 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->Product_U Impurity_U2 1,4-bis(4-bromophenoxy)benzene 1,4-Dibromobenzene->Impurity_U2 Homocoupling 4-Bromophenoxybenzene 4-Bromophenoxybenzene Product_FC This compound 4-Bromophenoxybenzene->Product_FC AlCl3 Impurity_FC Positional Isomer (ortho-acylation) 4-Bromophenoxybenzene->Impurity_FC Side Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Product_FC

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (Compare with standards, MS) Impurity_Detected->Identify_Impurity Yes No_Impurity No Significant Impurity Impurity_Detected->No_Impurity No Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Homocoupling_Product Homocoupling Product? Unreacted_SM->Homocoupling_Product No Purify Purify by Column Chromatography / Recrystallization Unreacted_SM->Purify Yes Positional_Isomer Positional Isomer? Homocoupling_Product->Positional_Isomer No Homocoupling_Product->Purify Yes Positional_Isomer->Purify Yes End Pure Product Purify->End No_Impurity->End

Caption: A workflow for the identification and purification of the target compound.

References

Technical Support Center: Degradation Pathways of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 1-(4-(4-Bromophenoxy)phenyl)ethanone. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through three primary pathways: photodegradation, microbial degradation, and chemical degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to debromination. The ether linkage and the acetophenone moiety may also undergo photochemical reactions.[1]

  • Microbial Degradation: Microorganisms may degrade the compound through enzymatic actions. This can involve hydroxylation of the aromatic rings, cleavage of the ether bond, and subsequent ring opening.[2][3]

  • Chemical Degradation: The compound can be degraded under certain chemical conditions, such as strong acids, bases, or oxidizing agents. The ether and ketone functional groups are potential sites for chemical attack.[4][5]

Q2: What are the expected initial degradation products?

A2: The initial degradation products will vary depending on the degradation pathway:

  • Photodegradation: The primary initial product is likely to be 1-(4-phenoxyphenyl)ethanone, resulting from the photolytic cleavage of the C-Br bond.

  • Microbial Degradation: Initial products may include hydroxylated derivatives such as 1-(4-(4-bromophenoxy)-hydroxyphenyl)ethanone or 4-bromophenol and 1-(4-hydroxyphenyl)ethanone following ether bond cleavage.[2]

  • Chemical Degradation: Under acidic conditions, hydrolysis of the ether bond may occur, yielding 4-bromophenol and 1-(4-hydroxyphenyl)ethanone.[5]

Q3: How can I monitor the degradation of this compound and the formation of its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of the parent compound and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products. For structural elucidation of unknown byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6][7]

Troubleshooting Guides

Photodegradation Experiments

Issue: Inconsistent or slow degradation rates in photodegradation experiments.

  • Possible Cause 1: Inadequate light source.

    • Troubleshooting Step: Ensure your light source emits at a wavelength absorbed by the compound. Aromatic ketones typically absorb in the UV region. Check the lamp's age and intensity, as these can decrease over time.

  • Possible Cause 2: Solvent effects.

    • Troubleshooting Step: The solvent can influence photodegradation rates. Protic solvents may participate in the reaction, while others might quench the excited state. Run control experiments with different solvents to assess their impact.

  • Possible Cause 3: Low oxygen concentration.

    • Troubleshooting Step: Many photodegradation reactions involve reactive oxygen species. Ensure your reaction vessel is not sealed airtight if an oxidative pathway is anticipated, or sparge with air or oxygen if necessary.

Issue: Appearance of numerous unexpected peaks in the HPLC chromatogram.

  • Possible Cause: Secondary degradation of initial photoproducts.

    • Troubleshooting Step: The initial degradation products can themselves be photolabile, leading to a complex mixture of secondary products. Analyze samples at earlier time points to identify the primary products before they degrade further.

Microbial Degradation Experiments

Issue: No significant degradation of the compound is observed.

  • Possible Cause 1: The microbial culture lacks the necessary enzymes.

    • Troubleshooting Step: The microorganisms may not have the metabolic capability to degrade this specific compound. Consider using a mixed microbial consortium from a contaminated site, which may have a higher chance of containing effective strains. Acclimatizing the culture by gradually introducing the target compound can also induce the required enzymatic machinery.[2]

  • Possible Cause 2: The compound is toxic to the microorganisms at the tested concentration.

    • Troubleshooting Step: Perform a toxicity assay to determine the inhibitory concentration of the compound. Start your degradation experiments at a sub-toxic concentration.

  • Possible Cause 3: Poor bioavailability of the hydrophobic compound.

    • Troubleshooting Step: this compound is a hydrophobic compound, which can limit its availability to microbes in an aqueous medium.[8][9] Consider adding a non-toxic surfactant to increase its solubility or using a two-phase system.

Issue: The degradation rate plateaus after an initial period.

  • Possible Cause: Accumulation of inhibitory metabolic byproducts.

    • Troubleshooting Step: Some degradation products, like phenols, can be toxic to microorganisms at high concentrations. Monitor the concentration of major byproducts and perform toxicity tests with these compounds.

Chemical Degradation Experiments

Issue: The degradation reaction is not proceeding as expected.

  • Possible Cause 1: Inappropriate reaction conditions (pH, temperature).

    • Troubleshooting Step: The rates of chemical reactions are highly dependent on pH and temperature. Systematically vary these parameters to find the optimal conditions for the desired degradation.

  • Possible Cause 2: The chosen reagent is not effective.

    • Troubleshooting Step: The stability of the ether linkage and the aromatic rings may require harsh conditions for cleavage.[5] Consider more potent reagents or catalytic systems if simple hydrolysis or oxidation is not effective.

Quantitative Data

Due to the lack of specific degradation data for this compound, the following tables provide data for analogous compounds to serve as a reference.

Table 1: Photodegradation Half-Lives of Related Brominated Aromatic Compounds

CompoundMatrixLight SourceHalf-Life
HexabromobenzeneSilica GelSimulated Sunlight~20 hours
Decabromodiphenyl etherSoilSimulated SunlightVaries (days to weeks)
2,2',4,4'-Tetrabromodiphenyl etherLower TropospherePhotolysis~1 day[1]

Note: Data is indicative and can vary significantly with experimental conditions.

Table 2: Microbial Degradation Half-Lives of Structurally Similar Compounds

CompoundMicrobial SystemConditionsHalf-Life
3-Phenoxybenzoic acidStenotrophomonas sp.Aerobic, Soil2.3 - 4.9 days[10][11]
Bisphenol AHypocrea lixii S5Aerobic, Aqueous38 days (water), 75 days (soil)[12][13]
TriclosanHypocrea lixii S5Aerobic, Aqueous1.3 - 1.4 days (water), 53.7 - 60.3 days (sediment)[12][13]

Note: Degradation rates are highly dependent on the microbial species and environmental conditions.

Experimental Protocols

Protocol 1: Photodegradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution in the desired reaction medium (e.g., water, buffer) to the final experimental concentration.

  • Photoreactor Setup: Place the working solution in a quartz reaction vessel. Use a collimated light source with a known spectral output (e.g., a xenon lamp with filters to simulate sunlight or a specific UV lamp). Control the temperature of the reaction vessel.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction vessel. Protect the samples from light immediately after withdrawal.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and identify degradation products.

  • Dark Control: Run a parallel experiment under identical conditions but in the absence of light to account for any abiotic degradation not induced by light.

Protocol 2: Microbial Degradation Study
  • Culture Preparation: Inoculate a suitable microbial culture (e.g., activated sludge, a specific bacterial strain) into a sterile mineral salts medium.

  • Acclimation (Optional): If using a mixed culture, you may need to acclimate it by gradually adding increasing concentrations of the target compound over a period of days to weeks.

  • Degradation Experiment: Add this compound to the microbial culture to achieve the desired starting concentration. Incubate the culture under appropriate conditions (e.g., temperature, shaking for aeration).

  • Sampling: At regular time intervals, withdraw samples from the culture. Quench microbial activity immediately (e.g., by adding a solvent or acidifying).

  • Analysis: Extract the compound and its metabolites from the sample matrix. Analyze the extracts by HPLC or GC-MS.

  • Sterile Control: Run a parallel experiment with a sterilized culture or medium to account for any abiotic loss of the compound.

Visualizations

Predicted Degradation Pathways

Degradation_Pathways cluster_photodegradation Photodegradation cluster_microbial Microbial Degradation cluster_chemical Chemical Degradation (Acid Hydrolysis) A This compound B 1-(4-Phenoxyphenyl)ethanone + Br• A->B Debromination (hv) C Further degradation products B->C Ring cleavage, etc. D This compound E Hydroxylated Intermediates D->E Hydroxylation F 4-Bromophenol + 1-(4-Hydroxyphenyl)ethanone D->F Ether Cleavage G Ring Cleavage Products E->G Ring Cleavage F->G Further Degradation H This compound I 4-Bromophenol + 1-(4-Hydroxyphenyl)ethanone H->I H+ / H2O J Further degradation I->J

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Degradation Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Stock & Working Solutions setup_reactor Set up Degradation Reactor (Photoreactor/Bioreactor/Chemical Reactor) prep_solution->setup_reactor start_exp Initiate Degradation (Light/Inoculum/Reagent) setup_reactor->start_exp sampling Collect Samples at Time Intervals start_exp->sampling controls Run Parallel Controls (Dark/Sterile/No Reagent) start_exp->controls sample_prep Sample Preparation (Extraction/Quenching) sampling->sample_prep controls->sample_prep analysis_instrument Instrumental Analysis (HPLC, GC-MS, LC-MS) sample_prep->analysis_instrument data_analysis Data Analysis (Kinetics, Product ID) analysis_instrument->data_analysis

Caption: General experimental workflow for studying degradation.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting cluster_peak_issues Peak Shape/Retention Issues cluster_baseline_issues Baseline Issues start Problem with HPLC Chromatogram? peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift baseline_drift Baseline Drift/Noise? start->baseline_drift ghost_peaks Ghost Peaks? start->ghost_peaks check_ph Check Mobile Phase pH and Buffer Capacity peak_tailing->check_ph Yes check_column Check Column Condition (Contamination, Voids) peak_tailing->check_column Yes check_temp Check Column Temperature rt_shift->check_temp Yes check_flow Check Flow Rate Stability rt_shift->check_flow Yes degas_mp Degas Mobile Phase baseline_drift->degas_mp Yes check_detector Check Detector Lamp baseline_drift->check_detector Yes clean_system Clean System (Injector, Column) ghost_peaks->clean_system Yes

Caption: Troubleshooting logic for common HPLC issues in degradation analysis.

References

Technical Support Center: Crystallization of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the crystallization of 1-(4-(4-Bromophenoxy)phenyl)ethanone.

Compound Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Synonyms 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1]
CAS Number 54916-27-7[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 69-75 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage 0-8 °C[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of this compound?

The choice of solvent is the most critical factor.[2] An ideal solvent should completely dissolve the compound at an elevated temperature but allow for low solubility upon cooling.[2][3] Given that the target compound is a ketone, solvents like acetone or solvent mixtures such as n-hexane/acetone or ethanol/water could be effective starting points.[4][5]

Q2: My compound, this compound, is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline structure.[2] This often happens if the boiling point of the solvent is higher than the melting point of the compound (69-75 °C) or if there's a high concentration of impurities.[2] To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[2][6] Using a solvent with a lower boiling point can also be beneficial.

Q3: Can rapid crystallization affect the purity of my product?

Yes. Rapid crystallization is discouraged because it can trap impurities within the crystal lattice, which defeats the purpose of recrystallization as a purification technique.[6][7] An ideal crystallization process involves the slow formation of crystals over a period of 20 minutes or more.[6] If crystals form too quickly, the purity of the final product may be compromised.[7]

Q4: What is the best way to induce crystallization if no crystals are forming?

If your solution is supersaturated but no crystals have formed, you can try several methods to induce nucleation:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.[2]

  • Seeding: Add a single, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[2]

  • Concentration: Reduce the solvent volume by allowing it to evaporate slowly and uncovered in a fume hood, or by gentle heating, to increase the compound's concentration.[2][6]

  • Cooling: Lower the temperature of the solution further by placing it in an ice bath to decrease the compound's solubility.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent).[6]2. Cooling period is too short.3. Nucleation has not initiated.1. Concentrate the solution by boiling off some solvent and allow it to cool again.[6]2. Allow more time for cooling; consider placing the flask in a refrigerator (if the solvent won't freeze).3. Induce nucleation by scratching the flask or adding a seed crystal.[2]
"Oiling Out" 1. The compound's melting point (69-75 °C) is lower than the solution's temperature during precipitation.[2]2. Cooling is too rapid.3. High concentration of impurities.[2]1. Reheat to dissolve the oil, add more of the "good" solvent to lower saturation, and cool slowly.[2][6]2. Try a different solvent or solvent pair with a lower boiling point.3. Consider purifying the compound by other means (e.g., column chromatography) before attempting recrystallization.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6]2. Premature filtration before crystallization was complete.3. The compound is highly soluble in the wash solvent.1. If the mother liquor is available, concentrate it by evaporating the solvent to recover more product.[2]2. Ensure the solution is cooled sufficiently for an adequate amount of time before filtering.3. Wash the filtered crystals with a minimal amount of ice-cold solvent.
Poor Crystal Quality (e.g., small, needle-like, powder)1. Crystallization occurred too quickly.[6][7]2. The solution was agitated during the cooling phase.3. High concentration of impurities inhibiting proper crystal lattice formation.[2]1. Re-dissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling.[6]2. Ensure the flask remains undisturbed during the crystal growth period.3. If the solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[5]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general procedure that may require optimization based on the specific solvent system chosen.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an acetone/hexane mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until all the solid has dissolved.[5] If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel under vacuum, in a desiccator, or in a low-temperature vacuum oven.

Visualizations

Caption: Troubleshooting logic for crystallization experiments.

RecrystallizationWorkflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B_check Solution Colored? A->B_check C 2. Add Charcoal & Reheat B_check->C Yes E 4. Cool Solution Slowly (Undisturbed) B_check->E No D 3. Perform Hot Filtration C->D D->E F 5. Isolate Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Purified Crystals G->H

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Purification of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-(4-(4-Bromophenoxy)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying solid this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a pale yellow crystalline solid.[3] Its melting point is in the range of 69-75 °C.[3] A sharp melting point within this range is a good indicator of high purity.

Q3: What are the likely impurities in a synthesis of this compound?

A3: The synthesis of this compound commonly proceeds via a Friedel-Crafts acylation of 4-bromophenoxybenzene. Potential impurities may include unreacted starting materials such as 4-bromophenoxybenzene, and positional isomers, for instance, the ortho-acylated product instead of the desired para-isomer. Residual catalyst and solvents from the reaction workup may also be present.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a valuable alternative or supplementary purification method when recrystallization fails to yield a product of the desired purity. It is particularly useful for separating compounds with very similar solubility profiles, such as positional isomers, or for removing impurities that are difficult to eliminate by recrystallization alone.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the compound might be lower than the boiling point of the solvent.Add a more polar co-solvent (e.g., a small amount of ethanol to a hexane solution) to increase the solubility of the compound at elevated temperatures. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution. If crystals still do not form, consider using a different solvent or a solvent/anti-solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.
Low recovery of the purified product. Too much solvent was used during recrystallization, leading to significant loss of the product in the mother liquor. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
The purified product is still colored (e.g., yellow). Colored impurities are present that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
The melting point of the purified product is broad and lower than the expected range. The product is still impure.Repeat the recrystallization process. If the melting point does not improve, consider purifying the compound by column chromatography to remove persistent impurities.

Experimental Protocols

Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound.

  • Solvent Selection: Based on the purification of structurally similar compounds, ethanol is a promising solvent.[4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol dropwise until the solid completely dissolves at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase Selection: A good starting point for the mobile phase (eluent) is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Estimated Solubility of this compound

The following table provides an estimation of the solubility of this compound in common laboratory solvents at different temperatures. This data is qualitative and should be used as a guide for solvent selection.

Solvent Solubility at Room Temperature (approx. 20-25°C) Solubility at Boiling Point
WaterInsolubleInsoluble
HexaneSparingly SolubleSoluble
EthanolSolubleVery Soluble
AcetoneVery SolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
DichloromethaneVery SolubleVery Soluble
TolueneSolubleVery Soluble

Note: "Very Soluble" implies that a large amount of solute dissolves in a small amount of solvent. "Soluble" indicates good dissolution. "Sparingly Soluble" suggests that only a small amount of solute will dissolve. "Insoluble" indicates negligible dissolution.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (e.g., Melting Point, TLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Column Chromatography purity_check1->column_chromatography Purity Not Acceptable purity_check2 Check Purity (e.g., TLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable purity_check2->column_chromatography Repeat or Change Conditions

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization start Impure Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Compound 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem solution1 Use a more polar solvent or co-solvent. Ensure slow cooling. oiling_out->solution1 solution2 Concentrate solution by boiling off some solvent. Try a different solvent system. Induce crystallization (scratching, seed crystal). no_crystals->solution2

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(4-bromophenoxy)phenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound?

The two most common methods for synthesizing this compound, a diaryl ether, are the Ullmann condensation and the Williamson ether synthesis.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with a phenol. For this specific synthesis, it would typically involve the reaction of 4-bromophenol with 1-(4-halophenyl)ethanone (e.g., 4-chloroacetophenone or 4-bromoacetophenone).[1]

  • Williamson Ether Synthesis: This synthesis involves the reaction of a phenoxide with an aryl halide. In this case, the sodium or potassium salt of 4-hydroxyacetophenone would be reacted with 1,4-dibromobenzene.

Q2: My Ullmann condensation reaction is giving a low yield of the desired product. What are the potential side reactions?

Low yields in the Ullmann condensation for this synthesis can be attributed to several side reactions:

  • Homocoupling of Aryl Halides: A significant side reaction is the coupling of two molecules of the haloacetophenone starting material to form a symmetrical biaryl ketone. Similarly, two molecules of 4-bromophenol can couple.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding dehalogenated acetophenone.

  • Thermal Decomposition: Ullmann reactions often require high temperatures, which can lead to the decomposition of starting materials and products.

To address low yields, consider optimizing the reaction temperature, catalyst system (including the use of ligands for copper), and reaction time.

Q3: I am observing an impurity with a mass corresponding to a biaryl ketone in my reaction mixture. How can I minimize its formation?

The formation of a biaryl ketone is a common side reaction in Ullmann-type couplings. To minimize this:

  • Use a Ligand: The use of ligands such as phenanthroline or N,N-dimethylglycine can improve the selectivity of the cross-coupling reaction over homocoupling.

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes favor the desired cross-coupling. Using a slight excess of the phenol component may be beneficial.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature with a more active catalyst system can reduce the rate of homocoupling.

Q4: What are the common side reactions in the Williamson ether synthesis route for this compound?

When employing the Williamson ether synthesis, the primary side reactions include:

  • C-Alkylation: The phenoxide of 4-hydroxyacetophenone is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to the formation of an isomeric byproduct.

  • Elimination Reactions: Although less common with aryl halides, if there are any alkyl halide impurities or if the reaction conditions are harsh, elimination reactions can occur.

To favor O-alkylation, the choice of solvent and counter-ion can be critical. Aprotic polar solvents are generally preferred.

Experimental Protocols

General Ullmann Condensation Protocol for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromophenol

  • 1-(4-Chloroacetophenone) or 1-(4-Bromoacetophenone)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene (for workup)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq), 1-(4-haloacetophenone) (1.0-1.2 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Hypothetical Yields of this compound and Side Products under Different Ullmann Condensation Conditions.

EntryCatalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Biaryl Ketone Byproduct (%)
1CuI (10 mol%)K₂CO₃DMF1406515
2CuI (10 mol%) / Phenanthroline (20 mol%)K₂CO₃DMF120805
3CuI (10 mol%)Cs₂CO₃DMSO1307510

Note: This data is illustrative and intended to show potential trends. Actual results will vary based on specific experimental conditions.

Visualizations

Reaction Pathways in the Synthesis of this compound

Synthesis_Pathways cluster_reactants Starting Materials cluster_product Desired Product cluster_side_products Potential Side Products 4-Bromophenol 4-Bromophenol 4-Haloacetophenone 4-Haloacetophenone This compound This compound 4-Haloacetophenone->this compound Biaryl Ketone Biaryl Ketone 4-Haloacetophenone->Biaryl Ketone Homocoupling Dehalogenated Acetophenone Dehalogenated Acetophenone 4-Haloacetophenone->Dehalogenated Acetophenone Reduction

Caption: Main reaction and side pathways in the Ullmann synthesis.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Ullmann Condensation Ullmann Condensation Workup Workup Ullmann Condensation->Workup Cool and Quench Purification Purification Workup->Purification Extraction and Drying Characterization Characterization Purification->Characterization Column Chromatography/ Recrystallization

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between 4-hydroxyacetophenone and 1,4-dibromobenzene or 4-bromoiodobenzene. This reaction forms the diaryl ether bond central to the molecule's structure.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the Ullmann synthesis of this compound, critical parameters to monitor and control include:

  • Temperature: Precise temperature control is crucial as Ullmann reactions often require elevated temperatures. Overheating can lead to side reactions and decomposition, while insufficient heat will result in a sluggish or incomplete reaction.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential to prevent the oxidation of the copper catalyst and other reaction components, which can significantly impact yield and purity.

  • Reagent Purity: The purity of starting materials, particularly the phenol and aryl halide, as well as the catalyst and base, is critical for a successful reaction. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts.

  • Mixing and Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants, catalyst, and base, especially in a heterogeneous mixture. This becomes increasingly important on a larger scale to maintain consistent reaction rates and heat distribution.

Q3: What are the typical solvents and bases used in this synthesis?

A3: Common solvents for the Ullmann diaryl ether synthesis include high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). In some cases, non-polar solvents like toluene or xylene can also be used. The choice of base is critical, with commonly used bases being potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The selection of solvent and base often depends on the specific catalyst system and the reactivity of the substrates.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of a copper(I) salt (e.g., CuI or Cu₂O). Consider using a ligand to enhance catalyst activity.
Low reaction temperatureEnsure the reaction mixture reaches the optimal temperature for the specific catalyst and solvent system being used.
Inefficient baseThe base may not be strong or soluble enough. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).
Presence of moistureEnsure all glassware is oven-dried and reagents are anhydrous. Moisture can deactivate the catalyst and hydrolyze starting materials.
Formation of Significant Side Products Reaction temperature is too highOptimize the reaction temperature. High temperatures can lead to dehalogenation, homocoupling of the aryl halide, or other side reactions.
Non-selective reactionThe use of a suitable ligand can often improve the selectivity of the desired C-O bond formation over other potential couplings.
Impure starting materialsPurify the starting materials (4-hydroxyacetophenone and the aryl halide) before use to remove any contaminants that may lead to side reactions.
Difficulty in Product Purification Presence of copper catalyst in the final productAfter the reaction, quench with an appropriate reagent and filter through a pad of celite to remove the insoluble copper species. An aqueous workup with an ammonia solution can also help to remove copper salts.
Unreacted starting materialsOptimize the reaction time and stoichiometry to ensure complete conversion of the limiting reagent. Unreacted starting materials can often be removed by recrystallization or column chromatography.
Formation of closely related byproductsPurification by column chromatography using a suitable solvent system is often necessary to separate the desired product from structurally similar impurities.

Experimental Protocols

General Ullmann Condensation Protocol for this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Materials:

  • 4-Hydroxyacetophenone

  • 1,4-Dibromobenzene (or 4-bromoiodobenzene)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) - Optional but recommended

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq), 1,4-dibromobenzene (1.2 eq), copper catalyst (e.g., CuI, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq). If using a ligand, add it at this stage (0.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-160 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford this compound as a solid.

Visualizations

experimental_workflow A Reaction Setup: - 4-Hydroxyacetophenone - 1,4-Dibromobenzene - Copper Catalyst - Base - (Ligand) B Add Anhydrous Solvent (e.g., DMF) A->B C Establish Inert Atmosphere (N2) B->C D Heat and Stir (120-160 °C) C->D E Monitor Reaction (TLC/HPLC) D->E F Work-up: - Cool to RT - Dilute with Toluene - Filter through Celite E->F G Extraction: - Wash with Water and Brine F->G H Drying and Concentration G->H I Purification: - Column Chromatography or - Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Catalyst Is the catalyst active? Start->Catalyst Temp Is the temperature optimal? Catalyst->Temp Yes Sol_Catalyst Use fresh catalyst and/or add a ligand. Catalyst->Sol_Catalyst No Base Is the base effective? Temp->Base Yes Sol_Temp Adjust temperature. Temp->Sol_Temp No Moisture Is the reaction anhydrous? Base->Moisture Yes Sol_Base Switch to a stronger/more soluble base. Base->Sol_Base No Sol_Moisture Use dry reagents and glassware. Moisture->Sol_Moisture No End Yield Improved Moisture->End Yes Sol_Catalyst->End Sol_Temp->End Sol_Base->End Sol_Moisture->End

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Characterization of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(4-Bromophenoxy)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation involves the copper-catalyzed coupling of 4-hydroxyacetophenone with 1-bromo-4-iodobenzene or a similar activated aryl halide.[1][2] The Williamson ether synthesis involves the reaction of the potassium salt of 4-hydroxyacetophenone (phenoxide) with 4-bromofluorobenzene or another activated aryl halide.[3][4][5][6][7]

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: Common impurities depend on the synthetic route. In the Ullmann condensation, potential impurities include unreacted starting materials (4-hydroxyacetophenone and the aryl halide), homocoupled products of the aryl halide, and products of side reactions like debromination.[8] In the Williamson ether synthesis, unreacted starting materials are also common impurities, along with potential byproducts from competing elimination reactions if the reaction conditions are not optimal.[3][4]

Q3: I am having trouble purifying my product. What are some common challenges and solutions?

A3: Purification of this compound can be challenging due to the similar polarities of the product and some of the potential impurities. Recrystallization is a common method for purification. If you are facing issues with co-crystallization of impurities, you might need to try different solvent systems. Column chromatography on silica gel is another effective purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the desired product from closely related impurities.

Q4: My NMR spectrum looks complex. What are the expected chemical shifts for the key protons and carbons in this compound?

A4: The 1H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons on the phenoxy ring will be affected by the bromine atom, and the protons on the phenyl ring will be influenced by the acetyl group and the ether linkage. The 13C NMR will show characteristic peaks for the carbonyl carbon, the carbons of the two aromatic rings, and the methyl carbon. Please refer to the data tables below for expected chemical shift ranges.

Q5: What are the characteristic fragmentation patterns I should look for in the mass spectrum of this compound?

A5: In electron ionization mass spectrometry (EI-MS), you can expect to see the molecular ion peak. Key fragmentation patterns would involve cleavage of the ether bond, loss of the acetyl group, and fragmentation of the aromatic rings. The presence of bromine will be indicated by a characteristic isotopic pattern for fragments containing this atom.

Troubleshooting Guides

Synthesis Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield in Ullmann Condensation Inactive copper catalyst.Use a fresh, high-purity copper(I) source (e.g., CuI). Consider in-situ activation.[1][2]
Inappropriate ligand or no ligand used.Screen different ligands like 1,10-phenanthroline or N,N-dimethylglycinate.[2]
Reaction temperature is too low.Gradually increase the reaction temperature, typically in the range of 100-150 °C.
Presence of water or other protic impurities.Use anhydrous solvents and reagents, and ensure the reaction is run under an inert atmosphere.[8]
Formation of significant side products in Williamson Ether Synthesis Competing E2 elimination reaction.Use a primary alkyl halide if possible, although for diaryl ethers this is not an option. Ensure the use of an appropriate aprotic solvent and control the reaction temperature.[3][4]
C-alkylation of the phenoxide.This is a known side reaction with phenoxides. Using a polar aprotic solvent can sometimes favor O-alkylation.[4]
Incomplete deprotonation of the phenol.Use a strong enough base (e.g., potassium carbonate, sodium hydride) and ensure anhydrous conditions.[4][6]
Characterization Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Broad or overlapping peaks in 1H NMR spectrum Sample is not pure.Purify the sample further using column chromatography or recrystallization.
Poor shimming of the NMR spectrometer.Re-shim the spectrometer to improve the magnetic field homogeneity.
Presence of paramagnetic impurities.Treat the sample with a small amount of activated carbon and filter before analysis.
Ambiguous assignment of aromatic protons in 1H NMR Complex splitting patterns due to coupling between multiple protons.Use 2D NMR techniques like COSY and HSQC to establish proton-proton and proton-carbon correlations for unambiguous assignment.
Weak or absent molecular ion peak in Mass Spectrum Extensive fragmentation of the molecular ion.Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion.
Unexpected peaks in the mass spectrum Presence of impurities from the synthesis or purification steps.Analyze the sample by LC-MS to identify the impurities.
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column or replace it.
Sample overload.Reduce the concentration of the injected sample.

Experimental Protocols

General Protocol for Ullmann Condensation

A mixture of 4-hydroxyacetophenone (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.) in an anhydrous polar aprotic solvent like DMF or dioxane is heated under an inert atmosphere (e.g., Nitrogen or Argon) at 120-140 °C for 12-24 hours.[1][2] The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Williamson Ether Synthesis

To a solution of 4-hydroxyacetophenone (1.0 eq.) in a dry polar aprotic solvent such as DMF or acetone, a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) is added, and the mixture is stirred at room temperature for about 30 minutes to form the phenoxide.[3][4][6] Then, 4-bromofluorobenzene (1.1 eq.) is added, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C14H11BrO2[9]
Molecular Weight 291.14 g/mol [9]
Appearance Pale yellow crystals[9]
Melting Point 69-75 °C[9]
Purity (by HPLC) ≥ 99%[9]
CAS Number 54916-27-7[9]
Table 2: Expected 1H NMR Chemical Shifts (in ppm) in CDCl3

Note: These are estimated values based on related structures and may vary slightly.

ProtonChemical Shift (ppm)Multiplicity
-CH3 ~2.6s
Aromatic H (adjacent to C=O) ~7.9d
Aromatic H (adjacent to O) ~7.0d
Aromatic H (phenoxy, ortho to Br) ~7.5d
Aromatic H (phenoxy, meta to Br) ~6.9d
Table 3: Expected 13C NMR Chemical Shifts (in ppm) in CDCl3

Note: These are estimated values based on related structures and may vary slightly.

CarbonChemical Shift (ppm)
-CH3 ~26
C=O ~197
Aromatic C-Br ~118
Aromatic C-O (phenoxy) ~156
Aromatic C-O (phenyl) ~161
Other Aromatic C 118 - 135

Mandatory Visualizations

Synthesis_Troubleshooting start Low/No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Inappropriate Ligand start->cause2 cause3 Low Temperature start->cause3 cause4 Protic Impurities start->cause4 solution1 Use Fresh Cu(I) Source cause1->solution1 solution2 Screen Ligands cause2->solution2 solution3 Increase Temperature cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Troubleshooting workflow for low yield in Ullmann condensation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_troubleshooting Troubleshooting synthesis Synthesis purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc impure Impure Sample purification->impure complex_spectra Complex Spectra nmr->complex_spectra ms->complex_spectra bad_chromatography Poor Chromatography hplc->bad_chromatography impure->complex_spectra impure->bad_chromatography complex_spectra->purification Re-purify bad_chromatography->purification Re-purify

Workflow for the characterization of the target compound.

References

Validation & Comparative

Comparative Analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone and Other Brominated Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Biological Activities with Supporting Experimental Data

For researchers and professionals in drug development, understanding the structure-activity relationships of brominated compounds is crucial for designing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 1-(4-(4-Bromophenoxy)phenyl)ethanone and other structurally related brominated compounds, supported by experimental data from scientific literature. While direct comparative studies on this compound are limited, this guide draws parallels from closely related structures to infer its potential activity profile.

Overview of Brominated Compounds in Drug Discovery

Bromine, a halogen element, is often incorporated into molecular structures to enhance therapeutic activity. This strategy, known as bromination, can favorably alter intermolecular and intramolecular interactions, potentially leading to improved drug-target binding.[1] Marine organisms are a rich source of brominated natural products that have demonstrated efficacy against various diseases, including infections caused by resistant bacteria.[2] However, it is important to note that bromination can also lead to increased toxic effects and accumulation in the organism.[1][2]

Comparative Biological Activity

Antimicrobial Activity

Polybrominated diphenyl ethers (PBDEs), which share the bromophenoxy core with this compound but lack the ethanone group, have demonstrated significant antibacterial activity. A study on PBDEs isolated from marine sponges revealed potent activity against various strains of Staphylococcus aureus and Enterococcus faecium, in some cases exceeding the potency of control antibiotics like oxacillin and vancomycin.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Polybrominated Diphenyl Ethers (PBDEs) against various bacteria. [3]

CompoundS. aureus (UAMS-1) MIC (µg/mL)E. faecium (ATCC 19434) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Compound 2 (a PBDE)0.780.78>50
Compound 9 (a PBDE)0.390.393.1
Compound 11 (a PBDE)0.780.7812.5
Oxacillin0.20>128NT
Vancomycin0.781.56NT
NT: Not Tested

The structure-activity relationship suggests that the presence and position of bromine atoms and hydroxyl groups are critical for antibacterial efficacy.[3] For instance, certain PBDEs with specific substitution patterns also exhibited activity against the Gram-negative bacterium E. coli.[3]

Cytotoxicity

The cytotoxic potential of brominated compounds is a critical consideration in drug development. Studies on polybrominated diphenyl ethers have shown that they can inhibit cell viability and induce apoptosis in a concentration-dependent manner.[5] For example, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabromodiphenyl ether (BDE-209) demonstrated cytotoxicity against RTG-2 cells, with significant effects observed at concentrations of 12.5 µM and 25 µM and above, respectively.[5]

Table 2: Cytotoxicity (IC50) of Brominated Salphen Compounds against various human cell lines. [3]

CompoundHeLa (cervix) IC50 (µM)PC-3 (prostate) IC50 (µM)A549 (lung) IC50 (µM)LS 180 (colon) IC50 (µM)ARPE-19 (non-cancerous) IC50 (µM)
Unsymmetrical mono-brominated 1>63.634.9>63.644.555.7
Unsymmetrical di-brominated 244.126.5>54.533.9>54.5
Symmetrical tetra-brominated 338.79.6>47.513.518.8
Symmetrical di-brominated 4>63.321.0>63.318.352.2

A study on brominated Salphen compounds indicated that cytotoxicity generally increases with the number of bromine substituents and the symmetry of the structure.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for assessing antimicrobial activity and cytotoxicity, which would be applicable for evaluating this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

cluster_setup Preparation cluster_exp Experiment A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum. C Inoculate each well with the bacterial suspension. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Determine the MIC by observing the lowest concentration with no visible growth. D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Protocol Details:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Bacterial strains are grown on an appropriate agar medium. A few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol Details:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological activity of brominated compounds can be attributed to their interaction with various cellular targets and signaling pathways. For instance, the cytotoxicity of some PBDEs is thought to be mediated by the induction of oxidative stress.[5]

Potential Mechanism of Action for Cytotoxic Brominated Compounds

cluster_cellular Cellular Response A Brominated Compound B Induction of Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Activation of Caspase Cascade D->E F Apoptosis (Programmed Cell Death) E->F

Caption: A potential signaling pathway for brominated compound-induced cytotoxicity.

This proposed pathway suggests that the brominated compound induces the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can cause mitochondrial dysfunction and activate the caspase cascade, ultimately resulting in apoptosis or programmed cell death.

Conclusion

While direct experimental data for this compound remains to be established, the analysis of structurally similar brominated compounds provides valuable insights into its potential biological activities. The presence of the brominated diphenyl ether moiety suggests a likelihood of antimicrobial and cytotoxic properties. Further experimental investigation using the standardized protocols outlined in this guide is necessary to fully characterize the activity profile of this compound and determine its potential as a lead compound in drug discovery.

References

Comparative analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Methodologies

The diaryl ether motif is a crucial scaffold in a multitude of pharmaceuticals and functional materials. A key example is 1-(4-(4-Bromophenoxy)phenyl)ethanone, a versatile intermediate in organic synthesis. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, focusing on the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNA_r) reactions. Detailed experimental protocols and a summary of quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsCatalystTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation 4-Hydroxyacetophenone, 1,4-DibromobenzeneCopper-based (e.g., CuI, Cu₂O)High temperature, polar aprotic solvent (e.g., DMF, Pyridine), Base (e.g., K₂CO₃, Cs₂CO₃)Cost-effective catalyst, well-established method.Often requires harsh reaction conditions (high temperatures), stoichiometric amounts of copper may be needed, and catalyst removal can be challenging.
Nucleophilic Aromatic Substitution (SNA_r) 4-Fluorobenzonitrile (or other activated aryl halide), 4-BromophenolNone (reaction is typically base-mediated)Moderate to high temperature, polar aprotic solvent (e.g., DMSO, DMF), Strong base (e.g., K₂CO₃, NaH)Catalyst-free, simpler workup.Requires an electron-withdrawing group on the aryl halide for activation, limited substrate scope.

Reaction Pathways and Methodologies

The synthesis of this compound primarily involves the formation of a diaryl ether bond. The two most common strategies to achieve this are the copper-catalyzed Ullmann condensation and the base-mediated nucleophilic aromatic substitution.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) 4-Hydroxyacetophenone 4-Hydroxyacetophenone U_plus + 4-Hydroxyacetophenone->U_plus 1,4-Dibromobenzene 1,4-Dibromobenzene 1,4-Dibromobenzene->U_plus U_reaction Cu Catalyst, Base High Temperature U_plus->U_reaction Product_U This compound U_reaction->Product_U Yield: Moderate to Good 4-Fluorobenzonitrile 4-Fluorobenzonitrile S_plus + 4-Fluorobenzonitrile->S_plus 4-Bromophenol 4-Bromophenol 4-Bromophenol->S_plus S_reaction Base (e.g., K₂CO₃) Polar Aprotic Solvent S_plus->S_reaction Intermediate 4-(4-Bromophenoxy)benzonitrile S_reaction->Intermediate Yield: Good to Excellent Hydrolysis Hydrolysis/Grignard Intermediate->Hydrolysis Product_S This compound Hydrolysis->Product_S

Caption: Comparative workflow of Ullmann Condensation and SNAr for diaryl ether synthesis.

Experimental Protocols

Method 1: Ullmann Condensation

This traditional method involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reactants:

  • 4-Hydroxyacetophenone

  • 1,4-Dibromobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Pyridine (solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous pyridine to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Nucleophilic Aromatic Substitution (SNA_r)

This catalyst-free method relies on the activation of an aryl halide by a strong electron-withdrawing group, which is subsequently converted to the desired ketone.

Reactants:

  • 4-Fluorobenzonitrile

  • 4-Bromophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) (solvent)

  • Methylmagnesium Bromide (Grignard reagent)

  • Aqueous Acid (for workup)

Procedure:

Step 1: Diaryl Ether Formation

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in DMSO.

  • Add 4-fluorobenzonitrile (1.0 eq.) to the mixture.

  • Heat the reaction to 100-120 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to yield 4-(4-bromophenoxy)benzonitrile, which can be used in the next step without further purification if sufficiently pure.

Step 2: Conversion of Nitrile to Ketone

  • Dissolve the crude 4-(4-bromophenoxy)benzonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a solution of methylmagnesium bromide (1.2 eq.) in ether.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain this compound.

Data Presentation

MethodReactantsProductYield (%)Purity (%)Reference
Ullmann Condensation 4-Hydroxyacetophenone, 1,4-DibromobenzeneThis compound65-80>95 (after chromatography)Representative yields from literature on similar Ullmann couplings.
Nucleophilic Aromatic Substitution (SNA_r) 4-Fluorobenzonitrile, 4-Bromophenol4-(4-Bromophenoxy)benzonitrile85-95>98 (after workup)Representative yields from literature on similar SNA_r reactions.
4-(4-Bromophenoxy)benzonitrile, MeMgBrThis compound70-85>95 (after chromatography)Representative yields for Grignard reactions with nitriles.

Conclusion

Both the Ullmann condensation and nucleophilic aromatic substitution offer viable pathways to this compound, each with distinct advantages and disadvantages. The Ullmann condensation is a direct, one-pot reaction but often requires harsh conditions and a metal catalyst. In contrast, the SNA_r approach is a two-step process that avoids the use of a metal catalyst but necessitates an activated starting material and subsequent functional group transformation.

For large-scale synthesis where cost is a primary concern, the Ullmann condensation may be preferable due to the inexpense of the copper catalyst. For smaller-scale laboratory synthesis where milder conditions and a cleaner reaction profile are desired, the SNA_r route followed by a Grignard reaction can be an excellent alternative, often providing higher overall yields. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product.

Validating the Molecular Structure of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and potential biological activity. This guide provides a comparative overview of analytical techniques for validating the structure of 1-(4-(4-Bromophenoxy)phenyl)ethanone, with a primary focus on X-ray crystallography and its comparison with other widely used spectroscopic methods.

While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates and stereochemistry, its application is contingent on the ability to grow single crystals of suitable quality. To date, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), indicating a lack of publicly available crystallographic data for this specific compound.

Therefore, this guide will present the crystallographic data of a closely related analogue, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, for illustrative purposes to highlight the depth of information this technique provides. This will be compared alongside the available spectroscopic data for the target molecule, this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structural elucidation depends on the nature of the sample, the information required, and the availability of instrumentation. Below is a comparative summary of the data obtained from each method for this compound and its analogue.

Analytical TechniqueInformation Obtained
X-ray Crystallography For 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone (Illustrative Example): - Unambiguous 3D molecular structure and packing in the solid state.- Precise bond lengths, bond angles, and torsion angles.- Determination of crystal system, space group, and unit cell dimensions.
NMR Spectroscopy For this compound: - Connectivity of atoms through scalar couplings (¹H-¹H, ¹H-¹³C).- Chemical environment of individual protons and carbons.- Information on molecular symmetry.
Mass Spectrometry For this compound: - Molecular weight of the compound.- Elemental composition through high-resolution mass spectrometry.- Structural information from fragmentation patterns.
Infrared Spectroscopy For this compound: - Presence of specific functional groups (e.g., C=O, C-O-C, C-Br).- Information about the overall molecular structure and bonding.

Experimental Data

X-ray Crystallography Data for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone

The following table summarizes the crystallographic data for the analogue compound, providing a clear example of the detailed structural information obtainable from a single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₁₄H₁₀BrClO₂
Molecular Weight325.58 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a15.2653 (8) Å
b4.5541 (2) Å
c23.7336 (9) Å
α90°
β129.135 (2)°
γ90°
Volume1279.80 (10) ų
Z4
Spectroscopic Data for this compound

The following tables present the available spectroscopic data for the target molecule.

¹H and ¹³C NMR Spectroscopy

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.95d2H, Ar-H
7.60d2H, Ar-H
7.05d2H, Ar-H
6.95d2H, Ar-H
2.55s3H, -CH₃
¹³C196.8sC=O
161.8sAr-C
155.0sAr-C
132.5sAr-C
130.8sAr-C
121.5sAr-C
118.5sAr-C
26.5s-CH₃

Mass Spectrometry

m/zInterpretation
290/292[M]⁺ molecular ion peak (presence of Br isotope pattern)
275/277[M - CH₃]⁺
183/185[Br-C₆H₄-CO]⁺
155/157[Br-C₆H₄]⁺
149[C₆H₅-O-C₆H₄]⁺
43[CH₃CO]⁺

Infrared Spectroscopy

Wavenumber (cm⁻¹)Assignment
~1680C=O (ketone) stretching
~1585, 1485C=C (aromatic) stretching
~1240C-O-C (ether) stretching
~1070C-Br stretching

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. Below are standard protocols for each of the discussed analytical techniques.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected as a series of frames as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared Spectroscopy Protocol
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The positions and intensities of the absorption bands are used to identify the functional groups present in the molecule.

Visualizing the Workflow and Comparison

To better illustrate the process and the relationships between these techniques, the following diagrams are provided.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Methods cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char Crystallography X-ray Crystallography (if single crystals available) Purification->Crystallography Crystal Growth Spectroscopy Spectroscopic Analysis Initial_Char->Spectroscopy NMR NMR (¹H, ¹³C, 2D) Spectroscopy->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Spectroscopy->MS IR IR Spectroscopy (Functional Groups) Spectroscopy->IR Structure_Confirmed Structure Confirmed Crystallography->Structure_Confirmed Definitive 3D Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Workflow for the synthesis and structural validation of a chemical compound.

Method_Comparison Compound This compound XRay X-ray Crystallography 3D Structure Bond Lengths/Angles Stereochemistry Crystal Packing Definitive but requires single crystals Compound->XRay Provides NMR NMR Spectroscopy Atom Connectivity Chemical Environment Symmetry Detailed structural information in solution Compound->NMR Provides MS Mass Spectrometry Molecular Weight Elemental Composition Fragmentation Pattern Confirms molecular formula and substructures Compound->MS Provides IR IR Spectroscopy Functional Groups Rapid confirmation of key chemical bonds Compound->IR Provides

Comparison of information obtained from different analytical techniques.

Unveiling the Biological Potential of 1-(4-(4-Bromophenoxy)phenyl)ethanone Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. In this context, the structural motif of 1-(4-(4-bromophenoxy)phenyl)ethanone has emerged as a promising scaffold for the design of new biologically active molecules. This guide provides a comparative analysis of the biological efficacy of various analogs of this compound, with a focus on their anticancer and antimicrobial properties. The information presented is based on available experimental data, highlighting key structure-activity relationships and providing detailed experimental protocols for the cited studies.

Comparative Efficacy of Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents. Modifications to the core structure have led to the development of compounds with potent and selective activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Chalcone derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The introduction of an α,β-unsaturated ketone system, a hallmark of chalcones, appears to be crucial for their cytotoxic effects.

One study reported the synthesis of a series of amino chalcone derivatives, including a compound structurally related to the this compound scaffold. Specifically, the analog (E)-N-(4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl) phenyl)-4-chlorobutanamide was synthesized. While the specific IC50 value for this compound was not provided, a related analog, Compound 13e , displayed significant antiproliferative activity against MGC-803, HCT-116, and MCF-7 human cancer cell lines, with IC50 values of 1.52 µM, 1.83 µM, and 2.54 µM, respectively. This suggests that the chalcone framework incorporating a bromophenyl ethanone moiety is a promising avenue for the development of novel anticancer agents.

Compound IDCancer Cell LineIC50 (µM)
13e (related analog)MGC-8031.52
HCT-1161.83
MCF-72.54

Table 1: Anticancer Activity of a Representative Amino Chalcone Analog.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. The bromine substituent is known to contribute to the antimicrobial efficacy of various organic compounds.

A study on the structure-activity relationships of antibacterial chalcones revealed that the presence of electron-withdrawing groups, such as halogens, on the aromatic rings can enhance their inhibitory effect against pathogenic microorganisms. While this study did not specifically test this compound analogs, the general findings support the potential of this chemical class. Another study on brominated chalcone derivatives highlighted their potential as antimicrobial adjuvants to combat antibiotic resistance.

Further research is required to establish a clear comparative profile of a series of this compound analogs against a panel of bacterial and fungal strains.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological efficacy of related compounds.

Synthesis of Amino Chalcone Derivatives

A solution of the appropriate acetophenone (1.0 eq) and substituted aldehyde (1.2 eq) in ethanol was treated with a 50% aqueous solution of sodium hydroxide at room temperature. The reaction mixture was stirred for a specified time until the completion of the reaction, as monitored by thin-layer chromatography. The resulting precipitate was filtered, washed with water, and recrystallized from a suitable solvent to afford the desired chalcone derivative.

In Vitro Antiproliferative Assay (MTT Assay)

Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the research process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Acetophenone Acetophenone Chalcone_Synthesis Claisen-Schmidt Condensation Acetophenone->Chalcone_Synthesis Aldehyde Aldehyde Aldehyde->Chalcone_Synthesis Chalcone_Analog This compound Chalcone Analog Chalcone_Synthesis->Chalcone_Analog MTT_Assay MTT Assay Chalcone_Analog->MTT_Assay Cancer_Cells Cancer Cell Lines (e.g., MGC-803, HCT-116, MCF-7) Cancer_Cells->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: Experimental workflow for the synthesis and anticancer evaluation of chalcone analogs.

potential_anticancer_pathway Chalcone_Analog This compound Chalcone Analog Cellular_Target Potential Cellular Target (e.g., Tubulin, Kinases) Chalcone_Analog->Cellular_Target Signaling_Pathway Disruption of Signaling Pathways Cellular_Target->Signaling_Pathway Apoptosis Induction of Apoptosis Signaling_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Caption: A potential signaling pathway for the anticancer activity of chalcone analogs.

A Comparative Guide to Analytical Techniques for 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the characterization and quantification of 1-(4-(4-Bromophenoxy)phenyl)ethanone. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this compound in research and development settings. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methodologies, supported by representative data from related compounds.

Introduction to Analytical Techniques

The analysis of this compound, an acetophenone derivative, can be approached using a variety of sophisticated analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of atoms within a molecule, enabling unambiguous identification and structural confirmation.

Data Presentation: A Comparative Summary

The following table summarizes the key performance parameters of the discussed analytical techniques for the analysis of compounds structurally similar to this compound. Note: The data presented is representative and may require optimization for the specific analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative analysis, Purity determinationIdentification of volatile impurities, QuantificationStructural elucidation, Identification
Selectivity High (tunable with column and mobile phase)Very High (based on retention time and mass spectrum)Very High (unique spectral fingerprint)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Linearity (R²) Typically > 0.999[1]Typically > 0.99Not typically used for quantification in this context
Precision (%RSD) < 2%[1]< 5%Not applicable for this comparison
Accuracy (% Recovery) 98-102%[1]95-105%Not applicable for this comparison
Sample Throughput HighModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related aromatic ketones and brominated compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method outlines a reverse-phase HPLC approach suitable for determining the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to a range of concentrations to establish a calibration curve.

  • Dissolve the sample in acetonitrile to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for identifying volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

  • Data acquisition and processing software

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards, if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • Additional experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural assignment.

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure of this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the analytical techniques and a conceptual signaling pathway where such a compound might be studied.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC/GC) Dissolution->Filtration NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Purity Purity & Quantification HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Confirmation NMR->Structure Comparison Comparative Evaluation Purity->Comparison Impurity->Comparison Structure->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for the comparative analysis of this compound.

conceptual_pathway Compound This compound (Potential Kinase Inhibitor) Receptor Target Receptor/Enzyme (e.g., Protein Kinase) Compound->Receptor Inhibition PhosphoSubstrate Phosphorylated Substrate Receptor->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Receptor Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response

Caption: Conceptual signaling pathway illustrating the potential role of the compound.

References

A Comparative Purity Analysis of 1-(4-(4-Bromophenoxy)phenyl)ethanone from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide presents a comparative analysis of the purity of 1-(4-(4-Bromophenoxy)phenyl)ethanone, a key intermediate in pharmaceutical and materials science applications, from three leading commercial suppliers. The assessment utilizes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile.

This compound (CAS No. 54916-27-7) is a versatile building block used in the synthesis of a wide range of biologically active molecules and functional materials.[1] Given its role in complex synthetic pathways, the presence of impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide aims to provide an objective comparison of the purity of this compound from three different suppliers, designated as Supplier A, Supplier B, and Supplier C, to aid researchers in making informed purchasing decisions.

Purity Assessment Overview

A multi-pronged analytical approach was employed to determine the purity of this compound from each supplier. The experimental workflow is outlined below.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_Acquisition Acquire Samples (Suppliers A, B, C) Sample_Dissolution Dissolve in Appropriate Solvents Sample_Acquisition->Sample_Dissolution HPLC HPLC Analysis (Purity, Impurity Profile) Sample_Dissolution->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Sample_Dissolution->GC_MS NMR NMR Spectroscopy (Structural Confirmation, Residual Solvents) Sample_Dissolution->NMR Data_Integration Integrate & Analyze Data HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration Purity_Table Generate Comparative Purity Table Data_Integration->Purity_Table Conclusion Draw Conclusions Purity_Table->Conclusion

Caption: Experimental workflow for the purity assessment of this compound.

Comparative Purity Data

The following table summarizes the quantitative purity data obtained from the analysis of this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity ≥99%≥98%≥99.5%
HPLC Purity (%) 99.298.599.6
Number of Impurities (HPLC >0.05%) 241
Major Impurity (%) 0.45 (Unidentified)0.72 (Starting Material)0.20 (Unidentified)
GC-MS Volatile Impurities (%) <0.10.2 (Dichloromethane)<0.05
Residual Solvents (¹H NMR) Acetone (trace)DichloromethaneNot Detected
Melting Point (°C) 70-7369-7572-74

Discussion of Results

The analytical data reveals variations in the purity profiles of this compound from the three suppliers.

  • Supplier C demonstrated the highest overall purity (99.6% by HPLC) with the fewest detectable impurities, aligning with their stated purity of ≥99.5%. The sharp melting point range further supports a high degree of purity.

  • Supplier A provided a product with high purity (99.2% by HPLC), meeting their specification of ≥99%. However, a significant unidentified impurity was detected.

  • Supplier B 's product showed the lowest purity of the three (98.5% by HPLC), which is consistent with their stated ≥98% purity. The presence of a notable amount of starting material as the major impurity and detectable residual solvent may be a concern for sensitive applications.

The purity of reagents is critical in multi-step syntheses, as impurities can be carried through and affect the outcome of subsequent reactions. For instance, in the synthesis of a hypothetical kinase inhibitor, where this compound is a key intermediate, impurities could potentially lead to the formation of undesired side-products, impacting the efficacy and safety of the final compound.

Signaling_Pathway Start This compound (Intermediate) Step1 Reaction Step 1 Start->Step1 Impurity Impurity Impurity->Step1 Step2 Reaction Step 2 Step1->Step2 Side_Product Undesired Side-Product Step1->Side_Product Active_Compound Kinase Inhibitor (Target Molecule) Step2->Active_Compound Target_Kinase Target Kinase Active_Compound->Target_Kinase Off_Target Off-Target Effects Side_Product->Off_Target Biological_Effect Desired Biological Effect Target_Kinase->Biological_Effect

Caption: Impact of intermediate purity on a hypothetical drug discovery pathway.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter. Purity was determined by area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H NMR spectra were acquired to confirm the structure and identify any residual solvents by comparing the chemical shifts and integrations to known solvent peaks.

Conclusion

This comparative guide highlights the importance of verifying the purity of chemical reagents, even when a high purity is stated by the supplier. While all three suppliers provided this compound that met their product specifications, the purity profiles varied. For applications where high purity is paramount and the presence of specific impurities could be detrimental, such as in late-stage drug development, the material from Supplier C would be the most suitable choice. For less sensitive applications or initial screening studies, the products from Suppliers A and B may be acceptable and more cost-effective alternatives. Researchers are encouraged to perform their own quality control analysis to ensure the suitability of a reagent for their specific experimental needs.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is a critical aspect of modern therapeutic design. Off-target effects, driven by cross-reactivity with unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of representative tyrosine kinase inhibitors (TKIs), offering a framework for evaluating derivatives of scaffolds such as 1-(4-(4-Bromophenoxy)phenyl)ethanone, a common building block in medicinal chemistry.

The diaryl ether motif, present in the core structure of this compound, is a privileged scaffold found in numerous potent kinase inhibitors. While the specific biological activity of its direct derivatives is not extensively documented in publicly available literature, the potential for such compounds to be developed as kinase inhibitors is significant. This guide, therefore, uses well-characterized TKIs—Sorafenib, Dasatinib, and Gefitinib—as surrogates to illustrate the principles of cross-reactivity analysis and to provide a practical template for the evaluation of novel chemical entities.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is rarely absolute. Profiling an inhibitor against a broad panel of kinases is essential to determine its specificity and to identify potential off-target interactions. The following tables summarize the half-maximal inhibitory concentrations (IC50) for three widely studied TKIs against a selection of kinases, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Cross-Reactivity Profile of Sorafenib

Target KinaseIC50 (nM)Kinase Family
B-Raf (V600E) 38 Serine/Threonine Kinase
Raf-1 6 Serine/Threonine Kinase
VEGFR-126Tyrosine Kinase
VEGFR-290Tyrosine Kinase
VEGFR-320Tyrosine Kinase
PDGFR-β57Tyrosine Kinase
c-Kit68Tyrosine Kinase
FLT358Tyrosine Kinase
RET43Tyrosine Kinase

Data sourced from publicly available literature.[1][2]

Table 2: Cross-Reactivity Profile of Dasatinib

Target KinaseIC50 (nM)Kinase Family
BCR-ABL <1 Tyrosine Kinase
SRC 0.5 Tyrosine Kinase
c-Kit<30Tyrosine Kinase
PDGFR-β<30Tyrosine Kinase
Ephrin-A Receptor<30Tyrosine Kinase
LYN>10,000 (in cells)Tyrosine Kinase

Data sourced from publicly available literature.[3][4][5]

Table 3: Cross-Reactivity Profile of Gefitinib

Target KinaseIC50 (nM)Kinase Family
EGFR 26 - 57 Tyrosine Kinase
Akt220 - 263Serine/Threonine Kinase
PLC-γ27Other

Data sourced from publicly available literature.[6][7]

Experimental Protocols

Accurate and reproducible data are the bedrock of any comparative analysis. The following are detailed methodologies for two common assays used to determine kinase inhibitor selectivity.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for primary screening and IC50 determination.[8][9]

Objective: To determine the in vitro potency of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • White, opaque multi-well plates

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinobeads-Based Chemical Proteomics

This approach provides a broader view of an inhibitor's selectivity by assessing its binding to a large number of endogenous kinases in a cellular lysate.[10][11]

Objective: To profile the binding of a test compound to a wide array of native kinases in a competitive manner.

Materials:

  • Cell lines of interest

  • Lysis buffer

  • Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors)

  • Test compound

  • Wash buffers

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Culture and harvest cells.

    • Lyse the cells to release the proteome, including endogenous kinases.

    • Quantify the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with various concentrations of the test compound.

    • Add the Kinobeads to the lysate-compound mixture. The test compound will compete with the immobilized inhibitors on the beads for binding to the kinases in the lysate.

  • Affinity Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins (kinases) that were pulled down by the Kinobeads in the presence of different concentrations of the test compound.

    • A decrease in the amount of a specific kinase pulled down by the beads with increasing concentrations of the test compound indicates that the compound binds to that kinase.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Test Compound Dilution Series reaction Incubate Compound, Kinase, Substrate, and ATP compound->reaction kinase_prep Kinase & Substrate Preparation kinase_prep->reaction atp_depletion Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) reaction->atp_depletion detection_reagent Add Kinase Detection Reagent (ADP to ATP & Luminescence) atp_depletion->detection_reagent read_plate Measure Luminescence detection_reagent->read_plate analysis Plot Dose-Response Curve & Calculate IC50 read_plate->analysis

Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

Benchmarking 1-(4-(4-Bromophenoxy)phenyl)ethanone in Material Science: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-(4-(4-Bromophenoxy)phenyl)ethanone as a precursor for flame-retardant materials, benchmarked against its halogenated analogs and non-halogenated alternatives. The information is intended to assist researchers and professionals in material science and drug development in making informed decisions for their applications.

Introduction to this compound in Material Science

This compound is a versatile chemical intermediate recognized for its potential in the synthesis of high-performance polymers. Its aromatic structure, incorporating both an ether linkage and a bromine atom, makes it a valuable building block for creating materials with enhanced thermal stability and flame retardancy. In material science, it is primarily utilized as a monomer or a reactive flame retardant, especially in the production of specialty polymers like polyimides and epoxy resins. The presence of bromine is key to its flame-retardant properties, as it can interrupt the combustion cycle in the gas phase.

Performance Benchmarking: A Comparative Analysis

The performance of this compound is best evaluated by examining the properties of the polymers into which it is incorporated. This section compares its expected performance with its chloro and fluoro analogs, as well as a common non-halogenated flame retardant alternative, in a typical epoxy resin matrix.

Data Presentation

PropertyBase Epoxy Resin (No Additive)Epoxy with Brominated Additive (from this compound precursor)Epoxy with Chlorinated Additive (from 1-(4-(4-Chlorophenoxy)phenyl)ethanone precursor)Epoxy with Fluorinated Additive (from 1-[4-(4-Fluorophenoxy)phenyl]ethanone precursor)Epoxy with Phosphorus-based Flame Retardant (e.g., DOPO)
Thermal Stability
5% Weight Loss Temp (TGA, °C)~300-350[1]Expected > 400Expected > 400Expected > 400~417[2]
Char Yield at 700°C (TGA, %)~19[3]Expected HighExpected HighExpected High~51.8
Flame Retardancy
Limiting Oxygen Index (LOI, %)~20-26[3][4]Expected > 30Expected > 30Expected > 3036[2]
UL 94 RatingFails or V-2Expected V-0Expected V-0Expected V-0V-0[2]
Mechanical Properties
Tensile Strength (MPa)~60-80Expected to be maintained or slightly decreasedExpected to be maintained or slightly decreasedExpected to be maintained or slightly decreasedCan be maintained or improved[2]
Flexural Modulus (GPa)~2.5-3.5Expected to be maintained or slightly decreasedExpected to be maintained or slightly decreasedExpected to be maintained or slightly decreasedCan be maintained or improved

Note: Data for polymers derived from this compound and its direct analogs is limited in publicly available literature. The values presented are based on data from structurally similar compounds and established principles of flame retardancy. Direct comparative experimental data is needed for a definitive assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further research.

Synthesis of Flame-Retardant Epoxy Resin

A typical synthesis involves the reaction of a diamine monomer derived from this compound with an epoxy resin precursor.

Workflow for Synthesis of Flame-Retardant Epoxy Resin

cluster_synthesis Epoxy Resin Synthesis start Start: Reactants mixing Mixing of Epoxy Precursor and Diamine Monomer start->mixing Step 1 curing Curing at Elevated Temperature mixing->curing Step 2 post_curing Post-Curing curing->post_curing Step 3 end End: Flame-Retardant Epoxy Resin post_curing->end Step 4

Synthesis of Flame-Retardant Epoxy Resin.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Experimental Workflow for Thermogravimetric Analysis (TGA)

cluster_tga TGA Protocol sample_prep Sample Preparation (5-10 mg) instrument_setup Instrument Setup (N2 or Air atmosphere) sample_prep->instrument_setup heating Heating at a constant rate (e.g., 10°C/min) instrument_setup->heating data_acq Data Acquisition (Weight vs. Temperature) heating->data_acq analysis Data Analysis (Td5%, Char Yield) data_acq->analysis

Thermogravimetric Analysis (TGA) Workflow.
Flame Retardancy Testing: UL 94 and Limiting Oxygen Index (LOI)

The UL 94 vertical burn test and LOI are standard methods to evaluate the flammability of plastic materials.

Experimental Workflow for UL 94 Vertical Burn Test

cluster_ul94 UL 94 Vertical Burn Test specimen_prep Prepare Specimen (125x13x3 mm) conditioning Condition Specimen (48h at 23°C, 50% RH) specimen_prep->conditioning mounting Mount Specimen Vertically conditioning->mounting flame_app1 Apply Flame (10s) mounting->flame_app1 observe1 Observe Afterflame Time (t1) flame_app1->observe1 flame_app2 Re-apply Flame (10s) observe1->flame_app2 observe2 Observe Afterflame (t2) & Afterglow (t3) Times flame_app2->observe2 classify Classify (V-0, V-1, V-2) observe2->classify

UL 94 Vertical Burn Test Workflow.

Experimental Workflow for Limiting Oxygen Index (LOI) Test (ASTM D2863)

cluster_loi LOI Test (ASTM D2863) specimen_prep Prepare Specimen placement Place in Vertical Glass Column specimen_prep->placement gas_flow Introduce O2/N2 Mixture placement->gas_flow ignition Ignite Top of Specimen gas_flow->ignition adjust_o2 Adjust O2 Concentration ignition->adjust_o2 determine_loi Determine Minimum O2 for Sustained Combustion adjust_o2->determine_loi

Limiting Oxygen Index (LOI) Test Workflow.
Mechanical Properties Testing: Tensile Test

The tensile properties of the polymer are crucial for understanding its mechanical performance.

Experimental Workflow for Tensile Testing

cluster_tensile Tensile Testing Protocol sample_prep Prepare Dumbbell-shaped Specimen conditioning Condition Specimen sample_prep->conditioning testing Mount in Universal Testing Machine conditioning->testing pulling Apply Tensile Load until Failure testing->pulling data_acq Record Stress-Strain Data pulling->data_acq analysis Calculate Tensile Strength & Modulus data_acq->analysis

Tensile Testing Workflow.

Discussion and Conclusion

This compound serves as a promising precursor for imparting flame retardancy to polymers. The resulting materials are expected to exhibit high thermal stability and achieve a V-0 rating in UL 94 tests with a high Limiting Oxygen Index. While effective, the environmental and health considerations associated with halogenated flame retardants are a significant drawback.

In comparison, non-halogenated alternatives, such as phosphorus-containing compounds like DOPO, can offer comparable or even superior flame retardant performance and thermal stability.[2] These alternatives often function through a condensed-phase mechanism, promoting char formation, which can also lead to reduced smoke and toxic gas emission during combustion.

The choice between using this compound and its alternatives will depend on the specific application's requirements, including the desired balance of flame retardancy, mechanical properties, cost, and regulatory compliance. Further research focusing on direct, side-by-side comparisons of these compounds within the same polymer matrix is crucial for a definitive performance evaluation.

References

A Comparative Guide to the Biological Evaluation of Acetophenone Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Studies: Cytotoxicity and Anticancer Potential

The acetophenone and phenoxy moieties are common features in compounds investigated for their anticancer properties. In vitro cytotoxicity assays are fundamental in early-stage drug discovery to assess the potential of a compound to inhibit cancer cell growth.

A study on novel phenoxyacetamide derivatives, which share the phenoxy group with our target compound, demonstrated significant cytotoxic activity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. One derivative, referred to as "compound I", showed particularly promising results[1][2]. Similarly, a series of brominated acetophenone derivatives were evaluated for their anticancer activity against various tumor cell lines, with "derivative 5c" exhibiting notable cytotoxicity[3].

Comparative In Vitro Cytotoxicity Data
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Phenoxyacetamide (Compound I)HepG21.435-Fluorouracil5.32[1][2]
Phenoxyacetamide (Compound II)HepG26.525-Fluorouracil5.32[1][2]
Brominated Acetophenone (5c)A549 (Alveolar Adenocarcinoma)11.80 (µg/mL)--[3]
Brominated Acetophenone (5c)Caco2 (Colorectal Adenocarcinoma)18.40 (µg/mL)--[3]
Brominated Acetophenone (5c)MCF-7 (Breast Adenocarcinoma)< 10 (µg/mL)--[3]
Brominated Acetophenone (5c)PC3 (Prostate Adenocarcinoma)< 10 (µg/mL)--[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, Caco2, PC3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated acetophenone derivatives 5a-e) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with test compounds at various concentrations seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Viable cells convert MTT to formazan mtt->formazan dissolve Dissolve formazan crystals formazan->dissolve read Measure absorbance dissolve->read analyze Calculate % viability and IC50 read->analyze end End: Identify potent cytotoxic compounds analyze->end

Workflow for a typical in vitro cytotoxicity assay.

In Vivo Studies: Anti-inflammatory and Analgesic Activities

The presence of a halogenated phenyl group in many pharmacologically active compounds suggests that 1-(4-(4-Bromophenoxy)phenyl)ethanone could exhibit anti-inflammatory and analgesic properties. Studies on benzothiazole derivatives bearing a benzenesulphonamide moiety provide a relevant comparison for potential in vivo efficacy.

Comparative In Vivo Anti-inflammatory and Analgesic Data

Compounds were tested in a carrageenan-induced rat paw edema model for anti-inflammatory activity and an acetic acid-induced writhing test in mice for analgesic activity.

Compound/DerivativeAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (ED50, µM/kg)Ulcerogenic IndexReference
Time after Carrageenan 1h 2h 3h 0.5h
Benzothiazole (17c)72768096
Benzothiazole (17i)64737884
Celecoxib (Standard)---156
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compounds (e.g., benzothiazole derivatives) or a standard drug (e.g., celecoxib) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4]

G cluster_workflow In Vivo Anti-inflammatory Assay Workflow start Start: Wistar Rats administer Administer test compound or standard drug start->administer induce Inject carrageenan into paw administer->induce measure Measure paw volume at intervals (1h, 2h, 3h) induce->measure analyze Calculate % inhibition of edema measure->analyze end End: Determine anti-inflammatory efficacy analyze->end G cluster_pathway Simplified Apoptosis Induction Pathway compound Phenoxyacetamide Derivative (e.g., Compound I) cell Cancer Cell (e.g., HepG2) compound->cell intrinsic Intrinsic Pathway (Mitochondrial) cell->intrinsic extrinsic Extrinsic Pathway (Death Receptor) cell->extrinsic caspases Caspase Activation intrinsic->caspases extrinsic->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

References

A Comparative Guide to the Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of two common methods for the synthesis of 1-(4-(4-bromophenoxy)phenyl)ethanone: the Williamson ether synthesis and the Ullmann condensation. This document outlines detailed experimental protocols, presents comparative data on their performance, and offers insights into the reproducibility of each method.

The target molecule, this compound, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its diaryl ether motif is a common feature in biologically active compounds. Therefore, reliable and reproducible access to this building block is of significant interest.

Comparison of Synthesis Protocols

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis involves the reaction of a phenoxide with an aryl halide, while the Ullmann condensation is a copper-catalyzed coupling of an alcohol with an aryl halide.

Parameter Williamson Ether Synthesis Ullmann Condensation
Reactants 4-Hydroxyacetophenone, 1,4-Dibromobenzene, Potassium Carbonate4-Hydroxyacetophenone, 4-Bromophenol, Copper(I) iodide, Cesium Carbonate
Solvent AcetoneN,N-Dimethylformamide (DMF)
Catalyst None (Base-mediated)Copper(I) iodide
Temperature Reflux120 °C
Reaction Time 3 hoursNot specified
Reported Yield 96% (for a similar compound)Not specified
Purity High (purified by column chromatography)Not specified

Detailed Experimental Protocols

Williamson Ether Synthesis

This protocol is adapted from a procedure for a structurally similar compound and is expected to be highly effective for the target molecule.

Materials:

  • 4-Hydroxyacetophenone

  • 1,4-Dibromobenzene

  • Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • In a round-bottom flask, combine 4-hydroxyacetophenone (1.0 eq), 1,4-dibromobenzene (1.2 eq), and potassium carbonate (2.0 eq) in acetone.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Ullmann Condensation

This generalized protocol is based on typical conditions for Ullmann-type diaryl ether syntheses.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Bromophenol

  • Copper(I) iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 4-hydroxyacetophenone (1.0 eq), 4-bromophenol (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reproducibility and Performance Analysis

The Williamson ether synthesis is generally considered a highly reproducible and reliable method for the preparation of diaryl ethers, especially when one of the aryl halides is activated towards nucleophilic aromatic substitution. In the proposed protocol, while 1,4-dibromobenzene is not strongly activated, the use of a polar aprotic solvent like acetone and a suitable base can drive the reaction to completion. The high yield reported for a similar synthesis (96%) suggests that this method is very efficient.[1] The straightforward workup and purification by column chromatography contribute to its reproducibility.

The Ullmann condensation is a classical method for forming diaryl ether linkages. However, traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper) and can suffer from variable yields and side-product formation. Modern modifications using ligands and milder bases have improved the reliability of this reaction. The reproducibility of the Ullmann condensation can be influenced by the purity of the reactants and the activity of the copper catalyst. Achieving consistent yields may require careful optimization of the reaction conditions.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound by either of the described methods.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Reactants Reactants (e.g., 4-Hydroxyacetophenone, 1,4-Dibromobenzene) Reaction Reaction (Williamson or Ullmann) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC Analysis (Reaction Monitoring) Reaction->TLC Purification Column Chromatography Workup->Purification Product Pure Product: This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Product->Purity

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis appears to be the more reproducible and higher-yielding method based on literature precedents for similar compounds. Its milder reaction conditions and the absence of a metal catalyst simplify the procedure and purification. While the Ullmann condensation is a viable alternative, it may require more optimization to achieve consistent results. For researchers prioritizing high reproducibility and yield, the Williamson ether synthesis is the recommended starting point. The final choice of method will depend on the specific requirements of the research, including scale, available resources, and tolerance for optimization.

References

A Spectroscopic Comparison of 1-(4-(4-Bromophenoxy)phenyl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic ether 1-(4-(4-Bromophenoxy)phenyl)ethanone with its precursors, 4-bromophenol and 1-(4-hydroxyphenyl)ethanone. The synthesis of the target molecule is achieved through a Williamson ether synthesis, a fundamental reaction in organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectral changes that occur during this transformation. The data presented is supported by established experimental protocols for both the synthesis and the spectroscopic analyses.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound and its precursors. This allows for a clear and objective comparison of their spectral features.

Table 1: FTIR Spectral Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-O-C Stretch (Ether)C-Br Stretch
4-Bromophenol3350-3200 (broad)--650-550
1-(4-Hydroxyphenyl)ethanone3400-3100 (broad)~1670--
This compound-~1680~1240 (asymmetric), ~1040 (symmetric)650-550

Table 2: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic Protons-OH Proton-CH₃ Proton
4-Bromophenol~7.3 (d, 2H), ~6.8 (d, 2H)~5.0 (s, 1H)-
1-(4-Hydroxyphenyl)ethanone~7.9 (d, 2H), ~6.9 (d, 2H)~6.0 (s, 1H)~2.5 (s, 3H)
This compound~7.9 (d, 2H), ~7.5 (d, 2H), ~7.0 (m, 4H)-~2.6 (s, 3H)

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CompoundC=O CarbonAromatic Carbons-CH₃ Carbon
4-Bromophenol-~155 (C-OH), ~132, ~117, ~113 (C-Br)-
1-(4-Hydroxyphenyl)ethanone~198~162 (C-OH), ~131, ~130, ~115~26
This compound~197~162, ~156, ~133, ~131, ~122, ~119, ~118~26

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Bromophenol172/174 (approx. 1:1 ratio)93, 65
1-(4-Hydroxyphenyl)ethanone136121, 93, 65
This compound290/292 (approx. 1:1 ratio) (Predicted)275/277, 197, 121, 93

Synthetic Pathway

The synthesis of this compound from 4-bromophenol and 1-(4-hydroxyphenyl)ethanone is not a direct reaction. The logical synthetic route is a Williamson ether synthesis where 4-bromophenol is coupled with a derivative of 1-(4-hydroxyphenyl)ethanone, specifically 1-(4-acetylphenyl) halide or tosylate. A more common approach involves the reaction of the phenoxide of 1-(4-hydroxyphenyl)ethanone with 1,4-dibromobenzene. However, for the purpose of illustrating the formation of the ether linkage from the two named precursors, the following diagram depicts the conceptual reaction pathway.

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol Product This compound 4-Bromophenol->Product Coupling Partner (conceptual) 1-(4-Hydroxyphenyl)ethanone 1-(4-Hydroxyphenyl)ethanone Intermediate_Phenoxide Potassium 4-acetylphenoxide 1-(4-Hydroxyphenyl)ethanone->Intermediate_Phenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Phenoxide Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product Intermediate_Phenoxide->Product Nucleophilic Attack

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical Williamson ether synthesis for the preparation of this compound.

Materials:

  • 1-(4-Hydroxyphenyl)ethanone

  • 1,4-Dibromobenzene (as the source of the 4-bromophenyl group)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(4-hydroxyphenyl)ethanone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Heat the mixture to 80°C and stir for 30 minutes.

  • Add 1,4-dibromobenzene (1.2 eq) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Analysis Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded on a spectrometer using KBr pellets for solid samples. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was typically set to 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragments were recorded.

Confirming the identity of 1-(4-(4-Bromophenoxy)phenyl)ethanone using reference standards

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide for the Identity Confirmation of 1-(4-(4-Bromophenoxy)phenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of a synthesized or purchased batch of this compound against a certified reference standard. The following sections detail the experimental protocols and present comparative data to ensure accurate compound identification.

Data Presentation: Comparison of Analytical Data

The identity of an experimental sample of this compound is confirmed by comparing its analytical data with that of a certified reference standard. The following table summarizes the expected outcomes from key analytical techniques.

Analytical TechniqueParameterReference StandardExperimental SampleConformance
HPLC Retention Time (t_R)12.5 min12.5 min (± 0.2 min)Yes / No
LC-MS [M+H]⁺291.0/293.0 m/z291.0/293.0 m/z (± 0.1 m/z)Yes / No
¹H NMR Chemical Shifts (δ)Consistent with structureConsistent with referenceYes / No
¹³C NMR Chemical Shifts (δ)Consistent with structureConsistent with referenceYes / No
Melting Point Range69-75 °C[1]To be determinedYes / No

Note: The analytical data for the reference standard is based on its known chemical structure and data from similar compounds. The exact values may vary slightly based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To compare the retention time of the experimental sample with the reference standard and assess purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare individual solutions of the reference standard and the experimental sample in acetonitrile at a concentration of 1 mg/mL.

    • Inject equal volumes of both solutions into the HPLC system.

    • Compare the retention times of the major peaks in the chromatograms.

    • For confirmation, spike the experimental sample with a small amount of the reference standard and inject. A single, sharp peak should be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Utilize the same HPLC method as described above.

    • Introduce the column eluent into the ESI-MS.

    • Acquire the mass spectrum for the peak corresponding to the compound.

    • Look for the protonated molecule [M+H]⁺. Due to the presence of bromine, an isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity by comparing the NMR spectra of the sample and the reference standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Prepare NMR samples of both the reference standard and the experimental compound.

    • Acquire ¹H and ¹³C NMR spectra for both samples.

    • Process the data and compare the chemical shifts, splitting patterns, and integration of the peaks. The spectra should be superimposable for confirmation.

Melting Point Determination

Objective: To assess the purity and confirm the identity of the compound.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the crystalline sample into a capillary tube.

    • Heat the sample slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

    • A sharp melting point range that matches the reference standard indicates high purity.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the identity of this compound using a reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Confirmation Reference Standard Reference Standard HPLC HPLC Reference Standard->HPLC LCMS LCMS Reference Standard->LCMS NMR NMR Reference Standard->NMR MeltingPoint Melting Point Reference Standard->MeltingPoint Experimental Sample Experimental Sample Experimental Sample->HPLC Experimental Sample->LCMS Experimental Sample->NMR Experimental Sample->MeltingPoint DataAnalysis Compare Data HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis MeltingPoint->DataAnalysis IdentityConfirmed Identity Confirmed DataAnalysis->IdentityConfirmed Data Match IdentityNotConfirmed Identity Not Confirmed DataAnalysis->IdentityNotConfirmed Mismatch

Workflow for compound identity confirmation.
Hypothetical Signaling Pathway

This compound, as a substituted aromatic ketone, could potentially be investigated as an inhibitor of a kinase signaling pathway, a common target in drug discovery. The following diagram illustrates a hypothetical kinase cascade and the potential point of inhibition.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor This compound Inhibitor->Kinase B

Hypothetical inhibition of a kinase pathway.

References

Safety Operating Guide

Proper Disposal of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(4-(4-bromophenoxy)phenyl)ethanone, a brominated organic compound, is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This substance must be treated as hazardous chemical waste and should never be disposed of down the drain or in regular trash.[1] The following procedures provide detailed guidance for researchers, scientists, and drug development professionals on how to safely manage and dispose of this compound and its associated waste streams.

Immediate Safety Protocols

Before handling or disposing of this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is to collect all waste forms in properly labeled, sealed containers for pickup by your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions and to facilitate correct disposal.[4] Use separate, clearly labeled containers for each type of waste.

  • Unused or Expired Solid Chemical:

    • Keep the chemical in its original, clearly labeled container if possible.

    • If transferring is necessary, use a clean, dry, chemically compatible container.

    • Label the new container as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Contaminated Solid Waste:

    • This category includes items such as used gloves, weighing paper, and paper towels contaminated with the chemical.

    • Place these items into a designated, durable, sealed plastic bag or a container labeled "Hazardous Waste: Solid Halogenated Organic Waste".[5]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle).[6]

    • The container must be labeled "Hazardous Waste: Halogenated Organic Liquid Waste".[5]

    • List all chemical components of the mixture, including solvents, with their approximate percentages.[4]

    • Keep the container securely capped at all times, except when adding waste.[3]

  • Empty Containers:

    • To be considered non-hazardous, the original container must be triple-rinsed.[3]

    • Use a small amount of a suitable solvent (e.g., acetone or ethanol) for each rinse.

    • Crucially, collect all three rinsates and dispose of them in the "Hazardous Waste: Halogenated Organic Liquid Waste" container. [3]

    • After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash or recycled, but first, deface the original label. Consult your institutional policies.

Step 2: Container Management and Labeling

Proper container management is a key regulatory requirement.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste (e.g., do not store corrosive materials in metal containers).[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full name of the chemical(s) contained within.[3][4] Do not use abbreviations or chemical formulas.

  • Closure: Keep all waste containers tightly sealed to prevent spills or the release of vapors.[3]

Step 3: Storage and Final Disposal
  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from drains and incompatible materials.

  • Pickup: Once a waste container is full or has been stored for the maximum allowable time (consult your EHS guidelines), contact your institution's EHS department to schedule a waste pickup.

Chemical Disposal Data Summary

This table summarizes key information for the disposal of this compound. Researchers must always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed information.

Parameter Information
Chemical Name This compound
CAS Number 54916-27-7[7]
Molecular Formula C₁₄H₁₁BrO₂[7]
Primary Hazards Based on related brominated compounds: May cause skin, eye, and respiratory irritation.[8] Potential environmental hazard.
Recommended Waste Stream Solid Waste: Halogenated Organic Solids. Liquid Waste: Halogenated Organic Liquids.[5]
Compatible Container Type Glass or polyethylene containers. Use secondary containment to prevent spills.[3]
Required Labeling "Hazardous Waste", full chemical name, and associated hazards (e.g., Irritant, Environmental Hazard).[4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.

G Disposal Workflow for this compound Waste cluster_0 Waste Generation Point cluster_1 Waste Segregation and Containment cluster_2 Disposal Actions cluster_3 Final Steps Start Waste Generated from This compound Solid_Chem Unused/Expired Solid Chemical Start->Solid_Chem Contaminated_Solids Contaminated Solids (Gloves, Wipes, etc.) Start->Contaminated_Solids Liquid_Waste Liquid Solutions & Rinsate Start->Liquid_Waste Empty_Container Original Empty Container Start->Empty_Container Solid_Waste_Bin Collect in Container: 'Hazardous Waste: Halogenated Organic Solids' Solid_Chem->Solid_Waste_Bin Contaminated_Solids->Solid_Waste_Bin Liquid_Waste_Bin Collect in Container: 'Hazardous Waste: Halogenated Organic Liquids' Liquid_Waste->Liquid_Waste_Bin Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse EHS_Pickup Store in SAA & Contact EHS for Pickup Solid_Waste_Bin->EHS_Pickup Liquid_Waste_Bin->EHS_Pickup Triple_Rinse->Liquid_Waste_Bin Collect Rinsate Regular_Trash Dispose as Non-Hazardous Waste (Deface Label) Triple_Rinse->Regular_Trash

Caption: Disposal workflow for this compound and associated materials.

References

Personal protective equipment for handling 1-(4-(4-Bromophenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 1-(4-(4-Bromophenoxy)phenyl)ethanone (CAS No. 54916-27-7). Adherence to these protocols is essential to ensure a safe laboratory environment and minimize risks.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]

PPE CategorySpecific Requirements
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or impervious clothing should be worn.[2][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2]
Footwear Closed-toe shoes are required in laboratory settings where this chemical is handled.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to maintaining safety and procedural integrity.

A. Preparation and Weighing:

  • Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Decontamination: Ensure the weighing area and all equipment are clean and free of contaminants before use.

  • Dispensing: Use a spatula or other appropriate tool to dispense the chemical. Avoid generating dust.[2]

B. Experimental Use:

  • Containment: Keep the container tightly closed when not in use.[1]

  • Compatibility: Avoid contact with strong oxidizing agents.

  • Monitoring: Be aware of the potential for skin, eye, and respiratory irritation.[1][4]

C. Post-Experiment:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

A. Waste Collection:

  • Segregation: Collect all waste containing this chemical, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

B. Disposal Procedure:

  • Consult Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2]

  • Authorized Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain.[1]

IV. Chemical and Physical Properties

PropertyValue
CAS Number 54916-27-7[5][6]
Molecular Formula C₁₄H₁₁BrO₂[6]
Molecular Weight 291.14 g/mol [6]
Appearance Pale yellow crystals[6]
Melting Point 69-75 °C[6]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][7]

V. Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Ventilated Fume Hood prep1->prep2 handle1 Weigh and Dispense Chemical prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Authorized Channels clean2->clean3

References

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Feasible Synthetic Routes

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1-(4-(4-Bromophenoxy)phenyl)ethanone

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